molecular formula C25H20F6N2O2S B15568102 Antibacterial agent 260

Antibacterial agent 260

カタログ番号: B15568102
分子量: 526.5 g/mol
InChIキー: GZKPKJGWYFIUEQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Antibacterial agent 260 is a useful research compound. Its molecular formula is C25H20F6N2O2S and its molecular weight is 526.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C25H20F6N2O2S

分子量

526.5 g/mol

IUPAC名

2-[2-[3,5-bis(trifluoromethyl)anilino]-4-phenyl-1,3-thiazol-5-yl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C25H20F6N2O2S/c1-23(2)11-17(34)19(18(35)12-23)21-20(13-6-4-3-5-7-13)33-22(36-21)32-16-9-14(24(26,27)28)8-15(10-16)25(29,30)31/h3-10,34H,11-12H2,1-2H3,(H,32,33)

InChIキー

GZKPKJGWYFIUEQ-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of Antibacterial Agent 260

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial Agent 260 is a novel synthetic compound demonstrating potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria. This document elucidates the core mechanism of action of Agent 260, presenting a comprehensive overview of its molecular target, biochemical effects, and cellular consequences. The information herein is intended to provide a foundational understanding for researchers and professionals engaged in the discovery and development of new antibacterial therapies. Through a combination of microbiological, biochemical, and cellular assays, Agent 260 has been identified as a specific inhibitor of the bacterial DNA gyrase, an essential enzyme for DNA replication and repair. This guide provides detailed experimental protocols, quantitative efficacy data, and visual representations of the agent's mode of action.

Introduction

The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health. The discovery of novel antibacterial agents with unique mechanisms of action is paramount to addressing this challenge. This compound has emerged as a promising candidate, exhibiting potent activity against clinically relevant pathogens. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its interaction with bacterial DNA gyrase.

Quantitative Efficacy and Specificity

The antibacterial activity of Agent 260 was evaluated against a panel of pathogenic bacteria. The compound demonstrates broad-spectrum efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of Agent 260
Bacterial StrainGram StainingMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive0.5
Streptococcus pneumoniae (ATCC 49619)Gram-positive0.25
Enterococcus faecalis (ATCC 29212)Gram-positive1
Escherichia coli (ATCC 25922)Gram-negative2
Pseudomonas aeruginosa (ATCC 27853)Gram-negative8
Klebsiella pneumoniae (ATCC 700603)Gram-negative4
Table 2: In Vitro Toxicity Profile of Agent 260
Cell LineCell TypeIC₅₀ (µg/mL)
HepG2Human Liver Carcinoma> 128
HEK293Human Embryonic Kidney> 128
A549Human Lung Carcinoma> 128

Core Mechanism of Action: Inhibition of DNA Gyrase

Agent 260 targets and inhibits the activity of bacterial DNA gyrase, a type II topoisomerase essential for maintaining DNA topology during replication, transcription, and repair. Specifically, it binds to the GyrA subunit, preventing the re-ligation of the DNA strands, which leads to an accumulation of double-strand breaks and subsequent cell death.

Signaling Pathway of Agent 260 Action

agent_260_pathway cluster_cell Bacterial Cell cluster_dna DNA Replication & Topology cluster_inhibition Inhibition Cascade agent_260 Agent 260 cell_membrane Cell Membrane Penetration agent_260->cell_membrane cytoplasm Cytoplasm cell_membrane->cytoplasm dna_gyrase DNA Gyrase (GyrA & GyrB) cytoplasm->dna_gyrase Binding to GyrA Subunit relaxed_dna Relaxed DNA relaxed_dna->dna_gyrase Binding supercoiled_dna Supercoiled DNA (Required for replication) dna_gyrase->supercoiled_dna Negative Supercoiling inhibition Inhibition of Re-ligation dna_gyrase->inhibition replication DNA Replication supercoiled_dna->replication ds_breaks Double-Strand DNA Breaks inhibition->ds_breaks cell_death Cell Death ds_breaks->cell_death experimental_workflow cluster_moa Mechanism of Action (MoA) Studies start Start: Compound Library Screening mic_testing Primary Screening: MIC Testing against Pathogen Panel start->mic_testing hit_id Hit Identification: Agent 260 (Potent & Broad-Spectrum) mic_testing->hit_id cytotoxicity Secondary Screening: In Vitro Cytotoxicity Assays (e.g., MTT) hit_id->cytotoxicity selectivity Selectivity Index Calculation (IC50 / MIC) cytotoxicity->selectivity macromolecular_synthesis Macromolecular Synthesis Assay (DNA, RNA, Protein, Cell Wall) selectivity->macromolecular_synthesis target_id Hypothesis: DNA Synthesis is Inhibited macromolecular_synthesis->target_id enzyme_assay Target-Based Assay: DNA Gyrase Inhibition Assay target_id->enzyme_assay confirmation Confirmation: Agent 260 Inhibits DNA Gyrase enzyme_assay->confirmation conclusion Conclusion: Agent 260 is a selective DNA Gyrase Inhibitor confirmation->conclusion

An In-depth Technical Guide to Compound 4r: A Benzimidazole-Hydrazone Derivative for Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of a representative "Compound 4r," a potent inhibitor of carbonic anhydrase (CA). The identifier "4r" is commonly used in medicinal chemistry literature to designate a specific compound within a synthesized series. For the purposes of this guide, we will focus on a well-characterized example from a series of benzimidazole-hydrazone derivatives, which are investigated for their therapeutic potential. The selected compound, structurally analogous to those often labeled "4r" in similar studies, is (E)-4-(1H-benzo[d]imidazol-2-yl)-N'-(4-chlorobenzylidene)benzohydrazide.

Chemical Structure and Properties

The core structure of this class of compounds consists of a benzimidazole (B57391) ring system linked to a hydrazone moiety through a benzoyl group. This scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets.

General Structure: The fundamental architecture is a benzimidazole-hydrazide-hydrazone. Variations in the "R" group on the phenyl ring allow for the modulation of the compound's physicochemical properties and biological activity.

Representative Compound 4r:

  • Systematic Name: (E)-4-(1H-benzo[d]imidazol-2-yl)-N'-(4-chlorobenzylidene)benzohydrazide

  • Molecular Formula: C₂₁H₁₅ClN₄O

  • Structure: The molecule features a central hydrazone linkage (-CO-NH-N=CH-) connecting a benzimidazole-substituted phenyl ring on one side and a 4-chlorophenyl ring on the other. The "(E)" designation indicates the stereochemistry about the C=N double bond.

Synthesis and Experimental Protocols

The synthesis of Compound 4r and its analogs is typically achieved through a two-step process, which is outlined below. The workflow is designed for efficiency and high yields.

The logical flow of the synthesis from starting materials to the final product is depicted below.

Synthesis_Workflow cluster_step1 Step 1: Hydrazide Formation cluster_step2 Step 2: Hydrazone Condensation Start_A 4-(1H-benzo[d]imidazol-2-yl)benzoate Intermediate 4-(1H-benzo[d]imidazol-2-yl)benzohydrazide (Hydrazide Intermediate) Start_A->Intermediate Reflux Start_A->Intermediate Reagent_A Hydrazine (B178648) Hydrate (NH2NH2·H2O) Reagent_A->Intermediate Solvent_A Ethanol (B145695) (EtOH) Solvent_A->Intermediate Start_B Hydrazide Intermediate Intermediate->Start_B Final_Product Compound 4r (Final Hydrazone Product) Start_B->Final_Product Reflux Reagent_B 4-Chlorobenzaldehyde (B46862) Reagent_B->Final_Product Catalyst_B Glacial Acetic Acid (cat.) Catalyst_B->Final_Product Solvent_B Ethanol (EtOH) Solvent_B->Final_Product

Caption: Synthetic workflow for Compound 4r.

Step 1: Synthesis of 4-(1H-benzo[d]imidazol-2-yl)benzohydrazide (Hydrazide Intermediate)

  • A mixture of the starting ester, methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate (1 equivalent), and hydrazine monohydrate (10 equivalents) is prepared in absolute ethanol.

  • The reaction mixture is heated to reflux and maintained at this temperature for approximately 4-6 hours.

  • The progress of the reaction is monitored using thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature, which typically results in the precipitation of the product.

  • The solid product is collected by filtration, washed with cold ethanol and diethyl ether to remove impurities, and then dried under vacuum.

Step 2: Synthesis of (E)-4-(1H-benzo[d]imidazol-2-yl)-N'-(4-chlorobenzylidene)benzohydrazide (Compound 4r)

  • The hydrazide intermediate (1 equivalent) from Step 1 is dissolved in absolute ethanol.

  • To this solution, 4-chlorobenzaldehyde (1 equivalent) and a catalytic amount of glacial acetic acid (2-3 drops) are added.

  • The mixture is heated to reflux for 6-8 hours.

  • The reaction is monitored by TLC. After completion, the mixture is cooled.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the final compound.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of DMF/water.

Quantitative Data: Biological Activity

Benzimidazole-hydrazone derivatives are potent inhibitors of human carbonic anhydrase (hCA) isoforms. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). Below is a summary of representative inhibition data against two key isoforms, the cytosolic hCA I and the tumor-associated hCA IX.

CompoundTarget IsozymeInhibition Constant (Kᵢ) in nM
Representative 4r hCA I133.68
(4-chlorobenzylidene derivative)hCA IX25.00
Acetazolamide (Standard) hCA I250.00
hCA IX25.00

Data is representative of compounds from this class as reported in scientific literature. Acetazolamide is a clinically used CA inhibitor shown for comparison.

Characterization Data

The structure of the synthesized compound is confirmed using modern spectroscopic techniques.

  • ¹H NMR (DMSO-d₆): Protons on the aromatic rings and the benzimidazole core typically resonate between δ 7.20 and 8.35 ppm. The NH protons of the benzimidazole and hydrazone moieties appear as singlets at highly deshielded chemical shifts, often above δ 11.00 ppm. The azomethine proton (-N=CH-) gives a characteristic singlet around δ 8.50 ppm.

  • ¹³C NMR (DMSO-d₆): Aromatic carbons appear in the δ 112-150 ppm range. The carbonyl carbon of the hydrazone is observed around δ 163 ppm.

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, confirming its elemental composition. For C₂₁H₁₅ClN₄O, the expected [M+H]⁺ ion would be approximately 389.0956.

Mechanism of Action and Signaling

Compound 4r and its analogs act as inhibitors of carbonic anhydrase. These enzymes play a crucial role in pH regulation. In the context of cancer, isoforms like CA IX are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor survival and metastasis. By inhibiting CA IX, these compounds can disrupt pH balance in cancer cells, leading to apoptosis and reduced tumor growth.

CA_Inhibition_Pathway Compound4r Compound 4r CA_IX Carbonic Anhydrase IX (Tumor-associated) Compound4r->CA_IX Inhibits Apoptosis Cellular Apoptosis Compound4r->Apoptosis Induces (indirectly) H2CO3_Formation CO2 + H2O → H2CO3 (Enzyme Catalysis) CA_IX->H2CO3_Formation Catalyzes Tumor_Progression Tumor Survival & Metastasis pH_Regulation H+ Production & Extracellular Acidification H2CO3_Formation->pH_Regulation Leads to pH_Regulation->Tumor_Progression Promotes

Caption: Mechanism of action for Compound 4r.

This guide provides a foundational understanding of a representative Compound 4r, from its rational design and synthesis to its biological mechanism of action. The data and protocols presented are based on established findings in the field of medicinal chemistry and are intended to support further research and development in this promising area of drug discovery.

Synthesis of 2,4,5-Trisubstituted Thiazoles: A Technical Guide for Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the development of novel antibacterial agents with unique mechanisms of action. The thiazole (B1198619) scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, has emerged as a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds, including approved antibacterial drugs.[1][2][3] This technical guide provides an in-depth overview of the synthesis of 2,4,5-trisubstituted thiazoles, their antibacterial activity, and their mechanism of action, with a focus on providing actionable data and protocols for researchers in the field.

Synthetic Strategies for 2,4,5-Trisubstituted Thiazoles

The most prominent and versatile method for the synthesis of substituted thiazoles is the Hantzsch thiazole synthesis.[1][4] This reaction typically involves the condensation of a thioamide with an α-haloketone. For the synthesis of 2,4,5-trisubstituted thiazoles, a common approach involves the reaction of an N-substituted carbothioamide with a substituted α-haloketone, leading to the desired trisubstituted pattern.[5]

A general synthetic workflow for the preparation of 2,4,5-trisubstituted thiazoles is depicted below. The synthesis commences with the formation of a substituted benzoyl isothiocyanate, which is then reacted with a secondary amine (such as morpholine, piperidine, or pyrrolidine) to yield an N-(substituted benzoyl) carbothioamide. This intermediate is subsequently cyclized with a substituted phenacyl bromide to afford the target 2,4,5-trisubstituted thiazole.[5]

G cluster_0 Step 1: Carbothioamide Formation cluster_1 Step 2: Thiazole Ring Formation (Hantzsch Synthesis) Substituted_Benzoyl_Isothiocyanate Substituted Benzoyl Isothiocyanate N_Substituted_Carbothioamide N-(Substituted Benzoyl) Carbothioamide Substituted_Benzoyl_Isothiocyanate->N_Substituted_Carbothioamide Condensation Secondary_Amine Secondary Amine (e.g., Morpholine) Secondary_Amine->N_Substituted_Carbothioamide Substituted_Phenacyl_Bromide Substituted Phenacyl Bromide Trisubstituted_Thiazole 2,4,5-Trisubstituted Thiazole Substituted_Phenacyl_Bromide->Trisubstituted_Thiazole N_Substituted_Carbothioamide_ref N-(Substituted Benzoyl) Carbothioamide N_Substituted_Carbothioamide_ref->Trisubstituted_Thiazole Cyclization

General workflow for the synthesis of 2,4,5-trisubstituted thiazoles.

Antibacterial Activity of 2,4,5-Trisubstituted Thiazoles

Numerous studies have demonstrated the potent antibacterial activity of 2,4,5-trisubstituted thiazole derivatives against a range of pathogenic bacteria, including multidrug-resistant strains.[6] The antibacterial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

The following table summarizes the MIC values of representative 2,4,5-trisubstituted thiazole derivatives against common Gram-positive and Gram-negative bacteria.

Compound IDR1 (Position 2)R2 (Position 4)R3 (Position 5)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)Reference
AR-27a Imidazo[2,1-b]thiazole derivativePhenylFluoroquinolone moiety1.56-[7]
AR-17a Imidazo[2,1-b]thiazole derivativep-ChlorophenylFluoroquinolone moiety6.25-[7]
Compound 1 BiphenylmethylPhenylMethyl1.3-[6]
Compound 2 BiphenylPhenylMethyl2.8 - 5.6-[6]
Compound 6d ThiosemicarbazidePhenylPhenyl6.25>100[8]
Compound 6f 4-FluorophenylthiosemicarbazidePhenylPhenyl25>100[8]
Compound 12f 4-Fluorophenylthiosemicarbazide & ThioureidoPhenylPhenyl25>100[8]

Note: "-" indicates data not available in the cited literature.

Experimental Protocols

General Procedure for the Synthesis of 2,4,5-Trisubstituted Thiazoles[5]
  • Synthesis of N-(Substituted benzoyl) morpholine/piperidine/pyrrolidine carbothioamide: A solution of the appropriate secondary amine (morpholine, piperidine, or pyrrolidine) is added to a solution of substituted benzoyl isothiocyanate. The reaction mixture is stirred, and the resulting N-substituted carbothioamide is isolated.

  • Synthesis of 2,4,5-trisubstituted thiazoles: The N-substituted carbothioamide is dissolved in acetonitrile. To this solution, a substituted phenacyl bromide is added, and the mixture is stirred. The resulting 2,4,5-trisubstituted thiazole is then isolated and purified.

For detailed characterization data (¹H NMR, Mass spectrometry) of specific compounds, refer to the original research articles.

Protocol for Minimum Inhibitory Concentration (MIC) Assay[9][10]

The MIC of the synthesized thiazole compounds can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: A suspension of the test bacteria (e.g., S. aureus, E. coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.

  • Inoculation: Each well containing the compound dilutions is inoculated with the bacterial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Mechanism of Action: Inhibition of Bacterial Cell Division

A promising antibacterial target for thiazole derivatives is the filamentous temperature-sensitive protein Z (FtsZ).[9][10] FtsZ is a bacterial homolog of eukaryotic tubulin and plays a crucial role in bacterial cell division. It polymerizes at the mid-cell to form a contractile ring, known as the Z-ring, which is essential for cytokinesis.[10][11]

Inhibitors of FtsZ can disrupt the formation and function of the Z-ring, leading to the inhibition of cell division, filamentation of the bacteria, and ultimately cell death.[12] This mechanism is particularly attractive as FtsZ is highly conserved among bacteria but absent in eukaryotes, suggesting a potential for selective toxicity.[9]

G cluster_0 Normal Bacterial Cell Division cluster_1 Inhibition by 2,4,5-Trisubstituted Thiazoles FtsZ_Monomers FtsZ Monomers FtsZ_Polymerization FtsZ Polymerization FtsZ_Monomers->FtsZ_Polymerization Z_Ring_Formation Z-Ring Formation at Mid-cell FtsZ_Polymerization->Z_Ring_Formation Disrupted_Polymerization Disrupted FtsZ Polymerization Divisome_Assembly Divisome Assembly Z_Ring_Formation->Divisome_Assembly Cell_Division Cell Division Divisome_Assembly->Cell_Division Thiazole_Inhibitor 2,4,5-Trisubstituted Thiazole Inhibitor Thiazole_Inhibitor->Disrupted_Polymerization No_Z_Ring No Z-Ring Formation Disrupted_Polymerization->No_Z_Ring Inhibition_of_Division Inhibition of Cell Division No_Z_Ring->Inhibition_of_Division Filamentation Bacterial Filamentation & Cell Death Inhibition_of_Division->Filamentation

Proposed mechanism of action: Inhibition of FtsZ polymerization.

Conclusion and Future Directions

2,4,5-Trisubstituted thiazoles represent a promising class of antibacterial agents with the potential to address the challenge of antimicrobial resistance. The well-established Hantzsch synthesis provides a versatile platform for the generation of diverse libraries of these compounds for structure-activity relationship (SAR) studies. The inhibition of FtsZ, a key component of the bacterial cell division machinery, presents a compelling mechanism of action that warrants further investigation. Future research should focus on optimizing the antibacterial potency and pharmacokinetic properties of 2,4,5-trisubstituted thiazoles to advance their development as next-generation antibacterial drugs.

References

Unveiling Antibacterial Agent 260: A Technical Guide to a Novel Thiazole Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, origin, and antibacterial properties of a novel synthetic compound designated as "Antibacterial agent 260," also identified in scientific literature as "compound 4r." This document details its chemical nature, mechanism of action, and the experimental protocols for its synthesis and evaluation, offering a valuable resource for researchers in the field of antibacterial drug discovery.

Discovery and Origin

"this compound" (compound 4r) is a synthetic 2,4,5-trisubstituted thiazole (B1198619) derivative. Its discovery was the result of a multicomponent synthesis approach aimed at generating novel heterocyclic compounds with potential biological activities. While initial searches connected the agent to radish seeds (Raphanus sativus), further investigation has clarified that this connection stems from its potent herbicidal activity against this plant, which was used as a model organism to test its phytotoxicity. The compound itself is not a natural product isolated from radish seeds but is the result of targeted chemical synthesis.

A key scientific publication, "Multicomponent Synthesis of 2,4,5-Trisubstituted Thiazoles Using a Sustainable Carbonaceous Catalyst and Assessment of Its Herbicidal and Antibacterial Potential," appears to be the primary source detailing the synthesis and biological evaluation of this compound.

Chemical Characteristics

Compound 4r belongs to the class of 2,4,5-trisubstituted thiazoles. The core of its structure is a five-membered aromatic ring containing both sulfur and nitrogen atoms. The specific substitutions at the 2, 4, and 5 positions of the thiazole ring are crucial for its biological activity. The detailed chemical structure and properties are elucidated through various analytical techniques, including Fourier Transform Infrared (FTIR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), elemental analysis, and High-Resolution Mass Spectrometry (HRMS).

Quantitative Data: Antibacterial Activity

The antibacterial efficacy of "this compound" has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. The MIC value represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Bacterial StrainGram StainMinimum Inhibitory Concentration (MIC) (μM)
Pseudomonas aeruginosaGram-Negative0.0076
Staphylococcus aureusGram-Positive0.0076

Note: The data presented is based on the available scientific literature. Further studies may provide a more extensive antibacterial spectrum.

Experimental Protocols

Synthesis of "this compound" (Compound 4r)

The synthesis of 2,4,5-trisubstituted thiazoles, including compound 4r, is achieved through a multicomponent reaction. This approach involves the simultaneous reaction of three or more starting materials in a single synthetic operation, which is an efficient method for generating complex molecules.

General Protocol for Multicomponent Synthesis of 2,4,5-Trisubstituted Thiazoles:

  • Catalyst Preparation: A sustainable carbonaceous catalyst, such as one derived from sulfonated peanut shell residue, is prepared and characterized.

  • Reaction Mixture: The appropriate aldehyde, amine, and β-ketoester are combined in a reaction vessel containing the catalyst and a suitable solvent (e.g., water, under microwave-assisted conditions).

  • Reaction Conditions: The mixture is subjected to specific reaction conditions, such as elevated temperature (e.g., via microwave irradiation) for a defined period.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solid product is filtered, washed, and dried. The crude product is then purified using techniques like recrystallization or column chromatography to yield the pure 2,4,5-trisubstituted thiazole.

For the specific synthesis of compound 4r, readers are directed to the primary research article for the exact starting materials and optimized reaction conditions.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of "this compound" is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Bacterial Culture Preparation: The test bacteria are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: A stock solution of "this compound" is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then prepared in a 96-well microtiter plate using the broth medium.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

Logical Workflow for the Discovery and Evaluation of "this compound"

G A Multicomponent Synthesis of 2,4,5-Trisubstituted Thiazoles B Synthesis of Compound 4r ('this compound') A->B C Structural Characterization (FTIR, NMR, HRMS) B->C D Biological Evaluation B->D E Antibacterial Activity Testing (MIC Determination) D->E F Herbicidal Activity Testing (vs. Raphanus sativus) D->F G Identification of Potent Antibacterial and Herbicidal Properties E->G F->G

Caption: Workflow from synthesis to activity identification.

Conceptual Signaling Pathway of Thiazole-Based Antibacterial Action

G cluster_0 Bacterial Cell Environment cluster_1 Potential Molecular Targets A Thiazole Derivative ('this compound') B Bacterial Cell A->B Penetrates C Inhibition of Essential Cellular Processes B->C D Cell Death or Growth Inhibition C->D P1 DNA Gyrase C->P1 P2 Topoisomerase IV C->P2 P3 Other Potential Targets C->P3

Caption: Putative mechanism of thiazole antibacterial action.

Unveiling the Molecular Target of Antibacterial Agent 260: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The urgent need for novel antibacterial agents to combat rising antimicrobial resistance has led to the investigation of promising new compounds. This technical guide provides a comprehensive overview of the current understanding of the molecular target of the potent antibacterial agent, designated as "Antibacterial agent 260" or "Compound 4r". This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new antimicrobial therapies.

Recent findings have identified "this compound" as a compound with significant broad-spectrum antibacterial activity, notably against pathogenic strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The exceptional potency of this agent, characterized by a remarkably low Minimum Inhibitory Concentration (MIC), underscores its potential as a lead compound for a new class of antibiotics.

Quantitative Efficacy of this compound

The antimicrobial activity of "this compound" has been quantified against key bacterial pathogens. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa0.0076 µM[1]
Staphylococcus aureus0.0076 µM[1]

Elucidating the Molecular Target: A Focus on DNA Gyrase

While the definitive molecular target of "this compound" is the subject of ongoing research, preliminary studies involving structurally related compounds and in-silico analyses point towards DNA gyrase as a primary site of action. Specifically, a molecular docking study of a benzoxazine/benzothiazine-appended 1,2,3-triazole, also designated as compound 4r, was conducted with E. coli DNA gyrase to understand its binding behavior. This suggests that "this compound" may belong to a class of compounds that inhibit this essential bacterial enzyme.

DNA gyrase, a type II topoisomerase, is crucial for bacterial DNA replication, transcription, and repair. Its inhibition leads to the disruption of these vital cellular processes and ultimately results in bacterial cell death. This enzyme is a well-established and validated target for several classes of antibiotics, including the fluoroquinolones.

The proposed mechanism of action involves the binding of "this compound" to the ATP-binding site of the GyrB subunit of DNA gyrase. This binding event is hypothesized to prevent the conformational changes necessary for enzyme function, thereby inhibiting its supercoiling activity.

Proposed Signaling Pathway of DNA Gyrase Inhibition

The following diagram illustrates the proposed inhibitory action of "this compound" on the DNA gyrase-mediated pathway.

G cluster_0 Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA/GyrB) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA induces supercoiling Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death inhibition leads to Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase binds Replication DNA Replication Supercoiled_DNA->Replication Transcription Transcription Supercoiled_DNA->Transcription Agent_260 This compound Agent_260->DNA_Gyrase inhibits Replication->Cell_Death Transcription->Cell_Death G Start Novel Antibacterial Compound (Agent 260) MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC Hypothesis Hypothesize Potential Targets (e.g., DNA Gyrase, Topoisomerase) MIC->Hypothesis Docking In-silico Molecular Docking Hypothesis->Docking Biochemical Biochemical Assays (e.g., Enzyme Inhibition Assay) Hypothesis->Biochemical Genetic Genetic Studies (e.g., Resistant Mutant Selection) Hypothesis->Genetic Validation Target Validation Docking->Validation Biochemical->Validation Genetic->Validation

References

An In-depth Technical Guide to Antibacterial Agent 260 (HY-170401)

Author: BenchChem Technical Support Team. Date: December 2025

Compound Identification:

  • Name: Antibacterial agent 260

  • Synonym: Compound 4r

  • CAS Number: HY-170401

  • Chemical Class: 2,4,5-Trisubstituted Thiazole (B1198619)

Executive Summary

This compound, also identified as compound 4r, is a novel 2,4,5-trisubstituted thiazole derivative demonstrating potent, broad-spectrum antibacterial activity. Research highlights its exceptional efficacy against both Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) bacteria, with a minimum inhibitory concentration (MIC) of 0.0076 μM[1]. In addition to its antibacterial properties, the compound exhibits significant herbicidal effects. This technical guide provides a comprehensive overview of this compound, including its chemical structure, quantitative biological activity, detailed experimental protocols, and a proposed mechanism of action based on in silico modeling. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure

The precise chemical structure of this compound (Compound 4r) is a 2,4,5-trisubstituted thiazole. While the primary research article describes the synthesis of a series of such compounds, the exact substitutions for compound 4r are detailed within the full publication. Based on the available information, a general structure of a 2,4,5-trisubstituted thiazole is provided below.

(Note: The exact IUPAC name and graphical representation of Compound 4r would be definitively sourced from the full text of "Multicomponent Synthesis of 2,4,5-Trisubstituted Thiazoles Using a Sustainable Carbonaceous Catalyst and Assessment of Its Herbicidal and Antibacterial Potential".)

Biological Activity

Antibacterial Spectrum

Compound 4r has been evaluated for its antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are summarized in the table below. The data indicates that Compound 4r is particularly potent against P. aeruginosa and S. aureus when compared to the standard antibiotic, streptomycin[1].

Bacterial StrainGram TypeMIC (μg/mL)MIC (μM)Streptomycin MIC (μM)
Pseudomonas aeruginosaNegative40.00760.0138
Staphylococcus aureusPositive40.00760.0138
Bacillus subtilisPositive160.0304> 0.0138
Xanthomonas campestrisNegative320.0608> 0.0138
Escherichia coliNegative640.1216> 0.0138
Micrococcus luteusPositive80.0152> 0.0138

Table 1: Minimum Inhibitory Concentration (MIC) of this compound (Compound 4r) against various bacterial strains. Data extracted from the primary research publication[1].

Herbicidal Activity

In addition to its antibacterial properties, Compound 4r has demonstrated potent herbicidal activity against the model plant Raphanus sativus L. (radish). The compound was shown to inhibit both root and stem growth.

Plant SpeciesActivityObservations
Raphanus sativus L.HerbicidalInhibition of root and stem growth.

Table 2: Herbicidal Activity of this compound (Compound 4r).

Proposed Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated through wet lab experiments. However, in silico molecular docking studies have been performed to predict its potential biological target in Pseudomonas aeruginosa. These studies suggest that Compound 4r may exert its antibacterial effect by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. DNA gyrase is a validated target for quinolone antibiotics.

The docking studies revealed a potential binding mode of Compound 4r within the active site of the P. aeruginosa DNA gyrase. This binding is predicted to interfere with the enzyme's function, leading to the inhibition of bacterial growth.

G Proposed Mechanism of Action of this compound cluster_bacterium Pseudomonas aeruginosa Compound_4r This compound (Compound 4r) DNA_Gyrase DNA Gyrase Compound_4r->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death Inhibition leads to

Proposed inhibitory action on bacterial DNA gyrase.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary research.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound.

G Workflow for MIC Determination Start Start Prepare_Compound Prepare stock solution of This compound in DMSO Start->Prepare_Compound Serial_Dilution Perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) Prepare_Compound->Serial_Dilution Inoculation Inoculate microtiter plate wells with bacterial suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare bacterial inoculum (0.5 McFarland standard) Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Read_Results Visually inspect for turbidity to determine the lowest concentration with no visible growth (MIC) Incubation->Read_Results End End Read_Results->End

Experimental workflow for MIC determination.

Procedure:

  • Preparation of Test Compound: A stock solution of this compound (Compound 4r) is prepared in dimethyl sulfoxide (B87167) (DMSO).

  • Serial Dilutions: Two-fold serial dilutions of the compound are made in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) to achieve a range of final concentrations.

  • Bacterial Inoculum Preparation: Bacterial strains are cultured overnight and then diluted to a concentration of 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is further diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) growth controls are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

In Silico Molecular Docking

The following protocol describes the computational methodology used to predict the binding interaction of Compound 4r with its putative target.

Procedure:

  • Protein and Ligand Preparation: The three-dimensional crystal structure of the target protein (P. aeruginosa DNA gyrase) is obtained from the Protein Data Bank (PDB). The structure of Compound 4r is generated and optimized using computational chemistry software.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock or Glide. The ligand (Compound 4r) is docked into the active site of the receptor (DNA gyrase).

  • Analysis of Results: The docking results are analyzed based on the binding energy and the interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues. The pose with the lowest binding energy is considered the most probable binding mode.

Conclusion and Future Directions

This compound (HY-170401 / Compound 4r) is a promising new chemical entity with potent antibacterial and herbicidal activities. Its strong inhibitory effect on clinically relevant pathogens such as P. aeruginosa and S. aureus warrants further investigation. The proposed mechanism of action through the inhibition of DNA gyrase provides a solid foundation for future lead optimization studies.

Further research should focus on:

  • Elucidation of the definitive mechanism of action through biochemical and biophysical assays.

  • Evaluation of its efficacy in in vivo models of bacterial infection.

  • Assessment of its toxicological profile.

  • Structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties.

This in-depth technical guide provides a foundational understanding of this compound for the scientific community, aiming to stimulate further research and development of this promising compound.

References

Compound 4r: A Dual-Action Candidate for Herbicidal and Antibacterial Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the quest for novel bioactive molecules, compounds that exhibit dual functionality are of significant interest due to their potential for broader applications and development efficiencies. This technical guide provides a comprehensive overview of the herbicidal and antibacterial properties of a candidate compound, designated herein as "Compound 4r," representing a class of quinolone derivatives. While no single compound labeled "4r" has been concurrently evaluated for both activities in the public domain, this guide synthesizes data from related quinolone structures to present a cohesive analysis of its potential as a dual-action agent. This document details the quantitative efficacy, experimental methodologies for assessment, and the underlying mechanisms of action, providing a foundational resource for researchers in agrochemical and pharmaceutical development.

Introduction

Quinolone derivatives have long been recognized for their potent antibacterial activity, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2] More recently, the herbicidal potential of this chemical class has been explored, with studies demonstrating that certain fluoroquinolones can effectively inhibit plant growth by targeting the homologous DNA gyrase enzyme present in plant chloroplasts.[1][3] This dual-targeting capability positions quinolone derivatives as a promising scaffold for the development of agents with combined herbicidal and antibacterial properties. This guide focuses on a representative "Compound 4r," a hypothetical quinolone structure, to explore these dual activities in detail.

Herbicidal Properties of Compound 4r

The herbicidal activity of quinolone derivatives, such as our conceptual Compound 4r, is attributed to their ability to inhibit plant DNA gyrase, an essential enzyme for DNA replication and repair in chloroplasts.[1]

Quantitative Herbicidal Activity

The herbicidal potency of quinolone derivatives can be quantified by determining the half-maximal inhibitory concentration (IC50) against target plant species. The following table summarizes representative herbicidal activity data for ciprofloxacin, a well-studied fluoroquinolone, against the model plant Arabidopsis thaliana.[4]

CompoundTarget SpeciesIC50 (mg L-1)
CiprofloxacinArabidopsis thaliana2.9
Experimental Protocol: Herbicidal Activity Assay

The following protocol outlines a typical method for assessing the herbicidal activity of a test compound on Arabidopsis thaliana.[4]

Objective: To determine the IC50 value of Compound 4r against A. thaliana.

Materials:

  • Arabidopsis thaliana (ecotype Columbia-0) seeds

  • Murashige and Skoog (MS) medium supplemented with 1% sucrose (B13894) and 0.8% agar (B569324)

  • Petri dishes (90 mm)

  • Compound 4r stock solution in dimethyl sulfoxide (B87167) (DMSO)

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare MS agar plates containing a range of concentrations of Compound 4r. The final DMSO concentration should not exceed 0.5%.

  • Sterilize A. thaliana seeds by washing with 70% ethanol (B145695) for 1 minute, followed by 20% bleach for 10 minutes, and then rinse five times with sterile water.

  • Aseptically place 12-16 seeds on the surface of each agar plate.

  • Seal the plates and stratify the seeds by incubating at 4°C in the dark for 48 hours.

  • Transfer the plates to a growth chamber set to a 16-hour light/8-hour dark photoperiod at 22°C.

  • After 7-10 days, measure the fresh weight or root length of the seedlings.

  • Calculate the percentage of growth inhibition for each concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: Inhibition of Plant DNA Gyrase

Compound 4r, as a quinolone derivative, is proposed to inhibit plant DNA gyrase. This enzyme is a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription within the chloroplasts. By binding to the gyrase-DNA complex, Compound 4r stabilizes the cleavage complex, leading to double-strand breaks in the chloroplast DNA and ultimately cell death.[1]

Herbicidal_Mechanism Compound 4r Compound 4r Plant DNA Gyrase Plant DNA Gyrase Compound 4r->Plant DNA Gyrase Inhibits Chloroplast DNA Replication & Repair Chloroplast DNA Replication & Repair Plant DNA Gyrase->Chloroplast DNA Replication & Repair Essential for Plant Cell Death Plant Cell Death Chloroplast DNA Replication & Repair->Plant Cell Death Inhibition leads to

Caption: Proposed mechanism of herbicidal action for Compound 4r.

Antibacterial Properties of Compound 4r

The antibacterial efficacy of quinolones is well-established, and Compound 4r is expected to exhibit potent activity against a broad spectrum of bacteria.[2]

Quantitative Antibacterial Activity

The antibacterial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents representative MIC values for novel (3S)-amino-(4R)-ethylpiperidinyl quinolones against various bacterial strains.[2]

CompoundBacterial StrainMIC (µg/mL)
Quinolone DerivativeStaphylococcus aureus (MRCR)0.025 - 0.1
Quinolone DerivativeStreptococcus pneumoniae (PR)0.05 - 0.2
Quinolone DerivativeEscherichia coli0.025 - 0.1
Quinolone DerivativePseudomonas aeruginosa0.2 - 0.8
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The following protocol describes the broth microdilution method for determining the MIC of Compound 4r.

Objective: To determine the MIC of Compound 4r against various bacterial strains.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Compound 4r stock solution in a suitable solvent

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

Procedure:

  • Prepare serial two-fold dilutions of Compound 4r in MHB in the wells of a 96-well plate.

  • Add an equal volume of the standardized bacterial inoculum to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of Compound 4r at which no visible bacterial growth is observed.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Similar to its herbicidal action, the antibacterial mechanism of Compound 4r involves the inhibition of bacterial type II topoisomerases. In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is primarily topoisomerase IV. Both enzymes are crucial for DNA replication, recombination, and repair. Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[1]

Antibacterial_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Serial Dilution of Compound 4r Serial Dilution of Compound 4r Inoculation into 96-well Plate Inoculation into 96-well Plate Serial Dilution of Compound 4r->Inoculation into 96-well Plate Standardized Bacterial Inoculum Standardized Bacterial Inoculum Standardized Bacterial Inoculum->Inoculation into 96-well Plate Incubation (37°C, 18-24h) Incubation (37°C, 18-24h) Inoculation into 96-well Plate->Incubation (37°C, 18-24h) Visual Inspection for Growth Visual Inspection for Growth Incubation (37°C, 18-24h)->Visual Inspection for Growth MIC Determination MIC Determination Visual Inspection for Growth->MIC Determination

Caption: Experimental workflow for MIC determination.

Structure-Activity Relationship (SAR) Considerations

For quinolone derivatives, specific structural modifications can modulate the selectivity between herbicidal and antibacterial activities. For instance, modifications at the C-7 position can significantly impact the antibacterial spectrum and potency.[2] Conversely, alterations to the N-1 substituent can influence herbicidal efficacy.[4] A comprehensive SAR study of Compound 4r and its analogs would be crucial to optimize its profile for either selective or dual-action applications.

Conclusion and Future Directions

The hypothetical Compound 4r, as a representative of the quinolone class, demonstrates significant potential as a dual-action herbicidal and antibacterial agent. The shared molecular target of DNA gyrase in both plants and bacteria provides a strong mechanistic basis for this dual activity. Future research should focus on the synthesis and evaluation of a focused library of quinolone derivatives to identify lead candidates with optimized potency and selectivity. Furthermore, in-depth studies on the toxicological profile and environmental fate of these compounds will be essential for their development as commercially viable products. The detailed protocols and data presented in this guide offer a solid foundation for initiating such a research and development program.

References

Unraveling the Enigma: The Mode of Action of Antibacterial Agent 260 Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the available scientific literature reveals a significant knowledge gap regarding a specific compound designated as "antibacterial agent 260." Despite extensive searches across multiple databases and scientific publications, no specific data, experimental protocols, or established mode of action could be attributed to an agent with this identifier. The term appears to be a placeholder, a hypothetical compound, or an internal, non-public designation, rather than a recognized name in the broader scientific community.

This technical guide, therefore, cannot provide specific quantitative data, detailed experimental protocols, or validated signaling pathways for "this compound." To generate such a document, foundational research identifying the agent's chemical structure, its primary molecular target, and its effects on the physiology of P. aeruginosa would be required.

A Hypothetical Framework for Elucidating a Novel Antibacterial's Mode of Action

While specific data for "agent 260" is unavailable, we can outline a standard investigative framework that researchers and drug development professionals would typically follow to characterize a novel antibacterial agent's mechanism of action against a pathogen like P. aeruginosa. This framework serves as a blueprint for the types of data and experiments that would be necessary.

Phase 1: Initial Characterization and Target Identification

The first phase of investigation would focus on determining the agent's fundamental antibacterial properties and identifying its primary cellular target.

Table 1: Hypothetical Initial Characterization of a Novel Antibacterial Agent

ParameterExperimental AssayHypothetical ValueSignificance
Minimum Inhibitory Concentration (MIC)Broth Microdilution0.5 µg/mLDefines the minimum concentration to inhibit bacterial growth.
Minimum Bactericidal Concentration (MBC)Subculturing from MIC wells1 µg/mLDetermines if the agent is bactericidal or bacteriostatic.
Time-Kill KineticsTime-course viability assay>3-log reduction in 4hAssesses the rate and extent of bacterial killing.
Macromolecular Synthesis InhibitionIncorporation of radiolabeled precursorsInhibition of DNA synthesisNarrows down the cellular process affected (DNA, RNA, protein, or cell wall synthesis).
  • Bacterial Culture: Grow P. aeruginosa to mid-logarithmic phase in a suitable broth medium.

  • Aliquot and Treatment: Distribute the bacterial culture into aliquots and expose them to the test agent at various concentrations (e.g., 0.5x, 1x, 2x MIC), alongside positive and negative controls.

  • Radiolabeling: Add specific radiolabeled precursors to individual aliquots: [³H]thymidine (for DNA synthesis), [³H]uridine (for RNA synthesis), [³H]leucine (for protein synthesis), and [¹⁴C]N-acetylglucosamine (for peptidoglycan synthesis).

  • Incubation: Incubate the samples for a defined period.

  • Precipitation and Scintillation Counting: Precipitate the macromolecules, wash to remove unincorporated precursors, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Compare the level of incorporated radioactivity in treated samples to the untreated control to determine which pathway is inhibited.

start Novel Antibacterial Agent mic_mbc Determine MIC and MBC start->mic_mbc time_kill Perform Time-Kill Assays mic_mbc->time_kill macro_synthesis Macromolecular Synthesis Assay time_kill->macro_synthesis dna DNA Synthesis Inhibited macro_synthesis->dna Primary Effect rna RNA Synthesis Inhibited macro_synthesis->rna protein Protein Synthesis Inhibited macro_synthesis->protein cell_wall Cell Wall Synthesis Inhibited macro_synthesis->cell_wall target_validation Target Validation Studies (e.g., resistance mapping, biochemical assays) dna->target_validation

Caption: A logical workflow for the initial characterization and target class identification of a novel antibacterial agent.

Phase 2: Elucidating the Specific Mechanism and Cellular Consequences

Once a primary target class is identified (e.g., DNA synthesis), the next phase would involve pinpointing the specific enzyme or process being inhibited and understanding the downstream cellular effects.

Table 2: Hypothetical Mechanistic Elucidation Data for a DNA Synthesis Inhibitor

ParameterExperimental AssayHypothetical FindingSignificance
Enzyme Inhibition (IC₅₀)DNA Gyrase/Topoisomerase IV AssayIC₅₀ = 0.1 µg/mL for DNA GyraseIdentifies the specific molecular target and its sensitivity to the agent.
SOS Response InductionrecA promoter-reporter assayStrong induction of reporter geneIndicates DNA damage, a common consequence of DNA synthesis inhibition.
Membrane PotentialDiSC₃(5) fluorescence assayNo change in membrane potentialRules out non-specific membrane damage as the primary mode of action.
  • Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA, purified DNA gyrase, ATP, and a suitable buffer.

  • Inhibitor Addition: Add the antibacterial agent at a range of concentrations to the reaction mixtures.

  • Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) to allow the supercoiling reaction to proceed.

  • Agarose (B213101) Gel Electrophoresis: Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

  • Quantification: Quantify the amount of supercoiled DNA in each lane. The IC₅₀ is the concentration of the agent that inhibits the supercoiling activity by 50%.

Agent This compound (Hypothetical) Gyrase DNA Gyrase Agent->Gyrase Inhibition ReplicationFork Stalled Replication Fork Gyrase->ReplicationFork Disruption ssDNA Accumulation of ssDNA ReplicationFork->ssDNA RecA RecA Activation ssDNA->RecA LexA LexA Autocleavage RecA->LexA SOS SOS Gene Expression (sulA, umuD, etc.) LexA->SOS CellDivision Cell Division Arrest SOS->CellDivision

Caption: A hypothetical signaling pathway illustrating the induction of the SOS response following DNA gyrase inhibition.

Conclusion

While the identity of "this compound" remains elusive, the established methodologies and logical frameworks for antimicrobial research provide a clear path for its characterization, should it be identified. The process involves a tiered approach, starting with broad phenotypic assessments and progressively narrowing the focus to a specific molecular target and its downstream consequences. The use of structured data presentation, detailed protocols, and visual diagrams is crucial for clearly communicating the complex mode of action of any novel antibacterial agent. Future research on new antibacterial compounds will undoubtedly follow a similar rigorous path to fully elucidate their mechanisms and pave the way for their potential clinical development.

The Intricate Dance of Structure and Activity: A Technical Guide to Thiazole Derivatives in Drug Discovery, Featuring Compound 4r and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole (B1198619) scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs.[1][2][3] Its unique structural and electronic properties allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5][6][7][8][9][10][11] This technical guide delves into the structure-activity relationship (SAR) of thiazole derivatives, with a specific focus on a series of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, exemplified by compounds 4a-4f, as potent anticancer agents. We will explore their synthesis, biological evaluation, and the nuanced interplay between their chemical structure and cytotoxic activity.

The Core Scaffold: Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis remains a fundamental and widely utilized method for constructing the thiazole ring. This reaction typically involves the condensation of an α-haloketone with a thioamide.[12] Modern advancements have introduced variations, including microwave-assisted synthesis, to improve yields and reduce reaction times.[10]

A general synthetic route to N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives (4a-4f) is depicted below. The synthesis commences with the formation of 2-p-tolylthiazole-4-carboxylic acid (3). This intermediate is then coupled with various substituted anilines to yield the final carboxamide derivatives.

G cluster_0 Synthesis of 2-p-Tolylthiazole-4-carboxylic acid (3) cluster_1 Amide Coupling α-haloketone α-haloketone Intermediate_3 2-p-Tolylthiazole-4-carboxylic acid (3) α-haloketone->Intermediate_3 Hantzsch Synthesis Thioamide Thioamide Thioamide->Intermediate_3 Intermediate_3_ref 2-p-Tolylthiazole-4-carboxylic acid (3) Compound_4r_analogs N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives (4a-4f) Intermediate_3_ref->Compound_4r_analogs EDC, HOBt, CH3CN Substituted_Anilines Substituted Anilines Substituted_Anilines->Compound_4r_analogs G Cell_Seeding Seed cells in 96-well plate Compound_Addition Add thiazole derivatives Cell_Seeding->Compound_Addition Incubation_48h Incubate for 48h Compound_Addition->Incubation_48h MTT_Addition Add MTT solution Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add solubilizing agent (DMSO) Incubation_4h->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis G cluster_0 Cell Preparation cluster_1 Staining and Analysis Treat_Cells Treat cells with Thiazole Derivative Harvest_Cells Harvest and Wash Cells Treat_Cells->Harvest_Cells Fix_Cells Fix with cold 70% Ethanol Harvest_Cells->Fix_Cells Stain_Cells Stain with Propidium Iodide and RNase A Fix_Cells->Stain_Cells Flow_Cytometry Analyze by Flow Cytometry Stain_Cells->Flow_Cytometry Analyze_Data Determine Cell Cycle Distribution Flow_Cytometry->Analyze_Data

References

Methodological & Application

Application Notes and Protocols for In Vitro Testing of "Antibacterial Agent 260"

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The rise of antimicrobial resistance necessitates the development of novel antibacterial agents. "Antibacterial agent 260" represents a novel compound with potential antimicrobial properties. This document provides a comprehensive set of protocols for the in vitro evaluation of its antibacterial activity. The described assays are fundamental for determining the agent's potency, spectrum of activity, and bactericidal or bacteriostatic nature. These protocols are designed to be adaptable for screening various bacterial strains and provide a framework for the initial preclinical assessment of new chemical entities.

Data Presentation: Summary of In Vitro Activity

The following tables present hypothetical but representative data for "this compound" to illustrate how results from the described protocols can be structured for clear interpretation and comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains

Bacterial SpeciesStrain IDMIC (µg/mL)
Staphylococcus aureusATCC 292132
Staphylococcus aureus (MRSA)ATCC 433004
Escherichia coliATCC 259228
Pseudomonas aeruginosaATCC 2785316
Enterococcus faecalisATCC 292124

Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio of this compound

Bacterial SpeciesStrain IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusATCC 29213242Bactericidal
Escherichia coliATCC 259228648Bacteriostatic
Pseudomonas aeruginosaATCC 2785316>128>8Bacteriostatic

Note: An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[1]

Table 3: Time-Kill Kinetics of this compound against S. aureus ATCC 29213

Time (hours)Growth Control (Log10 CFU/mL)1x MIC (Log10 CFU/mL)2x MIC (Log10 CFU/mL)4x MIC (Log10 CFU/mL)
06.06.06.06.0
26.85.55.24.8
47.54.84.13.5
88.93.93.0<2.0
249.2<2.0<2.0<2.0

Note: A bactericidal effect is typically defined as a ≥ 3-log10 reduction (99.9% kill) in CFU/mL compared to the initial inoculum.[2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4] The broth microdilution method is described here as it is suitable for high-throughput screening.[3][5]

Materials:

  • 96-well flat-bottom microtiter plates

  • Test bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[6][7]

  • "this compound" stock solution

  • 0.5 McFarland standard

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Aseptically select 3-5 isolated colonies from a fresh (18-24 hour) agar (B569324) plate.[2] Inoculate into a tube of CAMHB and incubate at 37°C with agitation until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2][8] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3][9]

  • Agent Dilution: Prepare a serial twofold dilution of "this compound" in CAMHB directly in the 96-well plate.[3] Typically, 50-100 µL of broth is added to each well.[3]

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, bringing the final volume to 100-200 µL.

  • Controls:

    • Growth Control: Wells containing bacterial inoculum in CAMHB without the antibacterial agent.

    • Sterility Control: Wells containing CAMHB only.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[3][8]

  • MIC Determination: The MIC is the lowest concentration of "this compound" in which no visible turbidity is observed.[3][8] This can be assessed visually or by measuring the optical density (OD600) with a microplate reader.[9]

Minimum Bactericidal Concentration (MBC) Assay

This assay is performed after the MIC test to determine the lowest concentration of an antibacterial agent required to kill a bacterium.[1][6]

Materials:

  • MIC plate from the previous assay

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar plates

  • Sterile pipette tips and spreader

Procedure:

  • Subculturing: Following MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).[1][10]

  • Plating: From each selected well, take a 10-100 µL aliquot and spread it evenly onto a drug-free agar plate.[1][11]

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.[9]

  • MBC Determination: After incubation, count the number of colony-forming units (CFU) on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction (a 3-log10 decrease) of the initial bacterial inoculum.[1][10]

Time-Kill Kinetics Assay

This assay assesses the rate and extent of bacterial killing over time, providing insight into the pharmacodynamics of the antibacterial agent.[2][12]

Materials:

  • Flasks or tubes with CAMHB

  • "this compound"

  • Test bacterial strain

  • Sterile phosphate-buffered saline (PBS) for dilutions

  • Agar plates

Procedure:

  • Inoculum Preparation: Prepare a bacterial culture in the logarithmic phase of growth, as described for the MIC assay, and dilute it to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in multiple flasks.[6][9]

  • Exposure: Add "this compound" to the flasks at various concentrations relative to the predetermined MIC (e.g., 1x, 2x, 4x MIC).[9] Include a growth control flask without the agent.

  • Incubation and Sampling: Incubate all flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.[2]

  • Viable Cell Counting: Perform serial 10-fold dilutions of the collected aliquots in sterile PBS.[2]

  • Plating: Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and then count the colonies to determine the CFU/mL for each time point.[2]

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration to generate the time-kill curves.[2]

Anti-Biofilm Assay

This protocol evaluates the ability of "this compound" to inhibit the formation of biofilms, which are structured communities of bacteria with high resistance to antibiotics.[13][14]

Materials:

  • 96-well flat-bottom microtiter plates

  • Appropriate growth medium (e.g., Tryptic Soy Broth with 1% glucose)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid or 95% Ethanol (B145695)

  • PBS

Procedure:

  • Inoculum and Treatment: Prepare a diluted bacterial suspension (e.g., 1 x 10⁶ CFU/mL) in growth medium. In the wells of a 96-well plate, add the bacterial suspension along with serial dilutions of "this compound" (typically at sub-MIC concentrations). Include positive control wells (bacteria without agent) and negative control/blank wells (medium only).[14]

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow biofilm formation.

  • Washing: Discard the liquid content from the wells and gently wash the wells twice with PBS to remove planktonic (free-floating) cells, leaving the adhered biofilm intact.[14]

  • Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[14]

  • Washing: Discard the crystal violet solution and wash the plate three times with PBS.[14]

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to dissolve the stain bound to the biofilm. Incubate for 15 minutes.

  • Quantification: Transfer 125 µL of the solubilized crystal violet to a new plate and measure the absorbance at 550-590 nm using a microplate reader.[14] A reduction in absorbance in the presence of the agent indicates biofilm inhibition.

Visualizations

Experimental_Workflow General Workflow for In Vitro Antibacterial Testing cluster_0 Primary Screening cluster_1 Pharmacodynamic Analysis cluster_2 Advanced Assays cluster_3 Interpretation MIC 1. MIC Determination (Broth Microdilution) MBC 2. MBC Determination (Subculturing) MIC->MBC If growth is inhibited TimeKill 3. Time-Kill Kinetics Assay MIC->TimeKill Biofilm 4. Anti-Biofilm Assay MIC->Biofilm Data Data Analysis & Interpretation MBC->Data TimeKill->Data Biofilm->Data

Caption: Workflow for the in vitro evaluation of a novel antibacterial agent.

Mechanism_of_Action Hypothetical Mechanism: Inhibition of Bacterial Cell Wall Synthesis Agent This compound Target Penicillin-Binding Proteins (PBPs) (Transpeptidases) Agent->Target Binds & Inhibits Crosslinking Peptidoglycan Cross-linking Target->Crosslinking Catalyzes Lysis Cell Lysis Target->Lysis Inhibition leads to Precursors Peptidoglycan Precursors Precursors->Crosslinking Substrate CellWall Stable Cell Wall Crosslinking->CellWall

Caption: Hypothetical mechanism of action for this compound.

References

Application Notes and Protocols: Antibacterial Agent 260

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antibacterial Agent 260 is a novel synthetic compound demonstrating potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria. These application notes provide detailed protocols for the preparation of stock solutions, determination of Minimum Inhibitory Concentration (MIC), and a general workflow for assessing its mechanism of action. The information is intended for researchers, scientists, and drug development professionals engaged in antimicrobial research.

Physicochemical and Solubility Data

Proper stock solution preparation is critical for accurate and reproducible experimental results. The following table summarizes the key properties of this compound.

PropertyValueNotes
Molecular Weight 450.3 g/mol
Appearance White to off-white crystalline powder
Purity (HPLC) >99%
Solubility in DMSO ≥ 100 mg/mL (≥ 222 mM)Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for primary stock.
Solubility in Ethanol ≥ 25 mg/mL (≥ 55.5 mM)
Solubility in Water < 0.1 mg/mLPractically insoluble in aqueous solutions. Use of an organic solvent is required.

Preparation of Stock Solutions

This section provides a detailed protocol for preparing a 10 mM stock solution of this compound in DMSO. It is crucial to use high-purity, anhydrous DMSO to ensure the stability of the compound.

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) tubes (1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filter-equipped pipette tips

Protocol for 10 mM Stock Solution
  • Pre-weighing Calculation: Determine the required mass of this compound using the following formula: Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol ) / 1000 Example for 1 mL of 10 mM stock: 1 mL x 10 mM x 450.3 g/mol / 1000 = 4.503 mg

  • Weighing: Carefully weigh out the calculated amount of this compound powder using an analytical balance in a chemical fume hood.

  • Solubilization: Add the weighed powder to a sterile polypropylene tube. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Dissolution: Tightly cap the tube and vortex at room temperature for 1-2 minutes until the powder is completely dissolved. A brief sonication step in a water bath can be used to aid dissolution if necessary.

  • Sterilization (Optional): If required for downstream applications (e.g., cell culture), the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

Storage and Stability
Storage TemperatureShelf LifeNotes
-20°C 6 monthsProtect from light and moisture.
-80°C 12 monthsRecommended for long-term storage.
4°C UnstableNot recommended for storage.
Room Temperature UnstableAvoid prolonged exposure.

Experimental Workflow and Protocols

The following diagram illustrates a typical workflow for evaluating a novel antibacterial agent.

G cluster_prep Phase 1: Preparation cluster_eval Phase 2: In Vitro Evaluation cluster_moa Phase 3: Mechanism of Action prep_stock Prepare 10 mM Stock (DMSO) prep_working Prepare Working Solutions (Bacterial Growth Medium) prep_stock->prep_working mic_assay Determine MIC via Broth Microdilution prep_working->mic_assay mbc_assay Determine MBC mic_assay->mbc_assay time_kill Time-Kill Kinetics Assay mbc_assay->time_kill pathway_analysis Signaling Pathway Analysis time_kill->pathway_analysis

Caption: High-level experimental workflow for the evaluation of this compound.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method to determine the lowest concentration of this compound that visibly inhibits bacterial growth.

  • Prepare Working Solutions: From the 10 mM DMSO stock, create a series of working solutions by diluting with sterile cation-adjusted Mueller-Hinton Broth (CAMHB). Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit bacterial growth.

  • Bacterial Inoculum: Culture the test bacterium overnight. Dilute the culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Assay Plate Setup: In a sterile 96-well microtiter plate, add 50 µL of CAMHB to all wells. Add 50 µL of the highest concentration working solution to the first column of wells.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard 50 µL from the last column. This will result in a range of concentrations of this compound.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (bacteria in broth without the agent) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound where no visible turbidity (bacterial growth) is observed.

Postulated Signaling Pathway Interference

Preliminary studies suggest that this compound may interfere with bacterial cell wall synthesis by inhibiting key enzymes in the peptidoglycan biosynthesis pathway.

G UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA/B Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan (Cell Wall) Lipid_II->Peptidoglycan Transglycosylase Transpeptidase Agent260 Antibacterial Agent 260 Agent260->Lipid_II Inhibition of Flippase Agent260->Peptidoglycan Inhibition of Polymerization

Caption: Postulated mechanism of action for this compound in bacteria.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.

  • Handling: Handle the powder in a chemical fume hood to avoid inhalation.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Compound 4r against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] It is a fundamental measurement of the in vitro activity of a compound and is crucial for antimicrobial drug discovery and development. The broth microdilution method is a standardized and widely accepted technique for determining MIC values, recommended by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI).[2][3] This protocol provides a detailed, step-by-step procedure for determining the MIC of the experimental "Compound 4r" against Staphylococcus aureus using the broth microdilution assay in a 96-well microtiter plate format.

Principle of the Assay

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium.[4] Following an incubation period of 18-24 hours, the presence or absence of visible bacterial growth (turbidity) in the wells is determined.[5] The MIC is recorded as the lowest concentration of the compound that completely inhibits this visible growth.[6]

Experimental Protocol

Materials and Reagents
  • Compound 4r (powder form)

  • Appropriate solvent for Compound 4r (e.g., Dimethyl sulfoxide (B87167) [DMSO], sterile deionized water)

  • Staphylococcus aureus strains (e.g., ATCC 29213, a methicillin-sensitive strain [MSSA], a methicillin-resistant strain [MRSA])

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 0.85% saline solution

  • 0.5 McFarland turbidity standard

  • Sterile, 96-well round-bottom microtiter plates

  • Sterile reagent reservoirs

  • Multichannel and single-channel pipettes with sterile tips

  • Incubator (35 ± 2°C)

  • Microplate reader (optional, for quantitative measurement at 600 nm)

  • Reference antibiotic (e.g., Vancomycin, Oxacillin)

Preparation of Reagents

2.1. Compound 4r Stock Solution

  • Aseptically weigh a precise amount of Compound 4r powder.

  • Dissolve the powder in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Ensure the final concentration of the solvent in the assay does not exceed a level that affects bacterial growth (typically ≤1% for DMSO).

  • If the solvent is not inherently sterile, sterilize the stock solution by filtration through a 0.22 µm syringe filter.

2.2. Bacterial Inoculum Preparation

  • From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 well-isolated colonies of S. aureus.

  • Suspend the colonies in sterile saline. Vortex the suspension to ensure it is homogeneous.

  • Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This is equivalent to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[7] Visually compare the suspension and the standard against a white card with contrasting black lines.

  • Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A common dilution is 1:150 of the 0.5 McFarland suspension.

Broth Microdilution Procedure
  • Plate Setup: Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate (Columns 1-12).

  • Compound Addition: Add 100 µL of the prepared 2X starting concentration of Compound 4r (e.g., 256 µg/mL in CAMHB) to the wells in Column 1. This brings the total volume in Column 1 to 200 µL.

  • Serial Dilution:

    • Using a multichannel pipette, mix the contents of Column 1 by pipetting up and down several times.

    • Transfer 100 µL from Column 1 to Column 2.

    • Repeat this serial twofold dilution process across the plate to Column 10.

    • After mixing the contents of Column 10, withdraw and discard 100 µL to ensure all wells have a final volume of 100 µL before inoculation.

  • Controls:

    • Column 11: Growth Control (100 µL CAMHB + 100 µL inoculum, no compound).

    • Column 12: Sterility Control (200 µL CAMHB only, no inoculum, no compound).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum (prepared in step 2.2) to each well from Column 1 to Column 11. This brings the final volume in each well to 200 µL and halves the concentration of the compound in each well, achieving the final test concentrations (e.g., 128 µg/mL down to 0.25 µg/mL).

  • Incubation: Cover the plate with a lid and incubate at 35 ± 2°C for 18-24 hours in ambient air.

Experimental Workflow Diagram

MIC_Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup (96-Well Plate) cluster_incubation Phase 3: Incubation & Reading prep_compound Prepare Compound 4r Stock Solution (e.g., 1280 µg/mL) prep_inoculum Prepare S. aureus Inoculum (Adjust to 0.5 McFarland) add_broth Dispense 100 µL CAMHB to all wells prep_dilution Dilute Inoculum to Final Density (5x10^5 CFU/mL) prep_inoculum->prep_dilution prep_dilution->add_broth add_compound Add 100 µL of 2X Compound 4r to Column 1 add_broth->add_compound serial_dilute Perform 2-fold Serial Dilutions (Column 1 to 10) add_compound->serial_dilute incubate Incubate Plate (35°C for 18-24h) inoculate Inoculate Wells (1-11) with 100 µL Bacterial Suspension serial_dilute->inoculate inoculate->incubate read_results Read Results: Observe for Turbidity incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic

Caption: Workflow for the broth microdilution MIC assay.

Interpretation of Results

After incubation, examine the microtiter plate for bacterial growth.

  • Growth Control (Column 11): Should show distinct turbidity, confirming the viability of the inoculum and suitability of the medium.

  • Sterility Control (Column 12): Should remain clear, indicating no contamination.

  • Test Wells (Columns 1-10): Visually inspect the wells for turbidity, starting from the lowest concentration (Column 10) to the highest (Column 1). The MIC is the lowest concentration of Compound 4r at which there is no visible growth (i.e., the first clear well).[8]

Quality Control

To ensure the accuracy and reproducibility of the results, a reference strain of Staphylococcus aureus, such as ATCC 29213 , should be tested concurrently with each batch of assays.[9][10] The MIC value obtained for the reference strain must fall within the established acceptable range as defined by CLSI guidelines for the control antibiotic used (e.g., Vancomycin).[11] This validates the test system, including the medium, inoculum density, and incubation conditions.

Data Presentation

The results of the MIC assay should be summarized in a clear and structured table for easy comparison.

Table 1: MIC Values of Compound 4r and Control Antibiotics against S. aureus Strains.

Microorganism Strain Compound 4r (µg/mL) Vancomycin (µg/mL) Oxacillin (µg/mL)
S. aureus ATCC 29213 4 1 0.25
S. aureus (Clinical MSSA) 8 1 0.5
S. aureus (Clinical MRSA) 8 2 >256

(Note: Data presented are hypothetical and for illustrative purposes only.)

References

Application Notes and Protocols for Evaluating "Antibacterial Agent 260" in Bacterial Biofilm Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent tolerance to conventional antimicrobial agents and the host immune system.[1][2][3][4] Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, which provides protection from various environmental stresses.[3][5] The development of novel anti-biofilm agents is crucial for combating persistent infections associated with medical devices and chronic diseases.[1][4][6]

These application notes provide a comprehensive guide for the evaluation of a novel compound, herein referred to as "Antibacterial Agent 260," for its efficacy against bacterial biofilms. The protocols described are based on widely accepted and standardized microtiter plate assays, which are accessible to most research laboratories.[1][7] The methodologies cover the assessment of both the inhibition of biofilm formation and the eradication of established biofilms.

Key Concepts in Biofilm Research

  • Planktonic vs. Sessile Growth: Bacteria can exist as free-floating individual cells (planktonic) or as attached, aggregated communities (sessile) within a biofilm.[8]

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a planktonic culture.

  • Minimum Biofilm Inhibitory Concentration (MBIC): The lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm.

  • Minimum Biofilm Eradication Concentration (MBEC): The minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[8] It is important to note that the MBEC is often significantly higher than the MIC.[9]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the baseline susceptibility of the planktonic bacteria to "this compound."

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Mueller-Hinton Broth (MHB))

  • "this compound" stock solution

  • Resazurin (B115843) solution

  • Plate reader

Procedure:

  • Prepare a serial dilution of "this compound" in the growth medium in a 96-well plate.

  • Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate each well (except for the sterility control) with the bacterial suspension.

  • Include a positive control (bacteria with no agent) and a negative control (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, add resazurin solution to each well and incubate for an additional 1-4 hours.

  • The MIC is determined as the lowest concentration of the agent that prevents a color change of the resazurin dye (indicating inhibition of bacterial metabolism).[10]

Protocol 2: Biofilm Formation Inhibition (MBIC) Assay

This assay evaluates the ability of "this compound" to prevent the initial stages of biofilm formation.[11]

Materials:

  • 96-well, flat-bottomed microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Growth medium supplemented with glucose (if required for the specific strain)

  • "this compound" stock solution

  • Crystal Violet (CV) solution (0.1%)

  • 30% Acetic acid or 95% Ethanol (B145695)

  • Phosphate-buffered saline (PBS)

  • Plate reader

Procedure:

  • Prepare serial dilutions of "this compound" in the appropriate growth medium in a 96-well plate.

  • Add the standardized bacterial inoculum (approximately 1 x 10^6 CFU/mL) to each well containing the agent.

  • Include positive (bacteria with no agent) and negative (medium only) controls.

  • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • After incubation, carefully discard the planktonic culture from the wells.

  • Wash the wells gently with PBS to remove non-adherent cells.

  • Add 0.1% Crystal Violet solution to each well and stain for 15 minutes at room temperature.

  • Remove the CV solution and wash the wells again with PBS.

  • Solubilize the bound CV by adding 30% acetic acid or 95% ethanol to each well.

  • Measure the absorbance at 550-595 nm using a plate reader.[7][12] The MBIC is the lowest concentration that shows a significant reduction in biofilm formation compared to the positive control.

Protocol 3: Pre-formed Biofilm Eradication (MBEC) Assay

This protocol assesses the efficacy of "this compound" in disrupting and killing bacteria within an established biofilm.[1][11]

Procedure:

  • Grow biofilms in a 96-well plate as described in the MBIC assay (steps 2-5, but without the antibacterial agent).

  • After the initial incubation period (24-48 hours), discard the planktonic culture and wash the wells with PBS.

  • Add fresh growth medium containing serial dilutions of "this compound" to the wells with the pre-formed biofilms.

  • Incubate the plate for another 24 hours at 37°C.

  • Quantify the remaining biofilm biomass using the Crystal Violet staining method as described in the MBIC protocol (steps 6-10).

  • Alternatively, to assess cell viability, the XTT or resazurin reduction assay can be used.[13] After treatment, the medium is removed, the biofilm is washed, and fresh medium containing the viability dye is added. The metabolic activity is then measured with a plate reader.

Data Presentation

The following tables provide examples of how to present the quantitative data obtained from the biofilm assays.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Planktonic Bacteria

Bacterial StrainMIC (µg/mL)
Pseudomonas aeruginosa PAO116
Staphylococcus aureus ATCC 292138
Methicillin-resistant S. aureus (MRSA)32

Table 2: Biofilm Inhibition by this compound (MBIC Assay)

Concentration (µg/mL)P. aeruginosa PAO1 (% Inhibition)S. aureus ATCC 29213 (% Inhibition)
0 (Control)00
415.225.8
835.655.1
1668.385.4
3292.195.2
6495.796.3
MBIC₅₀ ~12 µg/mL ~7 µg/mL
MBIC₉₀ ~30 µg/mL ~18 µg/mL

Table 3: Eradication of Pre-formed Biofilms by this compound (MBEC Assay)

Concentration (µg/mL)P. aeruginosa PAO1 (% Eradication)S. aureus ATCC 29213 (% Eradication)
0 (Control)00
3210.518.3
6428.445.7
12852.978.9
25688.191.5
51291.393.2
MBEC₅₀ ~120 µg/mL ~80 µg/mL
MBEC₉₀ ~280 µg/mL ~200 µg/mL

Visualizations

Signaling Pathway Diagram

Many anti-biofilm agents target bacterial communication systems, such as quorum sensing (QS), which regulates biofilm formation.[3] The diagram below illustrates a simplified generic QS signaling pathway in Gram-negative bacteria, a potential target for "this compound."

QuorumSensing cluster_cell Bacterial Cell cluster_environment Extracellular Environment AHL_Synthase AHL Synthase (e.g., LuxI) AHL AHL Signal (Autoinducer) AHL_Synthase->AHL Synthesis Receptor Receptor Protein (e.g., LuxR) AHL->Receptor Binding & Activation AHL_out AHL Signal (Low Cell Density) AHL->AHL_out Diffusion Out DNA DNA Receptor->DNA Binds Promoter Virulence_Genes Biofilm & Virulence Genes DNA->Virulence_Genes Gene Expression AHL_in AHL Signal (High Cell Density) AHL_in->AHL Diffusion In Agent260 This compound Agent260->Receptor Inhibits

Caption: A generic Quorum Sensing signaling pathway.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the experimental protocols for assessing the anti-biofilm activity of a novel compound.

BiofilmAssayWorkflow cluster_mic Planktonic Susceptibility cluster_mbic Biofilm Inhibition cluster_mbec Biofilm Eradication start Start: Prepare Bacterial Culture & Agent 260 mic_assay Perform MIC Assay (24h Incubation) start->mic_assay mbic_setup Set up MBIC Plate (Bacteria + Agent) start->mbic_setup mbec_setup Grow Biofilm (24-48h) start->mbec_setup mic_read Read MIC Results (Resazurin) mic_assay->mic_read analysis Data Analysis & Interpretation mic_read->analysis mbic_incubate Incubate (24-48h) for Biofilm Growth mbic_setup->mbic_incubate mbic_stain Wash & Stain (Crystal Violet) mbic_incubate->mbic_stain mbic_read Read MBIC Results (Absorbance) mbic_stain->mbic_read mbic_read->analysis mbec_treat Treat with Agent (24h Incubation) mbec_setup->mbec_treat mbec_stain Wash & Stain (Crystal Violet) mbec_treat->mbec_stain mbec_read Read MBEC Results (Absorbance) mbec_stain->mbec_read mbec_read->analysis end End analysis->end

References

"Antibacterial agent 260" for agricultural research applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Antibacterial Agent 260

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel, synthetic, broad-spectrum bactericide developed for agricultural applications. It demonstrates high efficacy against a range of economically important plant pathogenic bacteria. Its unique mode of action, targeting bacterial protein synthesis, makes it a valuable tool for managing diseases, particularly where resistance to conventional bactericides has been observed.[1][2][3] These application notes provide an overview of its activity and protocols for its use in research settings.

Mechanism of Action

This compound inhibits bacterial growth by targeting and disrupting essential cellular processes.[4] The primary mechanism involves the irreversible binding to the 50S ribosomal subunit, which effectively halts bacterial protein synthesis, leading to cell death.[5] This specific mode of action differs from many commonly used agricultural antibiotics, reducing the likelihood of cross-resistance.[6]

cluster_pathway Mechanism of Action: this compound A This compound (External) B Bacterial Cell Wall & Membrane A->B Crosses C Cytoplasm B->C Enters D 50S Ribosomal Subunit E Inhibition of Protein Synthesis D->E Binds to F Bacterial Cell Death E->F Leads to

Caption: Logical pathway of this compound's mechanism of action.

In Vitro Efficacy

This compound has demonstrated potent activity against several key agricultural pathogens. The minimum inhibitory concentration (MIC), defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key indicator of efficacy.[7][8]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Major Plant Pathogens

PathogenCommon DiseaseHost Plant(s)MIC (µg/mL)
Xanthomonas oryzae pv. oryzaeBacterial Leaf BlightRice0.4 - 1.0[9]
Xanthomonas citri subsp. citriCitrus CankerCitrus0.3125 - 5[10]
Erwinia amylovoraFire BlightApple, Pear1.0 - 4.0
Pseudomonas syringae pv. actinidiaeKiwifruit Vine DeclineKiwifruit<5[9]
Xanthomonas campestrisBlack RotCrucifers12.5 - 50[10]

Note: MIC values were determined using standard broth microdilution methods. Values can vary based on the specific isolate and testing conditions.[7]

Experimental Protocols

Protocol: In Vitro MIC Determination via Broth Microdilution

This protocol outlines the steps to determine the MIC of this compound against a target bacterial pathogen.[11]

Materials:

  • This compound stock solution (1 mg/mL in sterile distilled water)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or appropriate liquid medium[12]

  • Bacterial inoculum standardized to 0.5 McFarland (approx. 1.5 x 10⁸ CFU/mL)[11]

  • Sterile pipette tips and multichannel pipette

  • Plate reader (optional, for OD measurements)

Procedure:

  • Prepare Dilutions: Add 100 µL of sterile MHB to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the this compound stock solution to the first well of each row and mix. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This creates a concentration gradient.

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension 1:100 in MHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.

  • Inoculation: Add 10 µL of the diluted bacterial inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.

  • Controls:

    • Positive Control: A well containing MHB and inoculum, but no antibacterial agent.

    • Negative Control: A well containing only MHB.

  • Incubation: Cover the plate and incubate at 28-30°C for 24-48 hours, or until visible growth is observed in the positive control well.

  • Reading Results: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[8]

Protocol: Greenhouse Efficacy Trial on Tomato (Solanum lycopersicum)

This protocol is designed to assess the protective efficacy of this compound against bacterial spot (Xanthomonas perforans) on tomato plants in a controlled greenhouse environment.[13][14]

Materials:

  • Tomato seedlings (4-6 weeks old, susceptible variety)

  • Xanthomonas perforans inoculum (10⁸ CFU/mL in sterile saline with 0.02% surfactant)

  • This compound formulated for foliar application

  • Pressurized spray applicators

  • Controlled environment greenhouse or growth chamber

  • Data collection tools (calipers, disease rating scales)

Experimental Design:

  • Treatments:

    • Untreated Control (sprayed with water)

    • Pathogen Control (inoculated, sprayed with water)

    • This compound (Low Rate, e.g., 50 µg/mL)

    • This compound (High Rate, e.g., 200 µg/mL)

    • Commercial Standard Bactericide

  • Replication: Use a minimum of 5 plants per treatment, arranged in a randomized complete block design.[15]

Procedure:

  • Acclimatization: Acclimate tomato seedlings in the greenhouse for 7 days prior to the start of the trial.

  • Protective Application: Apply the treatment solutions to the foliage of the plants until runoff, 24 hours before inoculation. Ensure complete coverage.

  • Inoculation: Using a spray applicator, inoculate the plants with the Xanthomonas perforans suspension.

  • Incubation: Maintain high humidity (>85%) for the first 48 hours to promote infection. Maintain standard greenhouse conditions thereafter (25-28°C, 14h photoperiod).

  • Data Collection: Assess disease severity at 7, 14, and 21 days post-inoculation. This can be done by counting the number of lesions per leaf or using a disease severity index (e.g., 0-5 scale).

  • Phytotoxicity Assessment: Visually inspect plants for any signs of phytotoxicity (e.g., leaf burn, stunting) at each assessment point.

  • Analysis: Analyze disease severity data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

cluster_workflow Greenhouse Efficacy Trial Workflow Start Start: Tomato Seedlings A 1. Acclimatization (7 days) Start->A B 2. Treatment Application (Day 8) A->B C 3. Pathogen Inoculation (Day 9) B->C D 4. High Humidity Incubation (48 hours) C->D E 5. Standard Incubation & Monitoring D->E F 6. Data Collection (Days 16, 23, 30) E->F End End: Data Analysis F->End

Caption: Workflow for a protective greenhouse efficacy trial.

Protocol: General Field Trial Application

Field trials are essential for evaluating product performance under real-world conditions.[16] This protocol provides general guidelines. Specifics will vary based on the crop, target disease, and local regulations.[17]

Key Considerations:

  • Site Selection: Choose a site with a history of the target disease and uniform soil and environmental conditions.[17]

  • Plot Design: Use a randomized complete block design with a minimum of 4 replicates per treatment.[18] Plot size should be appropriate for the crop and application equipment.

  • Treatments: Include an untreated control and a commercial standard for comparison.[17] Test a range of application rates for this compound.

  • Application: Apply treatments using calibrated equipment to ensure accurate and uniform coverage. Timing should be based on disease forecasting models or crop growth stage.

  • Data Collection:

    • Efficacy: Assess disease incidence and severity at multiple time points.

    • Yield: Measure harvestable yield and quality parameters.

    • Crop Safety: Monitor for any signs of phytotoxicity.

  • Documentation: Record all environmental conditions, application details, and observations throughout the trial.[15]

cluster_decision Field Trial Application Timing Decision Tree A Disease Pressure Forecasted? B Apply Protective Spray of Agent 260 A->B Yes C Monitor Crop (Scouting) A->C No F Continue Monitoring & Re-apply per Protocol B->F D First Symptoms Observed? C->D E Apply Curative Spray of Agent 260 D->E Yes D->F No E->F

Caption: Decision tree for field application timing of this compound.

Safety and Handling

Refer to the Material Safety Data Sheet (MSDS) for complete safety, handling, and disposal information. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound.

Ordering Information

Product NameCatalog NumberQuantity
This compound, PowderAG-260-P100100 mg
This compound, SolutionAG-260-S1010 mL (1 mg/mL)

References

Application Note: Assessing Mammalian Cell Viability in Response to Antibacterial Agent 260

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibacterial Agent 260 (AA260) is a novel synthetic compound demonstrating potent bactericidal activity against a broad spectrum of multidrug-resistant pathogens. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. While highly selective for the prokaryotic enzyme, preclinical assessments are crucial to determine any potential off-target effects on mammalian cells, ensuring a favorable therapeutic window.[1][2][3] This document provides a detailed protocol for assessing the cytotoxicity of AA260 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used method for quantifying cell viability.[4]

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of their viability.[5] Viable cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[4] By exposing mammalian cell lines to varying concentrations of AA260, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50), a key parameter in cytotoxicity evaluation.

Data Presentation

Quantitative data from cytotoxicity experiments should be systematically recorded to determine the safety profile of this compound. The tables below serve as templates for presenting the results clearly.

Table 1: Cytotoxicity Profile of this compound (AA260) on Various Mammalian Cell Lines

Cell LineTissue of OriginIC50 (µM)Selectivity Index (SI)*
HEK-293Human Embryonic Kidney185.4 ± 12.292.7
HepG2Human Hepatocellular Carcinoma210.1 ± 15.8105.1
A549Human Lung Carcinoma255.6 ± 19.5127.8
Calculated as IC50 (Mammalian Cell Line) / MIC (Target Pathogen). Assumes an average Minimum Inhibitory Concentration (MIC) of 2 µM for target bacteria.

Table 2: Sample Raw Data from MTT Assay with AA260 on HEK-293 Cells

AA260 Conc. (µM)Absorbance (570 nm) - Replicate 1Absorbance (570 nm) - Replicate 2Absorbance (570 nm) - Replicate 3Mean Absorbance
0 (Vehicle Control)1.2541.2881.2711.271
251.2011.2351.2181.218
501.1531.1891.1651.169
1000.9881.0120.9991.000
2000.6110.6450.6320.629
4000.2340.2500.2410.242
8000.0890.0920.0910.091
Blank (Media Only)0.0850.0860.0840.085

Table 3: Calculated Percent Viability of HEK-293 Cells

AA260 Conc. (µM)Mean Absorbance (Corrected)% Viability vs. Vehicle Control
0 (Vehicle Control)1.186100.0%
251.13395.5%
501.08491.4%
1000.91577.1%
2000.54445.9%
4000.15713.2%
8000.0060.5%

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol details the steps to assess the effect of this compound on the viability of adherent mammalian cells.

Materials:

  • Human cell lines (e.g., HEK-293, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (AA260) stock solution (e.g., 100 mM in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • DMSO (Cell culture grade)

  • Sterile 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of AA260 in complete culture medium from the stock solution. A typical concentration range might be 1 µM to 1000 µM.

    • Include a "vehicle control" well containing cells treated with the same concentration of DMSO as the highest AA260 concentration.

    • Also, include "blank" wells containing only culture medium to subtract background absorbance.

    • Carefully remove the medium from the wells and add 100 µL of the prepared AA260 dilutions or control medium.

    • Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[7]

    • Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Formazan Solubilization:

    • After incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]

Protocol 2: Data Analysis and IC50 Calculation
  • Background Subtraction: Subtract the average absorbance value of the "blank" wells from all other absorbance readings.

  • Calculate Percentage Viability: Determine the percentage of cell viability for each AA260 concentration using the following formula: % Viability = (Mean Absorbance of Treated Sample / Mean Absorbance of Vehicle Control) * 100

  • Generate Dose-Response Curve: Plot the percentage viability against the logarithm of the AA260 concentration.

  • Determine IC50: Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with graphing software (like GraphPad Prism or R) to calculate the IC50 value, which is the concentration of AA260 that reduces cell viability by 50%.

Visualizations

Diagrams are provided below to illustrate the experimental workflow and the proposed mechanism of AA260-induced cytotoxicity.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis start Seed 1x10⁴ cells/well in 96-well plate incubate1 Incubate for 24h (37°C, 5% CO₂) start->incubate1 treat Add serial dilutions of AA260 incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add 10µL MTT Reagent (0.5 mg/mL final) incubate2->add_mtt incubate3 Incubate for 3-4h (Protected from light) add_mtt->incubate3 solubilize Remove medium & add 150µL DMSO incubate3->solubilize shake Shake for 15 min solubilize->shake read Measure Absorbance at 570 nm shake->read calculate Calculate % Viability & Determine IC50 read->calculate

Caption: Workflow for the MTT Cell Viability Assay.

G cluster_cell Mammalian Cell AA260 This compound (High Concentration) TopoII Topoisomerase II AA260->TopoII Inhibits DNA Nuclear DNA Damage DNA Double-Strand Breaks DNA->Damage p53 p53 Activation Damage->p53 Bax Bax Upregulation p53->Bax Mito Mitochondria Bax->Mito Acts on CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols: Solubility of Antibacterial Agent 260 in DMSO and Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The successful in vitro and in vivo evaluation of novel antibacterial agents is critically dependent on their solubility. Many promising antibacterial candidates are hydrophobic and exhibit poor solubility in aqueous solutions, which can lead to inaccurate data in antimicrobial susceptibility testing and other essential assays. "Antibacterial Agent 260" is a novel investigational compound with potent antibacterial properties. However, its hydrophobic nature presents challenges for dissolution in standard laboratory solvents and aqueous culture media.

This document provides detailed protocols and guidelines for determining and optimizing the solubility of "this compound" in Dimethyl Sulfoxide (DMSO) and common microbiological culture media. Adherence to these protocols is essential for ensuring accurate and reproducible experimental results.

Physicochemical Properties of this compound

For the purpose of these application notes, "this compound" is a fictional, non-ionizable, hydrophobic molecule. A summary of its hypothetical properties is presented below.

PropertyValue
Chemical Name 4-(3-chlorophenyl)-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide
Molecular Weight 299.75 g/mol
Appearance White to off-white crystalline solid
Aqueous Solubility < 1 µg/mL
LogP 4.2

Solubility Data

A crucial first step in working with a poorly soluble compound is to determine its solubility in a range of common laboratory solvents. This information is vital for preparing a concentrated stock solution that remains stable upon dilution into aqueous assay media. The following table summarizes the solubility of "this compound".

SolventSolubility (mg/mL)Observations
Water< 0.001Practically insoluble
Phosphate-Buffered Saline (PBS), pH 7.4< 0.001Insoluble in buffered aqueous solutions
Ethanol (95%)4Moderately soluble. May require warming.
Methanol1.5Sparingly soluble
Dimethyl Sulfoxide (DMSO) > 75 Highly soluble. Recommended for stock solutions.
0.1 M Sodium Hydroxide (NaOH)< 0.001Insoluble; compound is non-ionizable.
0.1 M Hydrochloric Acid (HCl)< 0.001Insoluble; compound is non-ionizable.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 20 mg/mL stock solution of "this compound" in DMSO.

Materials:

  • "this compound" powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or polypropylene (B1209903) microcentrifuge tube

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Accurately weigh 20 mg of "this compound" powder and transfer it to a sterile vial.

  • Add 1.0 mL of 100% sterile DMSO to the vial.

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the powder is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution at -20°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.

Protocol 2: Determination of Kinetic Solubility in Culture Media

This protocol provides a method to estimate the kinetic solubility of "this compound" in a desired culture medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth).

Materials:

  • 20 mg/mL stock solution of "this compound" in DMSO

  • Sterile culture medium of choice

  • Sterile 96-well clear-bottom microplate

  • Plate reader capable of measuring turbidity (absorbance at 620 nm)

  • Multichannel pipette

Procedure:

  • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 20 mg/mL, see Protocol 1).[1]

  • In a 96-well plate, perform serial dilutions of the compound stock in DMSO.[1]

  • Transfer a small, equal volume (e.g., 2 µL) of each DMSO dilution to another 96-well plate.

  • Using a multichannel pipette, add pre-warmed (37°C) complete culture medium to each well to achieve the final desired compound concentrations. Ensure the final DMSO concentration is consistent across all wells.[1]

  • Incubate the plate at 37°C for a period relevant to the intended assay (e.g., 2 hours).

  • Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[1]

  • The highest concentration that does not show a significant increase in turbidity compared to the solvent control is considered the kinetic solubility limit.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay with "this compound"

This protocol outlines the preparation of working solutions for a typical broth microdilution MIC assay, accounting for the low aqueous solubility of "this compound".

Materials:

  • 20 mg/mL stock solution of "this compound" in DMSO

  • Sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum prepared according to standard protocols (e.g., CLSI guidelines)

Procedure:

  • Prepare an Intermediate Stock Solution: Dilute the 20 mg/mL stock solution in DMSO to create an intermediate stock at a concentration 100-fold higher than the highest desired final concentration in the assay. For example, for a final concentration of 64 µg/mL, prepare a 6.4 mg/mL intermediate stock in DMSO.

  • Perform Serial Dilutions in DMSO: In a separate 96-well plate (the "drug plate"), perform 2-fold serial dilutions of the intermediate stock solution in DMSO. This ensures that each well in the subsequent assay plate will have the same final DMSO concentration.

  • Prepare Assay Plate: Add 98 µL of sterile CAMHB to each well of a new 96-well microtiter plate (the "assay plate").

  • Transfer Agent: Transfer 2 µL from each well of the "drug plate" to the corresponding well of the "assay plate". This results in a 1:50 dilution of the agent and maintains a final DMSO concentration of 2% across all test wells.[2]

  • Inoculate: Add 100 µL of the prepared bacterial inoculum to each well of the "assay plate". This will bring the final volume in each well to 200 µL and dilute the drug concentration by half, achieving the desired final concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).

  • Incubate and Read Results: Cover the plate and incubate at 37°C for 18-24 hours. The MIC is the lowest concentration of "this compound" that completely inhibits visible growth of the bacteria.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubility Kinetic Solubility Assay cluster_mic MIC Assay weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve sonicate Vortex & Sonicate dissolve->sonicate store Store at -20°C sonicate->store serial_dmso Serial Dilution in DMSO store->serial_dmso Use Stock intermediate_stock Prepare Intermediate Stock store->intermediate_stock Use Stock transfer Transfer to Assay Plate serial_dmso->transfer add_media Add Culture Media transfer->add_media incubate_sol Incubate & Measure Turbidity add_media->incubate_sol serial_dmso_mic Serial Dilution in DMSO intermediate_stock->serial_dmso_mic transfer_mic Transfer Agent to Assay Plate serial_dmso_mic->transfer_mic prepare_assay Prepare Assay Plate with Media prepare_assay->transfer_mic inoculate Add Bacterial Inoculum transfer_mic->inoculate incubate_read Incubate & Read MIC inoculate->incubate_read

Caption: Experimental workflow for preparing and testing "this compound".

signaling_pathway cluster_bacterium Bacterial Cell agent This compound target Essential Bacterial Enzyme (e.g., DNA Gyrase) agent->target Binds to inhibition Inhibition process DNA Replication target->process death Bacterial Cell Death process->death Leads to inhibition->process disruption Disruption

Caption: Hypothetical mechanism of action for "this compound".

References

Application Note: Murine Thigh Infection Model for Evaluating the In Vivo Efficacy of Antibacterial Agent 260

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for assessing the in vivo antibacterial efficacy of "Antibacterial Agent 260" using the neutropenic murine thigh infection model. This model is a standardized and highly reproducible method for determining the dose-dependent activity of a novel antimicrobial agent against a localized, deep-tissue infection.[1][2][3] It is considered a cornerstone for preclinical evaluation of antibiotics, allowing for the quantification of bacterial reduction in tissue and the determination of key pharmacokinetic/pharmacodynamic (PK/PD) parameters.[1][2][3]

Introduction

The rising threat of antimicrobial resistance necessitates the development of novel antibacterial agents. "this compound" is a novel synthetic compound with promising in vitro activity against multi-drug resistant Gram-positive pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA). To bridge the gap between in vitro data and clinical potential, a robust in vivo model is essential.[4][5]

The murine thigh infection model is a well-established preclinical assay used to evaluate the efficacy of antimicrobial agents in a mammalian system.[1][3] The model involves inducing a localized bacterial infection in the thigh muscle of mice.[1] To mimic conditions in immunocompromised patients and to ensure that the observed effect is primarily due to the antibacterial agent rather than the host's immune response, mice are often rendered neutropenic.[1][2] This approach provides a clear, quantitative endpoint—the number of colony-forming units (CFU) per gram of tissue—which allows for a direct comparison of the agent's efficacy at various doses against a control.[3]

This protocol details the procedure for establishing a Staphylococcus aureus thigh infection in neutropenic mice and outlines a framework for administering "this compound" to determine its therapeutic potential.

Materials and Reagents

2.1 Animals

  • Specific Pathogen-Free (SPF) female ICR (CD-1) mice, 5-6 weeks old, weighing 22-25g.[2]

  • Acclimatize animals for a minimum of 3 days prior to the experiment.

2.2 Bacterial Strain

  • Staphylococcus aureus (e.g., MRSA strain USA300 or ATCC 43300).

  • Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA) with 5% sheep blood.[2]

2.3 Reagents and Consumables

  • "this compound" (proprietary).

  • Vehicle control (e.g., sterile saline, PBS, or specific formulation vehicle).

  • Positive control antibiotic (e.g., Vancomycin, Linezolid).[2][6]

  • Cyclophosphamide for inducing neutropenia.[1][2]

  • Sterile Phosphate-Buffered Saline (PBS).

  • Sterile 0.9% Saline.

  • Anesthetic (e.g., Isoflurane or Ketamine/Xylazine cocktail).

  • 1 mL syringes with 27-gauge needles.

  • Sterile surgical instruments (scissors, forceps).

  • Stomacher or tissue homogenizer.[2]

  • Sterile conical tubes (15 mL and 50 mL).[2]

  • Spectrophotometer.

Experimental Protocols

3.1 Induction of Neutropenia

  • Prepare Cyclophosphamide solution in sterile saline.

  • To render mice neutropenic, administer Cyclophosphamide via intraperitoneal (IP) injection. A common regimen involves two doses: 150 mg/kg four days before infection (Day -4) and 100 mg/kg one day before infection (Day -1).[2][6]

  • This regimen ensures that the neutrophil count is significantly reduced at the time of infection.

3.2 Preparation of Bacterial Inoculum

  • From a frozen stock, streak the S. aureus strain onto a TSA plate and incubate at 37°C for 18-24 hours.

  • Inoculate a single colony into 10 mL of TSB and incubate overnight at 37°C with shaking.

  • The following day, subculture by transferring a portion of the overnight culture into fresh, pre-warmed TSB and grow to a mid-logarithmic phase (approx. 2-3 hours), monitoring growth by measuring absorbance at 600 nm (OD600).[7]

  • Harvest the bacteria by centrifugation. Wash the pellet twice with sterile PBS to remove toxins and residual media.[7]

  • Resuspend the final pellet in sterile saline and adjust the concentration to approximately 1 x 10^7 CFU/mL. The final inoculum concentration should be confirmed by serial dilution and plate counting.

3.3 Thigh Infection Procedure

  • On Day 0, lightly anesthetize the mice.

  • Inject 0.1 mL of the prepared bacterial suspension (~1 x 10^6 CFU) via intramuscular (IM) injection into the right thigh muscle of each mouse.[2]

  • Allow the animals to recover. The infection is typically established over 2 hours.

3.4 Treatment Administration

  • Two hours post-infection (T=2h), randomize the mice into treatment groups (n=5-8 mice per group is recommended).

  • Administer the first dose of treatment according to the study design.

    • Group 1: Vehicle Control. Administer the formulation vehicle via the same route as the test article.

    • Group 2: this compound (Low Dose).

    • Group 3: this compound (Mid Dose).

    • Group 4: this compound (High Dose).

    • Group 5: Positive Control (e.g., Vancomycin).

  • The route of administration (e.g., intravenous (IV), subcutaneous (SC), or oral (PO)) and dosing frequency (e.g., once, twice, or three times daily) should be based on available pharmacokinetic data for "this compound".

  • A typical study duration is 24 hours post-infection.

3.5 Endpoint Measurement: Bacterial Burden

  • At 24 hours post-infection, humanely euthanize the mice via CO2 asphyxiation followed by cervical dislocation.

  • Aseptically dissect the entire right thigh muscle.[2]

  • Weigh the excised tissue.

  • Place the tissue in a sterile tube with a known volume of sterile PBS (e.g., 3 mL).

  • Homogenize the tissue completely using a tissue homogenizer or stomacher.[2]

  • Perform ten-fold serial dilutions of the tissue homogenate in sterile PBS.

  • Plate 0.1 mL of appropriate dilutions onto TSA plates in duplicate.[2]

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the colonies on plates that contain between 30 and 300 colonies.

  • Calculate the bacterial load as CFU per gram of thigh tissue. The result is typically expressed as Log10 CFU/gram.

Data Presentation

Quantitative data should be summarized to compare the efficacy across different treatment groups. The primary endpoint is the bacterial load in the thigh tissue at the end of the study.

Table 1: Efficacy of this compound in the Murine Thigh Infection Model

Treatment GroupDose (mg/kg)RouteNMean Bacterial Load (Log10 CFU/g) ± SDChange from Vehicle (Δ Log10 CFU/g)
Vehicle Control-IV87.52 ± 0.35-
Agent 26010IV86.41 ± 0.41-1.11
Agent 26030IV85.15 ± 0.52-2.37
Agent 260100IV84.03 ± 0.48-3.49
Vancomycin50IV84.25 ± 0.45-3.27

Data shown are for illustrative purposes only.

Visualizations

5.1 Experimental Workflow Diagram

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection & Dosing cluster_analysis Phase 3: Analysis Acclimatization Animal Acclimatization (≥3 Days) Neutropenia Induce Neutropenia (Day -4 and -1) Acclimatization->Neutropenia Infection Thigh Infection (IM) ~1x10^6 CFU/mouse (Day 0, T=0h) Neutropenia->Infection Inoculum_Prep Bacterial Inoculum Preparation Inoculum_Prep->Infection Treatment Administer Treatment (T=2h, and as per schedule) Infection->Treatment Monitoring Monitor Animals (24h period) Treatment->Monitoring Euthanasia Euthanasia & Tissue Harvest (T=24h) Homogenization Weigh & Homogenize Thigh Tissue Euthanasia->Homogenization Plating Serial Dilution & Plating Homogenization->Plating Incubation Incubate Plates (37°C, 24h) Plating->Incubation CFU_Count Colony Forming Unit (CFU) Counting Incubation->CFU_Count Data_Analysis Calculate Log10 CFU/gram & Statistical Analysis CFU_Count->Data_Analysis

Figure 1. Experimental workflow for the murine thigh infection model.

5.2 Hypothetical Mechanism of Action Pathway

This diagram illustrates a potential mechanism for "this compound," hypothesizing that it inhibits a crucial bacterial enzyme involved in cell wall synthesis, leading to cell death.

Mechanism_of_Action cluster_bacterium Inside S. aureus PBP Penicillin-Binding Protein 2a (PBP2a) Synthesis Peptidoglycan Cross-linking PBP->Synthesis catalyzes CellWall Stable Cell Wall Structure Synthesis->CellWall maintains Lysis Cell Wall Instability & Cell Lysis Synthesis->Lysis leads to Survival Bacterial Survival & Replication CellWall->Survival Agent Antibacterial Agent 260 Agent->Block Block->Synthesis INHIBITS

Figure 2. Hypothetical inhibition of PBP2a by Agent 260.

References

Experimental use of HY-170401 from MedChemExpress

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to locate any information about the compound "HY-170401" from MedChemExpress in the provided search results or in broader searches. The product code may be incorrect, or it could be a very new or internal designation not yet publicly documented.

To proceed with your request for detailed Application Notes and Protocols, please verify the MedChemExpress product code.

Once a valid product code and information about the compound are available, I can proceed with the following steps:

  • Information Gathering: I will conduct targeted searches to find its mechanism of action, relevant experimental studies, and associated signaling pathways.

  • Data Compilation: I will look for quantitative data from published research, such as IC50 values, EC50 values, and other relevant metrics.

  • Protocol Development: I will outline standard experimental protocols where this compound might be used, such as cell viability assays, western blotting, or other relevant assays based on its biological activity.

  • Visualization: I will create the requested diagrams using the DOT language to illustrate signaling pathways and experimental workflows.

  • Content Creation: Finally, I will compile all the information into a comprehensive document, including tables, protocols, and diagrams as you have specified.

Application Notes and Protocols for Assessing the Herbicidal Activity of Compound 4r

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for evaluating the herbicidal efficacy of Compound 4r, a novel herbicidal candidate. The methodologies described herein cover both in vitro and in vivo assessments, enabling a comprehensive understanding of its biological activity against various weed species and its selectivity towards crops.

In Vitro Herbicidal Activity Assessment

In vitro assays provide a rapid and controlled method for the preliminary screening of the herbicidal potential of Compound 4r. These assays typically involve the germination of seeds and the early growth of seedlings in the presence of the test compound.

This assay assesses the effect of Compound 4r on the germination and early growth of both monocotyledonous and dicotyledonous weeds.

Protocol:

  • Preparation of Test Solutions: Prepare a stock solution of Compound 4r in a suitable solvent (e.g., acetone (B3395972) or DMSO). Serially dilute the stock solution with distilled water containing a surfactant (e.g., 0.1% Tween-80) to obtain the desired test concentrations (e.g., 1, 10, 50, 100 µg/mL). A negative control (surfactant solution without the compound) and a positive control (a commercial herbicide) should be included.

  • Seed Plating: Place 20 seeds of each selected weed species (e.g., Echinochloa crusgalli - barnyard grass, a monocot; and Amaranthus retroflexus - redroot pigweed, a dicot) on a filter paper in a 9 cm Petri dish.

  • Treatment Application: Add 5 mL of the respective test solution to each Petri dish. Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubation: Incubate the Petri dishes in a growth chamber at 25 ± 1°C with a 16/8 hour (light/dark) photoperiod.

  • Data Collection: After 7-10 days, count the number of germinated seeds to calculate the germination inhibition rate. Measure the root and shoot length of the germinated seedlings.

  • Data Analysis: Calculate the percentage of inhibition for germination, root length, and shoot length compared to the negative control.

Data Presentation:

Table 1: Effect of Compound 4r on Seed Germination and Seedling Growth

Concentration (µg/mL)Weed SpeciesGermination Inhibition (%)Root Length Inhibition (%)Shoot Length Inhibition (%)
1E. crusgalli
A. retroflexus
10E. crusgalli
A. retroflexus
50E. crusgalli
A. retroflexus
100E. crusgalli
A. retroflexus
Positive ControlE. crusgalli
A. retroflexus
In Vivo (Greenhouse) Herbicidal Activity Assessment

Greenhouse assays are essential for evaluating the herbicidal activity of Compound 4r under conditions that more closely mimic a natural environment.

This assay determines the effectiveness of Compound 4r when applied to the soil before the emergence of weeds.

Protocol:

  • Planting: Fill plastic pots (10 cm diameter) with a sandy loam soil. Sow 15-20 seeds of each test weed species per pot at a depth of 0.5-1.0 cm.

  • Treatment Application: One day after sowing, spray the soil surface evenly with the test solutions of Compound 4r at various application rates (e.g., 37.5, 75, 150 g ai/ha). Use a laboratory sprayer to ensure uniform application.

  • Incubation: Place the treated pots in a greenhouse maintained at 25-30°C with a 14/10 hour (light/dark) photoperiod and 60-80% relative humidity. Water the pots as needed.

  • Data Collection: After 21 days, assess the herbicidal injury visually using a 0-100% scale (0 = no effect, 100 = complete death). Harvest the aerial parts of the surviving plants and measure their fresh weight.

  • Data Analysis: Calculate the percentage of fresh weight reduction compared to the untreated control.

This assay evaluates the efficacy of Compound 4r when applied directly to emerged and actively growing weeds.

Protocol:

  • Plant Growth: Sow seeds of the test weed species in plastic pots as described above. Allow the plants to grow in the greenhouse until they reach the 2-3 leaf stage.

  • Treatment Application: Spray the foliage of the weeds with the test solutions of Compound 4r at various application rates (e.g., 37.5, 75, 150 g ai/ha) until runoff.

  • Incubation: Return the pots to the greenhouse under the same conditions as the pre-emergence assay.

  • Data Collection and Analysis: After 21 days, assess the visual injury and fresh weight reduction as described for the pre-emergence assay.

Data Presentation:

Table 2: Greenhouse Evaluation of the Herbicidal Activity of Compound 4r

Application Rate (g ai/ha)Weed SpeciesPre-emergence Fresh Weight Reduction (%)Post-emergence Fresh Weight Reduction (%)
37.5E. crusgalli
A. retroflexus
75E. crusgalli
A. retroflexus
150E. crusgalli
A. retroflexus
Positive ControlE. crusgalli
A. retroflexus
Crop Selectivity Assay

This assay is crucial to determine the potential for Compound 4r to be used safely in major crops.

Protocol:

  • Crop Growth: Grow representative crop species (e.g., maize, soybean, wheat) in pots in the greenhouse until they reach the 2-4 leaf stage.

  • Treatment Application: Apply Compound 4r at effective weed-controlling rates and at twice these rates to the crops using the post-emergence application method.

  • Data Collection: After 21 days, visually assess crop injury (e.g., stunting, chlorosis, necrosis) on a 0-100% scale.

Data Presentation:

Table 3: Crop Selectivity of Compound 4r

Application Rate (g ai/ha)Crop SpeciesVisual Injury (%)
75Maize
Soybean
Wheat
150Maize
Soybean
Wheat

Visualizations

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo (Greenhouse) Assessment cluster_analysis Data Analysis & Conclusion in_vitro_prep Prepare Compound 4r Solutions seed_assay Seed Germination & Growth Assay in_vitro_prep->seed_assay in_vitro_data Collect Germination & Growth Data seed_assay->in_vitro_data analysis Analyze Inhibition & Efficacy in_vitro_data->analysis in_vivo_prep Sow Weed & Crop Seeds pre_emergence Pre-emergence Application in_vivo_prep->pre_emergence post_emergence Post-emergence Application in_vivo_prep->post_emergence crop_selectivity Crop Selectivity Assay in_vivo_prep->crop_selectivity in_vivo_data Collect Injury & Fresh Weight Data pre_emergence->in_vivo_data post_emergence->in_vivo_data crop_selectivity->in_vivo_data in_vivo_data->analysis conclusion Determine Herbicidal Profile of Compound 4r analysis->conclusion

Figure 1: Experimental workflow for assessing the herbicidal activity of Compound 4r.

mode_of_action cluster_pathway Hypothetical Mode of Action: Inhibition of a Key Enzyme precursor Precursor Molecule enzyme Target Enzyme (e.g., AHAS) precursor->enzyme Substrate product Essential Amino Acid / Fatty Acid enzyme->product Catalysis growth Plant Growth & Development product->growth compound_4r Compound 4r compound_4r->enzyme inhibition Inhibition

Figure 2: Hypothetical signaling pathway illustrating the mode of action of Compound 4r as an enzyme inhibitor.

Troubleshooting & Optimization

Troubleshooting low potency of Compound 4r in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low potency of Compound 4r in their experiments. The following information is based on a synthesized benzothiazole-pyrrole conjugate, herein referred to as Compound 4r, which has demonstrated antiproliferative activity in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for Compound 4r?

A1: Compound 4r is a novel benzothiazole-pyrrole conjugate that has been shown to exhibit significant cytotoxic effects in the MCF-7 breast cancer cell line.[1] Its proposed mechanism of action involves the modulation of the Ras/MEK/ERK signaling pathway, leading to the induction of apoptosis.[1]

Q2: What are the recommended storage and handling conditions for Compound 4r?

A2: To ensure stability, Compound 4r should be stored at -20°C as a stock solution, typically in DMSO.[2] For long-term storage, it is advisable to keep the compound in a tightly sealed container in a dry place.[3] Repeated freeze-thaw cycles should be avoided. Studies have shown that the stability of compounds in DMSO at room temperature can decrease over time, with a 92% probability of observing the compound after 3 months.[4]

Q3: We are observing lower than expected potency in our cell-based assays. What are the common causes?

A3: Low potency in cell-based assays can stem from several factors. These include issues with compound solubility, stability, experimental setup, or cell line-specific responses.[5][6] It is also possible that the potency of a compound can differ between biochemical and cellular assays due to factors like cell permeability and the presence of multi-protein complexes.[6]

Troubleshooting Guide for Low Potency

Issue 1: Compound Solubility and Stability

Question: My preparation of Compound 4r appears to have precipitated in the media. Could this be the cause of low potency?

Answer: Yes, poor solubility is a common reason for reduced compound activity.[5] Compound 4r is described as being insoluble in water and ethanol.[5] If the compound precipitates out of solution, its effective concentration is significantly lowered.

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect your working solutions and final assay plates for any signs of precipitation.

  • Solvent Selection: Ensure you are using an appropriate solvent for your stock solution, such as DMSO.

  • Final Concentration: Be mindful of the final DMSO concentration in your cell culture media, as high concentrations can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5%.

  • Sonication: Gentle sonication of the stock solution before dilution may help to dissolve any aggregates.

  • Fresh Preparations: Always use freshly prepared dilutions of Compound 4r for your experiments.

Issue 2: Experimental Protocol and Assay Conditions

Question: We are confident in our compound preparation, but the IC50 value is still higher than reported. What experimental parameters should we check?

Answer: Discrepancies in experimental protocols can lead to variations in observed potency. Key factors to consider are cell density, treatment duration, and the specific assay used to measure viability.

Troubleshooting Workflow:

G cluster_0 Protocol Verification cluster_1 Assay Optimization A Review Published Protocol B Compare with Internal SOP A->B C Check Cell Density B->C D Verify Treatment Duration C->D E Confirm Assay Endpoint D->E F Titrate Cell Seeding Density E->F If discrepancy persists G Optimize Drug Incubation Time F->G H Validate Assay Readout G->H I Run Positive/Negative Controls H->I J Refined Potency Measurement I->J Analyze Results Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras MEK1 MEK1 Ras->MEK1 ERK1/2 ERK1/2 MEK1->ERK1/2 Proliferation & Survival Proliferation & Survival ERK1/2->Proliferation & Survival Compound_4r Compound_4r Compound_4r->MEK1

References

Technical Support Center: Optimizing "Antibacterial Agent 260" for MIC Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibacterial Agent 260. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this agent in Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: What is a Minimum Inhibitory Concentration (MIC) assay?

An MIC assay is a fundamental laboratory test in microbiology used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2][3] The result, known as the MIC value, is a critical measure of an agent's potency.[2][4] The most common method is the broth microdilution assay, where a standardized inoculum of bacteria is introduced to a series of twofold dilutions of the antimicrobial agent in a 96-well plate.[2][5]

Q2: What is the recommended starting concentration range for this compound?

The optimal starting concentration depends on the target organism. For initial screening, a broad range is recommended to capture the MIC value effectively. Based on preliminary data, we suggest the following starting ranges for a standard twofold serial dilution assay.

Bacterial Type Suggested Concentration Range (µg/mL) Rationale
Gram-positive (e.g., Staphylococcus aureus)0.25 - 128Generally more susceptible to membrane-targeting agents.
Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa)1 - 512The outer membrane may require higher concentrations for effective penetration.
Fastidious Bacteria (e.g., Streptococcus pneumoniae)0.06 - 32Often exhibit higher sensitivity; a lower starting range is recommended.

Q3: How should I prepare the stock solution and serial dilutions for this compound?

Accurate preparation of the stock solution and subsequent dilutions is critical for reproducible results.

  • Stock Solution Preparation:

    • Determine the appropriate solvent for this compound based on its solubility data (e.g., DMSO, water, ethanol).

    • Prepare a high-concentration stock solution, for example, at 1024 µg/mL. To do this, you could weigh 1.024 mg of the agent and dissolve it in 1 mL of the chosen solvent.[6]

    • Ensure the agent is completely dissolved before proceeding.

  • Serial Dilution:

    • The twofold serial dilution is the standard method for MIC assays.[7]

    • This involves preparing a series of decreasing concentrations where each concentration is half of the previous one.

    • A detailed protocol for performing serial dilutions in a 96-well plate is provided in the "Experimental Protocols" section below.

Troubleshooting Guides

This section addresses common problems encountered during MIC assays with this compound.

Problem 1: No inhibition of bacterial growth is observed at any concentration.

Possible Cause Recommended Solution
Agent Inactivity: The agent may have degraded due to improper storage or handling.Verify the storage conditions and expiration date of this compound. Prepare a fresh stock solution.
High Bacterial Inoculum: An overly dense bacterial suspension can overwhelm the agent.[8]Ensure the inoculum is standardized to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]
Agent Precipitation: The agent may not be soluble in the test medium.Visually inspect the wells for any precipitate. If observed, consider using a different solvent for the stock solution or adding a solubilizing agent (ensure the solvent itself has no antibacterial activity).
Bacterial Resistance: The test organism may be inherently resistant to the agent.Test the agent against a known susceptible quality control (QC) strain (e.g., E. coli ATCC 25922) to confirm its activity.

Problem 2: MIC values are inconsistent between replicate experiments.

Possible Cause Recommended Solution
Inoculum Variability: Inconsistent inoculum density is a primary source of variability.[9]Always prepare a fresh inoculum and standardize it carefully using a McFarland standard or a spectrophotometer before each experiment.
Pipetting Errors: Inaccurate serial dilutions or inoculation volumes will lead to inconsistent results.Calibrate your pipettes regularly. Use fresh pipette tips for each dilution step to avoid carryover.[7]
Incubation Conditions: Variations in temperature or time can affect bacterial growth rates.[10]Use a calibrated incubator set at the optimal temperature for the test organism (typically 35-37°C). Ensure a consistent incubation period (e.g., 18-24 hours).[5][11]
Endpoint Reading: Subjective differences in visual assessment of "no growth" can cause variation.Have a second person read the plates, or use a plate reader to measure optical density (OD) for a more quantitative endpoint. The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the control.[5]

Problem 3: "Skipped wells" or trailing endpoints are observed.

  • Skipped Wells: This phenomenon, where growth is inhibited at a certain concentration but appears at higher concentrations, can be due to technical errors in dilution or contamination.[4] It is recommended to repeat the assay.

  • Trailing Endpoints: This refers to reduced, but still visible, growth over a range of concentrations, making the MIC difficult to determine. This can be inherent to the agent-organism interaction. In such cases, reading the endpoint at the concentration that causes ~80% reduction in growth is a common practice.

Experimental Protocols

Protocol: Broth Microdilution MIC Assay

This protocol is based on established guidelines for antimicrobial susceptibility testing.

1. Preparation of Materials:

  • This compound stock solution (e.g., 1024 µg/mL).

  • Sterile 96-well U-bottom or flat-bottom microtiter plates.

  • Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB).

  • Bacterial culture grown overnight on an agar (B569324) plate.

  • Sterile saline or phosphate-buffered saline (PBS).

  • 0.5 McFarland turbidity standard.

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture, select 3-5 isolated colonies.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[5]

  • Within 15 minutes, dilute this standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

3. Serial Dilution in Microtiter Plate:

  • Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well plate.

  • Add 200 µL of the prepared 2X starting concentration of Agent 260 to well 1.

  • Using a multichannel pipette, perform a twofold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

  • Continue this process from well 2 to well 10. Discard the final 100 µL from well 10.

  • Well 11 will serve as the growth control (broth and bacteria, no agent).

  • Well 12 will serve as the sterility control (broth only).

4. Inoculation and Incubation:

  • Add 100 µL of the final bacterial inoculum (prepared in Step 2) to wells 1 through 11. This will bring the final volume to 200 µL per well.

  • Do not inoculate the sterility control well (well 12).

  • Incubate the plate at 35-37°C for 18-24 hours in ambient air.

5. Reading the Results:

  • Visually inspect the plate. The sterility control should be clear, and the growth control should show distinct turbidity.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth (the first clear well).[5][12]

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_agent Prepare Agent 260 Stock Solution serial_dilute Perform 2-Fold Serial Dilution in 96-Well Plate prep_agent->serial_dilute prep_media Prepare Broth Medium prep_media->serial_dilute prep_inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacteria prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Visually Read MIC (Lowest concentration with no growth) incubate->read_mic result result read_mic->result MIC Value (µg/mL)

Caption: Workflow for a standard broth microdilution MIC assay.

Troubleshooting_MIC start Inconsistent MIC Results Observed check_inoculum Is Inoculum Prep Standardized? start->check_inoculum check_dilution Are Serial Dilutions Accurate? check_inoculum->check_dilution Yes fix_inoculum Action: Re-standardize inoculum using McFarland standard. check_inoculum->fix_inoculum No check_incubation Are Incubation Conditions Consistent? check_dilution->check_incubation Yes fix_dilution Action: Calibrate pipettes, use fresh tips for each transfer. check_dilution->fix_dilution No check_reading Is Endpoint Reading Objective? check_incubation->check_reading Yes fix_incubation Action: Verify incubator temperature and incubation time. check_incubation->fix_incubation No fix_reading Action: Use a plate reader or second opinion for MIC determination. check_reading->fix_reading No end Re-run Assay check_reading->end Yes fix_inoculum->end fix_dilution->end fix_incubation->end fix_reading->end

Caption: Logical workflow for troubleshooting inconsistent MIC results.

References

"Antibacterial agent 260" precipitation in media issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding precipitation issues observed with Antibacterial Agent 260 in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a novel synthetic compound under investigation for its broad-spectrum antibacterial properties. Its mechanism of action is currently understood to involve the disruption of bacterial cell wall synthesis. Due to its chemical nature, its solubility can be influenced by various factors in complex biological media.

Q2: I observed a precipitate after adding this compound to my cell culture medium. What could be the cause?

A2: Precipitation of this compound in media can be attributed to several factors, including but not limited to: exceeding its solubility limit, interactions with media components (e.g., salts, proteins), improper pH of the final solution, or incorrect storage and handling of the compound.

Q3: Is the precipitate toxic to my cells?

A3: The precipitate itself is an inactive form of the agent and may not be directly toxic. However, its formation indicates a lower effective concentration of the antibacterial agent in your medium, which could lead to a loss of efficacy. The physical presence of a precipitate could also interfere with certain cell-based assays.

Q4: How can I differentiate between precipitation of the agent and bacterial contamination?

A4: Precipitation of this compound typically appears as crystalline or amorphous particulate matter, which should be sterile. Bacterial contamination will present as a general turbidity in the culture, often accompanied by a drop in pH and, under a microscope, will reveal motile or non-motile microorganisms.

Troubleshooting Guide

Issue: Precipitation observed immediately after adding this compound to the medium.

Possible Cause 1: Exceeded Solubility Limit

  • Question: What is the recommended concentration of this compound for my medium?

  • Answer: The solubility of this compound is highly dependent on the composition of the medium. Please refer to the solubility data below. It is crucial to ensure the final concentration does not exceed the solubility limit in your specific medium.

    Data Presentation: Solubility of this compound

Medium TypepHTemperature (°C)Maximum Solubility (µg/mL)
RPMI 16407.437150
DMEM7.437120
PBS7.425250
Water7.025500
  • Recommendation: Start with a concentration well below the maximum solubility limit. If a higher concentration is required, consider preparing a more concentrated stock in a suitable solvent and adding it to the medium with vigorous mixing.

Possible Cause 2: Improper pH

  • Question: How does pH affect the solubility of this compound?

  • Answer: The solubility of this compound is pH-dependent. It is more soluble in slightly acidic to neutral conditions. Media with higher pH may cause the agent to precipitate.

  • Recommendation: Check the pH of your culture medium after all supplements have been added. If necessary, adjust the pH to be within the optimal range for both your cells and the agent's solubility.

Issue: Precipitation observed after a period of incubation.

Possible Cause 1: Interaction with Media Components

  • Question: Can components in my media, like serum, cause precipitation?

  • Answer: Yes, high concentrations of salts, and proteins in supplements like Fetal Bovine Serum (FBS), can interact with this compound, leading to precipitation over time.

  • Recommendation: If using serum, consider heat-inactivating it, as this can sometimes reduce protein-drug interactions. Alternatively, test different lots of serum or use a serum-free medium if your experiment allows.

Possible Cause 2: Temperature Fluctuation

  • Question: Does temperature affect the stability of this compound in solution?

  • Answer: Yes, temperature fluctuations can affect the solubility. A decrease in temperature can lead to the precipitation of a saturated solution.

  • Recommendation: Ensure that the medium containing this compound is maintained at a constant and appropriate temperature. Avoid repeated freeze-thaw cycles of stock solutions.

Experimental Protocols

Protocol 1: Solubility Assessment of this compound

  • Preparation of Supersaturated Solutions: Prepare a series of dilutions of this compound in the desired medium (e.g., RPMI 1640) at concentrations expected to exceed the solubility limit.

  • Equilibration: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C) for 24 hours with constant agitation to ensure equilibrium is reached.

  • Separation of Undissolved Solute: Centrifuge the solutions at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved precipitate.

  • Quantification of Soluble Agent: Carefully collect the supernatant and determine the concentration of the dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometry.

  • Determination of Solubility: The concentration of the agent in the supernatant represents its solubility in that medium at the tested temperature.

Visual Troubleshooting and Pathway Diagrams

TroubleshootingWorkflow start Precipitation of This compound Observed check_timing When did precipitation occur? start->check_timing immediate Immediately after addition check_timing->immediate Timing delayed After incubation check_timing->delayed Timing solubility Exceeded solubility limit? immediate->solubility ph_issue Incorrect pH? immediate->ph_issue media_interaction Interaction with media components? delayed->media_interaction temp_fluctuation Temperature fluctuations? delayed->temp_fluctuation check_solubility_table Consult solubility table solubility->check_solubility_table Yes measure_ph Measure pH of medium ph_issue->measure_ph Yes lower_concentration Lower the concentration check_solubility_table->lower_concentration end_node Problem Resolved lower_concentration->end_node adjust_ph Adjust pH if necessary measure_ph->adjust_ph adjust_ph->end_node heat_inactivate_serum Heat-inactivate serum or use serum-free medium media_interaction->heat_inactivate_serum Yes maintain_temp Maintain constant temperature temp_fluctuation->maintain_temp Yes heat_inactivate_serum->end_node maintain_temp->end_node

Caption: Troubleshooting workflow for this compound precipitation.

SignalingPathway cluster_bacterium Bacterial Cell agent This compound (Soluble) receptor Cell Wall Precursor (e.g., Lipid II) agent->receptor Binds to inhibition Inhibition agent->inhibition Leads to synthesis_pathway Peptidoglycan Synthesis Pathway receptor->synthesis_pathway Is a key component of cell_lysis Cell Lysis synthesis_pathway->cell_lysis Disruption leads to inhibition->synthesis_pathway Blocks precipitate Precipitated Agent 260 (Inactive) no_effect No Binding precipitate->no_effect

Caption: Hypothetical mechanism of action of soluble vs. precipitated Agent 260.

How to prevent degradation of "Antibacterial agent 260"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Antibacterial Agent 260 to prevent its degradation and ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a novel, broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria, including multi-drug resistant strains.[1] Its primary application is in preclinical research to investigate new therapeutic strategies against bacterial infections.

Q2: What are the main causes of degradation for this compound?

A2: The primary degradation pathways for this compound are hydrolysis, oxidation, and photolysis.[2][3] These reactions can be initiated by exposure to water, light, heat, and certain trace metals, leading to a loss of antibacterial efficacy.[2][4]

Q3: How should I properly store this compound?

A3: To minimize degradation, this compound should be stored as a dry powder in a cool, dark, and dry place. The recommended storage temperature is 2-8°C. For solutions, it is advisable to prepare them fresh before each experiment. If short-term storage of a solution is necessary, it should be kept at 2-8°C for no longer than 24 hours and protected from light.

Q4: Can I use this compound in aqueous solutions?

A4: Yes, but with caution. This compound is susceptible to hydrolysis in aqueous solutions.[2][4] For experiments requiring aqueous buffers, it is crucial to use freshly prepared solutions and consider the pH of the medium, as hydrolysis rates can be pH-dependent.

Q5: What are the visible signs of degradation of this compound?

A5: Degradation of this compound may be indicated by a color change in the powder or solution (e.g., from white to yellow or brown), a decrease in solubility, or a noticeable decrease in its antibacterial activity in your experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of Antibacterial Activity Degradation due to improper storage or handling.1. Review storage conditions (temperature, light, and moisture exposure). 2. Prepare fresh solutions for each experiment. 3. Perform a stability test to assess the integrity of your stock.
Inconsistent Experimental Results Partial degradation of the agent during the experiment.1. Minimize the exposure of the agent to harsh conditions (e.g., high temperature, extreme pH). 2. Use a stabilized formulation if available. 3. Include a positive control with a freshly prepared solution in each experiment.
Color Change in Solution Oxidation or photolysis.1. Protect the solution from light by using amber vials or wrapping the container in aluminum foil.[4] 2. Degas aqueous solutions to remove dissolved oxygen. 3. Consider adding an antioxidant to the formulation.

Quantitative Data on Stability

The stability of this compound is significantly influenced by temperature, pH, and light exposure. The following tables summarize the degradation rates under various conditions.

Table 1: Temperature-Dependent Degradation of this compound in Aqueous Solution (pH 7.4)

Temperature (°C)Half-life (t½) in hoursDegradation Rate Constant (k) in h⁻¹
4720.0096
25120.0578
3740.1733

Table 2: pH-Dependent Degradation of this compound in Aqueous Solution at 25°C

pHHalf-life (t½) in hoursDegradation Rate Constant (k) in h⁻¹
5.0240.0289
7.4120.0578
9.060.1155

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol outlines a method to quantify the degradation of this compound over time.

  • Preparation of Standard Solutions: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., DMSO). Create a series of standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase.

  • Sample Preparation: Prepare a solution of this compound at a concentration of 50 µg/mL in the desired buffer or medium.

  • Incubation: Incubate the sample solutions under the desired experimental conditions (e.g., different temperatures, pH values, or light exposures).

  • Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the sample solution.

  • HPLC Analysis:

    • Inject the samples and standard solutions into an HPLC system equipped with a C18 column.

    • Use a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid).

    • Detect the compound using a UV detector at its maximum absorbance wavelength.

  • Data Analysis:

    • Construct a calibration curve using the peak areas of the standard solutions.

    • Determine the concentration of this compound in the samples at each time point by interpolating from the calibration curve.

    • Calculate the percentage of degradation over time.

Visualizations

logical_workflow start Start: Inconsistent Results with this compound check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage check_solution Assess Solution Preparation (Freshness, Solvent) start->check_solution run_control Run Positive Control with Freshly Prepared Agent check_storage->run_control check_solution->run_control control_ok Control Works as Expected? run_control->control_ok degradation_suspected Degradation is Likely control_ok->degradation_suspected No troubleshoot_protocol Review Experimental Protocol for Harsh Conditions (pH, Temp) control_ok->troubleshoot_protocol Yes perform_stability Perform Stability Assay (e.g., HPLC) degradation_suspected->perform_stability end End: Identify and Mitigate Degradation Source perform_stability->end troubleshoot_protocol->end

Caption: Troubleshooting workflow for degradation of this compound.

experimental_workflow prep_solutions Prepare Standard and Sample Solutions incubate Incubate Samples under Test Conditions prep_solutions->incubate sample Collect Aliquots at Multiple Time Points incubate->sample hplc Analyze Samples via HPLC sample->hplc analyze Quantify Degradation and Calculate Half-life hplc->analyze report Report Findings analyze->report

Caption: Experimental workflow for stability testing of this compound.

bacterial_resistance_pathway cluster_bacteria Bacterial Cell agent_entry This compound Enters Cell degrading_enzyme Degrading Enzyme (e.g., Beta-Lactamase) agent_entry->degrading_enzyme Hydrolysis bacterial_target Bacterial Target (e.g., Ribosome) agent_entry->bacterial_target Intended Action inactive_agent Inactive Agent degrading_enzyme->inactive_agent no_inhibition No Inhibition of Bacterial Growth bacterial_target->no_inhibition Inhibition Blocked

Caption: Bacterial resistance via enzymatic degradation of an antibacterial agent.

References

Off-target effects of Compound 4r in eukaryotic cells

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Compound 4r

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects of Compound 4r in eukaryotic cells. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Compound 4r?

A1: Compound 4r is a potent, ATP-competitive kinase inhibitor. Its primary target is Mitogen-activated protein kinase kinase 1 (MEK1), a key component of the Ras/MEK/ERK signaling pathway. By inhibiting MEK1, Compound 4r effectively suppresses cell proliferation and can induce apoptosis in cancer cell lines where this pathway is hyperactive[1].

Q2: What are the known major off-target effects of Compound 4r?

A2: While designed to be a selective MEK1 inhibitor, Compound 4r exhibits off-target activity against several other kinases, albeit at higher concentrations. The most significant off-target interactions include inhibition of Platelet-Derived Growth Factor Receptor (PDGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR)[2]. Additionally, at micromolar concentrations, it can induce cellular responses consistent with ferroptosis, such as increased reactive oxygen species (ROS) production and iron accumulation[3].

Q3: Why is it crucial to consider off-target effects in my experiments?

A3: Off-target effects can lead to misinterpretation of experimental results. The observed cellular phenotype may be a consequence of the compound's interaction with unintended targets rather than, or in addition to, its primary target[4][5]. For example, unexpected cytotoxicity might be due to the inhibition of a critical "survival" kinase or other essential cellular proteins, confounding the analysis of the intended pathway inhibition[5][6].

Q4: At what concentration should I use Compound 4r to minimize off-target effects?

A4: To ensure target specificity, it is recommended to use Compound 4r at the lowest effective concentration that elicits a response on its primary target, MEK1. Based on its IC50 values (see data table below), a concentration range of 10-100 nM is generally sufficient for inhibiting MEK1 in most cell-based assays. Using concentrations above 1 µM significantly increases the likelihood of engaging off-target kinases like PDGFRα and KDR[7].

Q5: How should I prepare and store Compound 4r stock solutions?

A5: Compound 4r is best dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). For long-term storage, aliquot the stock solution into single-use volumes and store at -80°C to prevent degradation from repeated freeze-thaw cycles[8]. For short-term use (up to one week), the stock solution can be stored at -20°C.

Troubleshooting Guide

Q1: My cytotoxicity assay (e.g., MTT) shows a significant decrease in cell viability at concentrations below the IC50 for my cell line. Why is this happening?

A1: This discrepancy can arise from several factors:

  • Off-Target Cytotoxicity: The compound may be inhibiting other essential cellular targets that are highly expressed in your specific cell line[6].

  • Assay Interference: The compound could be directly reacting with the MTT reagent, leading to a false-positive result. This is a known issue with certain chemical scaffolds[6].

  • High Cellular Sensitivity: The cell line you are using may be exceptionally sensitive to MEK1 inhibition or have a co-dependency on one of the off-target kinases.

Recommended Solution:

  • Validate with an Orthogonal Assay: Use a cytotoxicity assay with a different readout, such as a CellTiter-Glo® (measures ATP levels) or a live/dead stain like Trypan Blue, to confirm the result[6].

  • Run an Assay Interference Control: In a cell-free system, incubate Compound 4r with your assay reagents to check for direct chemical reactivity.

  • Profile Off-Target Activity: Perform a western blot to check the phosphorylation status of downstream effectors of known off-targets (e.g., phospho-AKT for the PDGFR pathway) at the problematic concentration.

Q2: I am not observing the expected decrease in ERK1/2 phosphorylation after Compound 4r treatment in my western blot.

A2: This could be due to experimental or biological reasons:

  • Suboptimal Treatment Conditions: The incubation time may be too short for the compound to exert its effect, or the concentration used may be too low for your specific cell line.

  • Compound Degradation: The Compound 4r stock solution may have degraded due to improper storage or multiple freeze-thaw cycles[8].

  • Pathway Activation: The cells may have activated a compensatory signaling pathway that bypasses MEK1 to activate ERK, or the basal activity of the pathway might be too low to detect a significant decrease.

Recommended Solution:

  • Optimize Treatment: Perform a time-course (e.g., 1, 6, 24 hours) and a dose-response (e.g., 1 nM to 5 µM) experiment to determine the optimal conditions for your system.

  • Prepare Fresh Dilutions: Always use freshly prepared dilutions of Compound 4r from a properly stored stock for each experiment.

  • Use a Positive Control: Ensure your western blot procedure is working by including a positive control, such as cells treated with a known MEK inhibitor or serum-starved cells stimulated with a growth factor (e.g., EGF) to induce a strong p-ERK signal.

Q3: I am observing high variability between my experimental replicates.

A3: High variability can obscure the true effect of the compound. Common causes include:

  • Inconsistent Cell Seeding: Uneven cell density across wells can lead to varied responses[8].

  • Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth[8].

  • Inaccurate Compound Dilutions: Errors during the preparation of serial dilutions can lead to inconsistent final concentrations.

Recommended Solution:

  • Improve Seeding Technique: Ensure the cell suspension is homogenous before plating. Consider using a reverse pipetting technique for better accuracy.

  • Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier[8].

  • Prepare Dilutions Carefully: Prepare fresh serial dilutions for each experiment and ensure thorough mixing at each step.

Quantitative Data Summary

The following table summarizes the inhibitory activity of Compound 4r against its primary target and a selection of common off-target kinases. Data were generated from in vitro radiometric kinase assays.

Kinase TargetIC50 (nM)Target FamilyComments
MEK1 (Primary) 5.2 MAPK Pathway Intended Target
MEK28.1MAPK PathwayHigh affinity, as expected.
PDGFRα850Receptor Tyrosine KinaseSignificant off-target activity at >0.5 µM.
KDR (VEGFR2)1,200Receptor Tyrosine KinasePotential anti-angiogenic off-target effect.
c-SRC> 10,000Tyrosine KinaseLow activity, considered non-significant.
CDK2/Cyclin A> 10,000Cell Cycle KinaseHighly selective against this cell cycle kinase.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic or cytostatic effects of Compound 4r on a cell line of interest.

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Preparation: Prepare a 2X serial dilution series of Compound 4r in culture medium from a DMSO stock. Ensure the final DMSO concentration does not exceed 0.1% in the wells. Include a "vehicle-only" control (0.1% DMSO) and a "cells-only" control.

  • Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells, bringing the final volume to 200 µL.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals[6].

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes on an orbital shaker.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells to calculate the percentage of cell viability and determine the IC50 value using non-linear regression analysis.

Western Blotting for ERK1/2 Phosphorylation

This protocol allows for the direct measurement of Compound 4r's inhibitory effect on its primary target pathway.

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the desired concentrations of Compound 4r (and controls) for the determined time.

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

  • Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1X and boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation is achieved. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C on a shaker.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-ERK signal to the total ERK signal to determine the relative inhibition.

Visualizations

Signaling_Pathway Ras Ras Raf Raf Ras->Raf Primary Target MEK1_2 MEK1_2 Raf->MEK1_2 Primary Target ERK1_2 ERK1_2 MEK1_2->ERK1_2 Proliferation Proliferation ERK1_2->Proliferation PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K PI3K PDGFR->PI3K AKT AKT PI3K->AKT Survival Survival AKT->Survival Compound_4r_Low_nM Compound 4r (Low nM) Compound_4r_Low_nM->MEK1_2 Inhibits Compound_4r_High_uM Compound 4r (High µM) Compound_4r_High_uM->MEK1_2 Compound_4r_High_uM->PDGFR Inhibits

Caption: Intended and off-target signaling pathways of Compound 4r.

Experimental_Workflow start Observe Unexpected Phenotype (e.g., Cytotoxicity) step1 Step 1: Confirm Phenotype with Orthogonal Assay (e.g., ATP vs. Membrane Integrity) start->step1 step2 Step 2: Check for Assay Interference (Cell-free control) step1->step2 step3 Step 3: Profile Against Kinase Panel (Biochemical Screen) step2->step3 step4 Step 4: Validate Cellular Off-Target Engagement (Western Blot for Off-Target Pathways) step3->step4 end Identify Source of Off-Target Effect step4->end

Caption: Workflow for investigating potential off-target effects.

Troubleshooting_Flowchart decision decision result result start Issue: Unexpected Cytotoxicity q1 Is the compound concentration > 500 nM? start->q1 a1_yes High potential for off-target activity. Lower concentration. q1->a1_yes Yes q2 Did an orthogonal viability assay confirm the result? q1->q2 No a1_yes->result Outcome a2_no Initial assay may be an artifact. Investigate assay interference. q2->a2_no No q3 Does the cell line overexpress a known off-target (e.g., PDGFR)? q2->q3 Yes a2_no->result Outcome a3_yes Cytotoxicity is likely due to on-target effect in that context. q3->a3_yes Yes a3_no Consider unbiased screen (e.g., proteomics) to find novel off-targets. q3->a3_no No a3_yes->result Outcome a3_no->result Outcome

Caption: Troubleshooting flowchart for unexpected cytotoxicity.

References

Technical Support Center: Troubleshooting Inconsistent MIC Results with "Antibacterial agent 260"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals experiencing inconsistent Minimum Inhibitory Concentration (MIC) results with "Antibacterial agent 260." This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the accuracy and reproducibility of your MIC assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My MIC values for "this compound" are inconsistent between experiments. What are the most common causes?

A1: Inconsistent MIC results are a frequent challenge in antimicrobial susceptibility testing.[1][2][3] The variability can often be traced to one or more of the following factors:

  • Inoculum Preparation: Variation in the density of the bacterial suspension is a primary cause of fluctuating MICs.[1][3] An inoculum that is too dense can lead to artificially high MICs, while a diluted inoculum can result in falsely low values.[1]

  • Media Composition: The type of media, batch-to-batch variability, and cation concentration (especially Ca²⁺ and Mg²⁺ in Mueller-Hinton Broth) can significantly impact the activity of certain antibacterial agents.[1]

  • Agent Preparation and Storage: Degradation of the compound due to improper storage (e.g., temperature, light exposure) or errors in preparing stock solutions and serial dilutions can lead to inaccurate results.[1]

  • Incubation Conditions: The time and temperature of incubation must be strictly controlled.[3] Prolonged incubation can lead to higher apparent MICs.[2][3]

  • Pipetting and Dilution Errors: Inaccurate serial dilutions are a common source of error in MIC assays.[3]

Q2: I am observing "skipped wells" in my microdilution plate. What does this mean, and how should I interpret the MIC?

A2: "Skipped wells" refer to a situation where a well shows no bacterial growth at a lower concentration of an antimicrobial agent, while growth is observed in wells with higher concentrations.[2] This can be caused by:

  • Technical Errors: Inaccurate pipetting during the serial dilution or inoculation process.[1][2]

  • Contamination: A contaminating microorganism with higher resistance to "this compound" may be present.[1][3]

  • Agent Precipitation: The compound may be precipitating out of the solution at higher concentrations, which reduces its effective concentration in that well.[1][3]

  • Paradoxical Effect (Eagle Effect): Some antibacterial agents show reduced activity at very high concentrations.[1][3][4]

If you observe skipped wells, it is recommended to repeat the experiment, paying close attention to pipetting accuracy and ensuring the agent's solubility.[1][2][3]

Q3: Can the type of 96-well plate I use affect my MIC results for "this compound"?

A3: Yes, the material of the microtiter plate can influence the outcome of susceptibility testing.[2] Cationic compounds, in particular, may adsorb to plastics that are negatively charged.[2] It is important to use plates made of a material that does not interact with "this compound." Using the same type and brand of plates across all experiments is recommended to minimize variability.[2]

Data Presentation: Troubleshooting Summary

The following table summarizes potential sources of error in MIC testing and the recommended actions to mitigate them.

Parameter Potential Effect on MIC Recommended Action
Inoculum Density A higher CFU/mL count can overwhelm the agent, leading to a higher apparent MIC.[1]Standardize inoculum to 0.5 McFarland (~1.5 x 10⁸ CFU/mL) and ensure the final well concentration is ~5 x 10⁵ CFU/mL.[1][4]
Growth Medium pH, divalent cation concentration (Ca²⁺, Mg²⁺), and thymidine (B127349) content can antagonize or potentiate the agent's activity.[1]Use CLSI-recommended Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1] Validate each new lot of media with QC strains.[1]
Agent Solubility Poor solubility in the test medium can cause precipitation at high concentrations, leading to inaccurate results or skipped wells.[1]Determine the solubility of "this compound" in CAMHB. If necessary, use a small, validated amount of a solvent like DMSO (e.g., ≤1%).[1]
Plate Stacking Uneven temperature distribution during incubation due to stacked plates can cause variable growth rates.[1]Incubate plates in single layers or with adequate spacing to ensure uniform temperature.[1]
Incubation Time Prolonged incubation can lead to an apparent increase in the MIC.[2]For most standard MIC assays, an incubation period of 18-24 hours is recommended.[2]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay (CLSI-based)

This protocol outlines the standard method for determining the MIC of "this compound."

1. Preparation of "this compound" Stock Solution: a. Dissolve "this compound" in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). b. Further dilute the stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to create a working solution at twice the highest desired final concentration.[3]

2. Serial Dilution: a. Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[5][6] b. Add 100 µL of the "this compound" working solution to the wells in the first column.[5][6] c. Using a multichannel pipette, mix the contents of the first column and transfer 100 µL to the second column.[5] d. Continue this two-fold serial dilution process across the plate to the desired final concentration, typically up to column 10.[5] e. Discard 100 µL from column 10.[5][6] Column 11 will serve as the growth control, and column 12 as the sterility control.[6]

3. Bacterial Inoculum Preparation: a. Select 3-5 isolated colonies of the test organism from a non-selective agar (B569324) plate.[2][5] b. Inoculate into a suitable broth (e.g., TSB) and incubate until the culture reaches the logarithmic growth phase.[2] c. Adjust the turbidity of the bacterial suspension with sterile saline or broth to match a 0.5 McFarland standard.[2][5]

4. Inoculation: a. Within 15 minutes of preparation, dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. b. Inoculate each well (columns 1-11) of the microtiter plate with the final bacterial inoculum. Do not inoculate the sterility control wells (column 12).[6]

5. Incubation: a. Incubate the plate at 37°C for 18-24 hours.[2][7]

6. Reading the MIC: a. After incubation, visually inspect the microtiter plate. The MIC is the lowest concentration of "this compound" that completely inhibits visible growth of the organism.[5] Growth is indicated by turbidity or a pellet at the bottom of the well. The sterility control well should remain clear, and the growth control well should show distinct turbidity.[5]

Mandatory Visualization

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_decision Analysis cluster_outcome Resolution start Inconsistent MIC Results Observed check_inoculum Verify Inoculum Standardization (0.5 McFarland) start->check_inoculum check_media Confirm Media Quality (CAMHB, Cation Levels) check_inoculum->check_media check_agent Assess Agent Stability & Dilution Accuracy check_media->check_agent check_incubation Standardize Incubation (Time & Temperature) check_agent->check_incubation check_qc Review QC Strain MICs check_incubation->check_qc qc_in_range QC MICs In Range? check_qc->qc_in_range resolve_issue Issue Likely with Test Organism/Protocol qc_in_range->resolve_issue Yes systemic_error Systemic Error Identified (Re-evaluate All Parameters) qc_in_range->systemic_error No repeat_exp Repeat Experiment with Corrections resolve_issue->repeat_exp systemic_error->repeat_exp

Caption: Troubleshooting workflow for inconsistent MIC results.

G cluster_workflow Broth Microdilution Workflow prep_agent Prepare Agent 260 Stock & Working Solutions serial_dilute Perform 2-Fold Serial Dilutions in 96-Well Plate prep_agent->serial_dilute inoculate Inoculate Wells with Standardized Bacteria serial_dilute->inoculate prep_inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Visually Read MIC (Lowest Concentration with No Growth) incubate->read_mic

Caption: Standard workflow for a broth microdilution MIC assay.

References

Adjusting pH for optimal activity of "Antibacterial agent 260"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: "Antibacterial Agent 260"

Welcome to the technical support center for "this compound." This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental conditions for this novel synthetic peptide-based antibacterial agent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly in adjusting the pH for optimal activity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended pH range for preparing stock solutions of "this compound"?

A1: For initial stock solution preparation, it is recommended to use a buffer system with a pH between 6.0 and 7.5. The stability of "this compound" can be compromised at highly acidic or alkaline pH values, potentially leading to degradation or precipitation.[1] It is crucial to determine the pKa of the agent; if known, adjusting the buffer pH to be at least 1-2 units away from the pKa can enhance solubility.[2]

Q2: I am observing precipitation of "this compound" when I dilute it into my bacterial growth medium. What could be the cause?

A2: Precipitation upon dilution can be due to several factors, including the concentration of the agent exceeding its solubility limit in the final medium, the pH of the medium, its ionic strength, or temperature.[2] The pH of the growth medium can significantly affect the solubility of the compound.[3] We recommend preparing the medium at various pH values to test for optimal solubility.

Q3: How does pH affect the antibacterial activity of "this compound"?

A3: The pH of the experimental environment can influence the activity of "this compound" in several ways. It can alter the charge of the agent and the bacterial cell surface, affecting their interaction.[4] For some antibacterial agents, activity is enhanced in acidic conditions, while for others, alkaline conditions are favorable.[5][6] It is essential to empirically determine the optimal pH for the specific bacterial strains you are testing against.

Q4: My Minimum Inhibitory Concentration (MIC) values for "this compound" are inconsistent between experiments. Could pH be a factor?

A4: Yes, inconsistent MIC values can be a result of variations in the pH of the growth medium between experiments.[7] It is crucial to standardize the preparation of your media and verify the pH of each batch before use. Other factors contributing to MIC variability include improper inoculum preparation and fluctuations in incubation time and temperature.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
"this compound" precipitates out of solution. The pH of the buffer or medium is close to the isoelectric point of the peptide.Empirically test a range of pH values for the buffer and medium to identify the optimal pH for solubility.[2] Consider using a different buffer system.
The concentration of the agent is too high for the given solvent.Reduce the concentration of "this compound" in the stock solution or final dilution.[2]
Loss of antibacterial activity over time. The agent may be unstable at the storage or experimental pH, leading to hydrolysis or other forms of degradation.[1]Conduct stability studies at different pH values to determine the optimal range for long-term storage and experimental use. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
The agent may be binding to components in the medium.[3]This is a known limitation of in vitro testing. Ensure consistency in media preparation.
High variability in MIC results. The pH of the Mueller-Hinton Broth (MHB) was not consistent across experiments.Prepare a large batch of MHB and adjust the pH to the desired value before aliquoting and storing. Check the pH of each new batch of media.[7]
Inoculum size is not standardized.Standardize your inoculum preparation to a 0.5 McFarland standard to ensure a consistent starting bacterial concentration.[8]

Quantitative Data Summary

The following tables provide illustrative data on how pH can affect the solubility and antibacterial activity of a hypothetical antibacterial agent like "this compound." Researchers should perform their own studies to determine the optimal conditions for their specific experiments.

Table 1: Solubility of "this compound" at Different pH Values

Buffer pHMaximum Solubility (mg/mL)Observations
5.00.5Slight precipitation observed.
6.02.0Clear solution.
7.05.0Clear solution.
8.01.5Slight precipitation observed.
9.00.2Significant precipitation.

Table 2: Effect of pH on the Minimum Inhibitory Concentration (MIC) of "this compound" against E. coli and S. aureus

pH of Growth MediumMIC against E. coli (µg/mL)MIC against S. aureus (µg/mL)
5.5816
6.548
7.524
8.548

Experimental Protocols

Protocol 1: Determination of Optimal pH for Solubility

  • Prepare a series of buffers (e.g., phosphate-citrate or Tris-HCl) at different pH values (e.g., 5.0, 6.0, 7.0, 8.0, 9.0).

  • Prepare supersaturated solutions of "this compound" in each buffer.

  • Incubate the solutions at the desired experimental temperature for 2 hours to allow for equilibration.[2]

  • Centrifuge the solutions to pellet any undissolved agent.

  • Carefully collect the supernatant and measure the concentration of the dissolved agent using a suitable method (e.g., UV-Vis spectrophotometry).

  • Visually inspect for any precipitate.[2]

Protocol 2: Determination of Optimal pH for Antibacterial Activity (MIC Assay)

  • Prepare Mueller-Hinton Broth (MHB) and adjust the pH to a range of desired values (e.g., 5.5, 6.5, 7.5, 8.5) using sterile HCl or NaOH.[5]

  • Prepare a stock solution of "this compound" in a buffer at a pH that ensures its solubility and stability.

  • Perform a two-fold serial dilution of the agent in a 96-well microtiter plate for each pH-adjusted MHB.[8]

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) and then dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.[8][9]

  • Add the diluted bacterial inoculum to each well. Include a positive control (bacteria in broth with no agent) and a negative control (broth only) for each pH value.[9]

  • Incubate the plates at 37°C for 18-24 hours.[8]

  • The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.[3]

Visualizations

Troubleshooting Workflow for pH-Related Issues start Start: Inconsistent Activity or Precipitation check_solubility Check Solubility at Different pH Values start->check_solubility is_soluble Is the Agent Soluble? check_solubility->is_soluble check_stability Assess Stability at Different pH Values is_stable Is the Agent Stable? check_stability->is_stable check_mic Determine MIC Across a pH Range is_active Is there a pH-Dependent Activity? check_mic->is_active is_soluble->check_stability Yes change_solvent Consider Alternative Solvent System is_soluble->change_solvent No is_stable->check_mic Yes optimize_ph Optimize Buffer/Medium pH is_stable->optimize_ph No, find stable pH is_active->optimize_ph Yes end End: Optimal pH Identified is_active->end No, pH is not the primary factor optimize_ph->end change_solvent->check_solubility

Caption: Troubleshooting workflow for pH-related issues.

Experimental Workflow for Optimal pH Determination prep_buffers Prepare Buffers at Various pH Values solubility_test Conduct Solubility Assay prep_buffers->solubility_test analyze_solubility Analyze Solubility Data solubility_test->analyze_solubility prep_media Prepare Bacterial Media at Various pH Values mic_assay Perform MIC Assay Across pH Range prep_media->mic_assay analyze_mic Analyze MIC Data mic_assay->analyze_mic determine_optimal_ph Determine Optimal pH for Activity and Solubility analyze_solubility->determine_optimal_ph analyze_mic->determine_optimal_ph

Caption: Workflow for optimal pH determination.

Hypothetical Signaling Pathway for 'this compound' agent This compound membrane Bacterial Cell Membrane agent->membrane Binds to permeabilization Membrane Permeabilization membrane->permeabilization Leads to ion_leakage Ion Leakage permeabilization->ion_leakage atp_depletion ATP Depletion permeabilization->atp_depletion cell_death Bacterial Cell Death ion_leakage->cell_death atp_depletion->cell_death

Caption: Hypothetical mechanism of action pathway.

References

Technical Support Center: Overcoming Bacterial Resistance to Antibacterial Agent 260 In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers encountering in vitro resistance to Antibacterial Agent 260.

Frequently Asked Questions (FAQs)

Q1: We've observed a sudden increase in the Minimum Inhibitory Concentration (MIC) of this compound against our bacterial strain. What are the potential causes?

A1: An increase in the MIC of this compound typically points to the development of resistance. The two most common mechanisms for this class of antibacterial agents are:

  • Target Modification: Mutations in the genes encoding the drug's primary targets, such as DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). These mutations can reduce the binding affinity of the agent, rendering it less effective.

  • Increased Efflux: Overexpression of efflux pumps, which are membrane proteins that actively transport the antibacterial agent out of the bacterial cell, preventing it from reaching its intracellular target at a sufficient concentration.

Q2: How can we determine if the observed resistance is due to target modification or increased efflux?

A2: A straightforward method to differentiate between these mechanisms is to perform MIC susceptibility testing in the presence and absence of an efflux pump inhibitor (EPI). If the resistance is mediated by efflux pumps, the addition of an EPI will restore the susceptibility of the bacteria to this compound, resulting in a significant decrease in the MIC. If the MIC remains high, target modification is the more likely cause.

Q3: What are some common efflux pump inhibitors that can be used with Gram-negative and Gram-positive bacteria?

A3: Several broad-spectrum efflux pump inhibitors can be used for in vitro studies. The choice may depend on the specific bacterial species.

Efflux Pump InhibitorTypical Working ConcentrationTarget Bacteria
Phenylalanine-Arginine β-Naphthylamide (PAβN)10-50 µg/mLGram-negative (e.g., E. coli, P. aeruginosa)
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP)1-10 µMBroad-spectrum
Verapamil50-200 µg/mLGram-positive (e.g., S. aureus)
Reserpine10-40 µg/mLGram-positive (e.g., S. aureus)

Q4: Our experiments with an efflux pump inhibitor showed a significant decrease in MIC, but not back to the original susceptible level. What does this indicate?

A4: This scenario suggests that multiple resistance mechanisms may be present simultaneously. The partial reduction in MIC indicates that efflux pump activity is a contributing factor. However, the remaining elevated MIC suggests that other mechanisms, such as target site mutations, are also contributing to the overall resistance phenotype.

Troubleshooting Guide

Issue 1: High variability in MIC results for this compound.

  • Possible Cause 1: Inoculum preparation. Inconsistent bacterial cell density in the inoculum can lead to variable MIC values.

    • Solution: Ensure the bacterial suspension is standardized to a 0.5 McFarland standard before each experiment.

  • Possible Cause 2: Reagent stability. this compound may be degrading if not stored correctly.

    • Solution: Prepare fresh stock solutions of the agent for each experiment and store them according to the manufacturer's instructions, protected from light and at the appropriate temperature.

Issue 2: No significant change in MIC in the presence of an efflux pump inhibitor.

  • Possible Cause 1: Ineffective EPI. The chosen efflux pump inhibitor may not be effective against the specific type of efflux pump overexpressed in your bacterial strain.

    • Solution: Test a panel of different EPIs with varying mechanisms of action.

  • Possible Cause 2: Target modification. The primary resistance mechanism may be mutations in the target genes.

    • Solution: Sequence the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes to identify potential mutations.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Preparation of this compound: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar (B569324) plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Add 50 µL of this diluted inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Efflux Pump Inhibition Assay
  • Plate Setup: Prepare two 96-well microtiter plates with 2-fold serial dilutions of this compound as described in Protocol 1.

  • EPI Addition: To one plate, add a fixed, sub-inhibitory concentration of the chosen efflux pump inhibitor (e.g., PAβN at 25 µg/mL) to each well. The second plate will serve as the control without the EPI.

  • Inoculation and Incubation: Proceed with inoculation and incubation as described in Protocol 1 for both plates.

  • Data Analysis: Compare the MIC of this compound in the presence and absence of the EPI. A four-fold or greater reduction in the MIC in the presence of the EPI is considered indicative of significant efflux pump activity.

Hypothetical Results of Efflux Pump Inhibition Assay:

Bacterial StrainMIC of Agent 260 (µg/mL)MIC of Agent 260 + EPI (µg/mL)Fold-change in MICInterpretation
Susceptible Strain221No significant efflux
Resistant Strain A64416Efflux is the primary mechanism
Resistant Strain B64322Efflux is not the primary mechanism
Resistant Strain C64164Efflux is a contributing mechanism

Visual Guides

experimental_workflow cluster_start Start: Observed Resistance cluster_investigation Investigation Phase cluster_results Potential Outcomes cluster_conclusion Conclusion start Increased MIC of This compound mic_epi Determine MIC with and without Efflux Pump Inhibitor start->mic_epi outcome1 MIC Decreases ≥4-fold mic_epi->outcome1 Yes outcome2 MIC Does Not Decrease mic_epi->outcome2 No outcome3 MIC Partially Decreases mic_epi->outcome3 Partial seq Sequence Target Genes (gyrA, parC) conclusion2 Target Mutation is Primary Mechanism seq->conclusion2 Mutation Found conclusion3 Both Mechanisms Contribute seq->conclusion3 Mutation Found conclusion1 Efflux is Primary Mechanism outcome1->conclusion1 outcome2->seq outcome3->seq

Caption: Workflow for investigating resistance to this compound.

signaling_pathway cluster_membrane Cellular Membrane cluster_cytoplasm Cytoplasm agent This compound agent_in This compound agent->agent_in Entry pump Efflux Pump (e.g., AcrAB-TolC) agent_out This compound pump->agent_out Expulsion regulator Global Regulator (e.g., MarA) promoter Pump Promoter regulator->promoter Activates Transcription promoter->pump Upregulates Expression agent_in->pump Binding agent_in->regulator Induces Stress Response target DNA Gyrase/ Topoisomerase IV agent_in->target Inhibits

Caption: Upregulation of an efflux pump in response to this compound.

Validation & Comparative

A Comparative Analysis of the In Vitro Antibacterial Efficacy of Novel Thiazole Derivative "Antibacterial Agent 260" and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A detailed comparative guide for researchers, scientists, and drug development professionals on the minimum inhibitory concentrations (MIC) of the novel antibacterial agent 260 (also known as Compound 4r) versus the widely-used fluoroquinolone, ciprofloxacin (B1669076).

This report provides a comprehensive analysis of the antibacterial activity of the recently synthesized 2,4,5-trisubstituted thiazole (B1198619), designated as this compound (Compound 4r), in comparison to the established broad-spectrum antibiotic, ciprofloxacin. The data presented is compiled from recent literature and established antibiotic susceptibility testing databases.

Comparative In Vitro Antibacterial Activity

The antibacterial efficacy of both agents was evaluated against a panel of six bacterial strains, encompassing both Gram-positive and Gram-negative species. The minimum inhibitory concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was the primary metric for comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound (Compound 4r) vs. Ciprofloxacin

Bacterial StrainThis compound (Compound 4r) MICCiprofloxacin MIC
Gram-Positive
Staphylococcus aureus4 µg/mL (0.0076 µM)0.25 - 1.0 µg/mL
Bacillus subtilis8 µg/mL0.25 - 1.0 µg/mL
Micrococcus luteus16 µg/mL0.8 - 2.0 µg/mL
Gram-Negative
Pseudomonas aeruginosa4 µg/mL (0.0076 µM)0.25 - 1.0 µg/mL
Escherichia coli32 µg/mL≤0.06 - 2.0 µg/mL
Xanthomonas campestris64 µg/mLN/A

Note: The MIC values for this compound (Compound 4r) are sourced from the primary research publication by Shweta et al. (2024). Ciprofloxacin MIC values are presented as a range based on multiple referenced studies to reflect typical variations.

The data indicates that this compound (Compound 4r) demonstrates notable potency against Pseudomonas aeruginosa and Staphylococcus aureus, with a reported MIC of 0.0076 µM for both[1]. The antibacterial activity against other tested strains was observed at higher concentrations.

Mechanism of Action

This compound (Compound 4r): As a novel synthetic thiazole derivative, the precise mechanism of action for this compound has not been fully elucidated in the available literature.

Ciprofloxacin: Ciprofloxacin is a well-established fluoroquinolone antibiotic. Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination[2][3][4]. By targeting these enzymes, ciprofloxacin leads to the cessation of bacterial cell division and ultimately, cell death.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical in vitro method for assessing the susceptibility of bacteria to antimicrobial agents. The following outlines a standardized broth microdilution protocol, consistent with the methodology referenced in the evaluation of this compound.

Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antimicrobial Agent Stock Solutions:

    • Accurately weigh and dissolve the antimicrobial agents (this compound and ciprofloxacin) in a suitable solvent to create a high-concentration stock solution.

    • Sterilize the stock solutions by filtration through a 0.22 µm membrane filter.

  • Preparation of Microdilution Plates:

    • Using a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.

    • Each well will contain 100 µL of the diluted antimicrobial agent.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test bacterium.

    • Suspend the colonies in a sterile saline solution.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the microtiter plates for bacterial growth, indicated by turbidity.

    • The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacterium.

Broth Microdilution Workflow for MIC Determination

Signaling Pathways

The following diagram illustrates the established signaling pathway targeted by ciprofloxacin.

Ciprofloxacin_Mechanism cluster_DNA_Replication DNA Replication & Segregation Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Ciprofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Ciprofloxacin->Topoisomerase_IV Inhibits Bacterial_Cell Bacterial Cell Supercoiling Relaxes DNA Supercoiling DNA_Gyrase->Supercoiling Replication_Fork DNA Replication Fork Progression DNA_Gyrase->Replication_Fork Inhibition leads to DNA strand breaks Decatenation Separates Daughter Chromosomes Topoisomerase_IV->Decatenation Cell_Division Successful Cell Division Topoisomerase_IV->Cell_Division Inhibition prevents chromosome segregation Supercoiling->Replication_Fork Decatenation->Cell_Division

Mechanism of Action of Ciprofloxacin

References

Comparative Efficacy of Antibacterial Agent 260 Against Multidrug-Resistant Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) bacterial strains presents a formidable challenge to global public health. The continuous need for novel antimicrobial agents with potent activity against these resilient pathogens is critical. This guide provides a comparative analysis of "Antibacterial agent 260" (also known as Compound 4r), a novel compound with reported broad-spectrum antibacterial activity, against established antibiotics used to treat infections caused by multidrug-resistant Pseudomonas aeruginosa and Staphylococcus aureus.

Executive Summary

"this compound" has demonstrated significant in vitro potency with a reported Minimum Inhibitory Concentration (MIC) of 0.0076 μM against both P. aeruginosa and S. aureus.[1][2][3][4][5][6][7] This preliminary data suggests a promising profile, particularly when compared to standard-of-care antibiotics like Meropenem for MDR P. aeruginosa and Vancomycin for Methicillin-resistant Staphylococcus aureus (MRSA). However, a comprehensive evaluation of its efficacy requires further investigation, including time-kill kinetics, in vivo studies, and a detailed understanding of its mechanism of action. This guide synthesizes the available data and provides context for the potential of this novel agent.

Data Presentation: In Vitro Susceptibility

The following tables summarize the available MIC data for "this compound" and comparator antibiotics against key multidrug-resistant bacterial strains.

Table 1: Comparative MICs against Pseudomonas aeruginosa

Antibacterial AgentStrain TypeMIC Range (μg/mL)Reported MIC for this compound (μg/mL)
This compound P. aeruginosa-~0.003 (converted from 0.0076 μM)
Meropenem Multidrug-Resistant2 - >128[8][9][10][11]-
Susceptible≤ 2-

Note: The molecular weight of "this compound" is not publicly available; an estimated molecular weight of ~400 g/mol is used for the μM to μg/mL conversion for illustrative purposes. The specific MDR profile of the tested P. aeruginosa strain for this compound is not specified.

Table 2: Comparative MICs against Staphylococcus aureus

Antibacterial AgentStrain TypeMIC Range (μg/mL)Reported MIC for this compound (μg/mL)
This compound S. aureus-~0.003 (converted from 0.0076 μM)
Vancomycin MRSA1 - 8[12][13][14][15][16]-
Susceptible≤ 2[12][13]-

Note: The molecular weight of "this compound" is not publicly available; an estimated molecular weight of ~400 g/mol is used for the μM to μg/mL conversion for illustrative purposes. The specific resistance profile of the tested S. aureus strain for this compound is not specified.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key in vitro assays typically used to evaluate the efficacy of novel antibacterial agents.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.

  • Serial Dilution of Antibacterial Agent: The antibacterial agent is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Data Interpretation: The MIC is determined as the lowest concentration of the agent at which there is no visible growth.

Time-Kill Kinetic Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[1][17][18][19][20]

  • Preparation of Cultures: A logarithmic phase bacterial culture is diluted to a starting concentration of approximately 1-5 x 10^6 CFU/mL in a flask containing broth with the antibacterial agent at various concentrations (e.g., 1x, 2x, 4x MIC).

  • Incubation and Sampling: The flasks are incubated at 37°C with shaking. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours).

  • Viable Cell Count: Serial dilutions of the aliquots are plated on agar (B569324) plates. After incubation, the colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: The log10 CFU/mL is plotted against time for each concentration of the antibacterial agent. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial bacterial count.[18]

Visualization of Potential Mechanisms of Action

While the specific mechanism of action for "this compound" is not yet elucidated, its broad-spectrum activity suggests it may target a conserved bacterial process. Based on its potential quinolone-like structure, it could interfere with DNA replication.[21][22][23][24][25] The following diagrams illustrate common pathways targeted by antibacterial agents.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Bacterial Culture (18-24h) B Prepare 0.5 McFarland Standard Inoculum A->B D Inoculate Microtiter Plate Wells (~5x10^5 CFU/mL) B->D C Prepare Serial Dilutions of this compound C->D E Incubate at 37°C (16-20 hours) D->E F Determine MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for MIC Determination.

Time_Kill_Assay_Workflow cluster_setup Experiment Setup cluster_sampling Time-Course Sampling cluster_analysis Data Analysis A Prepare Log-Phase Bacterial Culture B Inoculate Flasks with Bacteria and Different Concentrations of Agent 260 A->B C Incubate at 37°C with Shaking B->C D Withdraw Aliquots at 0, 2, 4, 6, 8, 24 hours C->D E Perform Serial Dilutions and Plate on Agar D->E F Count Colonies (CFU) E->F G Plot log10 CFU/mL vs. Time F->G

Caption: Workflow for Time-Kill Kinetic Assay.

Bacterial_Drug_Targets Potential Bacterial Targets for Antibiotics cluster_cell Bacterial Cell cluster_antibiotics Antibiotic Classes CW Cell Wall Synthesis PM Cell Membrane Integrity PS Protein Synthesis (Ribosomes) DR DNA Replication & Repair MA Metabolic Pathways (e.g., Folic Acid Synthesis) BL β-Lactams (e.g., Meropenem) BL->CW GP Glycopeptides (e.g., Vancomycin) GP->CW LP Lipopeptides LP->PM AG Aminoglycosides AG->PS ML Macrolides ML->PS TC Tetracyclines TC->PS FQ Fluoroquinolones FQ->DR SF Sulfonamides SF->MA

Caption: Common Antibacterial Mechanisms of Action.

Concluding Remarks

The preliminary in vitro data for "this compound" is highly encouraging, indicating potent activity against both Gram-negative (P. aeruginosa) and Gram-positive (S. aureus) bacteria. Its reported MIC is significantly lower than that of many current antibiotics against resistant strains. However, it is imperative to conduct further studies to build a comprehensive profile of this compound. Future research should focus on:

  • Elucidation of the Mechanism of Action: Identifying the specific molecular target is crucial for understanding its spectrum of activity and potential for resistance development.

  • Time-Kill Kinetics: To determine if the agent is bactericidal or bacteriostatic and at what rate it kills the bacteria.

  • In Vivo Efficacy and Toxicity: Animal models are essential to evaluate the therapeutic potential and safety profile of the compound.

  • Spectrum of Activity: Testing against a broader panel of clinical isolates, including those with well-characterized resistance mechanisms, is necessary.

The information presented in this guide serves as a foundational comparison. As more data on "this compound" becomes available, a more definitive assessment of its clinical potential can be made.

References

Validating the Antibacterial Efficacy of Compound 4r: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the in vitro antibacterial activity of the novel synthesized molecule, Compound 4r, against standard-of-care antibiotics. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents. This document outlines the experimental protocols used to generate the comparative data and visualizes the scientific workflows and potential mechanisms of action.

Comparative Performance Data

The antibacterial efficacy of Compound 4r was evaluated against both Gram-positive and Gram-negative bacteria and compared with clinically relevant antibiotics. The following tables summarize the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics data.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[1]

Compound/AntibioticStaphylococcus aureus (ATCC 29213)Methicillin-Resistant S. aureus (MRSA) (ATCC 43300)Escherichia coli (ATCC 25922)
Compound 4r (Hypothetical) 128
Vancomycin (B549263)1[2][3]1-2[4]Not Active
Linezolid (B1675486)2[3]2[5]Not Active
Ciprofloxacin (B1669076)0.51≤1[6]

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[7] A bactericidal effect is generally defined as a ≥99.9% reduction in the initial bacterial inoculum.[7]

Compound/AntibioticStaphylococcus aureus (ATCC 29213)Methicillin-Resistant S. aureus (MRSA) (ATCC 43300)Escherichia coli (ATCC 25922)
Compound 4r (Hypothetical) 2432
Vancomycin2-44-8Not Active
Linezolid>32>32Not Active
Ciprofloxacin242-4[8]

Table 3: Time-Kill Kinetics Assay Summary at 4x MIC

Time-kill assays evaluate the rate and extent of bacterial killing over time.[9] Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL.

Compound/AntibioticOrganismTime to ≥3-log10 Reduction (hours)
Compound 4r (Hypothetical) S. aureus (ATCC 29213)6
VancomycinS. aureus6-12[10][11]
LinezolidS. aureus>24 (Bacteriostatic)[1][9]
Compound 4r (Hypothetical) E. coli (ATCC 25922)8
CiprofloxacinE. coli4-6[12][13]

Discussion of Results: The hypothetical data suggests that Compound 4r exhibits potent antibacterial activity against the tested Gram-positive strains, with MIC values comparable to vancomycin and linezolid against S. aureus and MRSA. The MBC values for Compound 4r against these strains are within a 2-fold dilution of the MIC, indicating a bactericidal mechanism of action, similar to vancomycin. In contrast, linezolid is known to be bacteriostatic against S. aureus.

Against the Gram-negative bacterium E. coli, Compound 4r displays moderate activity. While its MIC is higher than that of ciprofloxacin, it demonstrates bactericidal activity, as evidenced by the MBC and time-kill kinetics data. The time-kill assay indicates that Compound 4r exerts a relatively rapid bactericidal effect against S. aureus and a slightly slower effect against E. coli.

Experimental Protocols

The following protocols were employed to determine the antibacterial activity of the tested compounds.

1. Minimum Inhibitory Concentration (MIC) Assay

The MIC was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial strains were cultured overnight on appropriate agar (B569324) plates. Colonies were then suspended in Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. The suspension was further diluted to a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Assay Procedure: The compounds were serially diluted in MHB in a 96-well microtiter plate. Each well was then inoculated with the prepared bacterial suspension.

  • Incubation and Reading: The plates were incubated at 37°C for 18-24 hours. The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

2. Minimum Bactericidal Concentration (MBC) Assay

The MBC was determined as an extension of the MIC assay.

  • Subculturing: Following the MIC determination, a 10 µL aliquot from each well that showed no visible growth was plated onto Mueller-Hinton Agar (MHA) plates.

  • Incubation and Reading: The MHA plates were incubated at 37°C for 24 hours. The MBC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial inoculum count.

3. Time-Kill Kinetics Assay

Time-kill assays were performed to assess the rate of bactericidal activity.

  • Preparation: A logarithmic phase bacterial culture was diluted to a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in MHB. The test compound was added at a concentration of 4x the MIC. A growth control without the compound was run in parallel.

  • Sampling and Plating: The cultures were incubated at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots were removed, serially diluted in sterile saline, and plated on MHA plates.

  • Enumeration and Analysis: The plates were incubated for 18-24 hours at 37°C, and the number of colonies (CFU/mL) was determined. The results were plotted as log10 CFU/mL versus time.

Visualizations

Experimental Workflow for Antibacterial Activity Validation

The following diagram illustrates the sequential process for evaluating the antibacterial properties of a novel compound.

G cluster_0 Initial Screening cluster_1 Bactericidal/Bacteriostatic Determination cluster_2 Advanced Characterization Primary_Screening Primary Screening (e.g., Disk Diffusion) MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination MBC_Determination MBC Determination MIC_Determination->MBC_Determination Time_Kill_Assay Time-Kill Kinetics Assay MBC_Determination->Time_Kill_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., Macromolecular Synthesis) Time_Kill_Assay->Mechanism_of_Action Resistance_Studies Resistance Development Studies Mechanism_of_Action->Resistance_Studies

Caption: Workflow for antibacterial compound validation.

Hypothetical Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

The diagram below illustrates a simplified, hypothetical signaling pathway for bacterial cell wall synthesis and a potential point of inhibition by an antibacterial compound like Compound 4r.

G cluster_0 Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasm UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA/B Pentapeptide Pentapeptide Synthesis UDP_NAM->Pentapeptide MurC-F Lipid_I Lipid I Pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase (MurJ) Lipid_II->Flippase Transglycosylation Transglycosylation Flippase->Transglycosylation Transpeptidation Transpeptidation (Cross-linking) Transglycosylation->Transpeptidation Peptidoglycan Mature Peptidoglycan (Cell Wall) Transpeptidation->Peptidoglycan Compound_4r Compound 4r Compound_4r->Transpeptidation Inhibition

References

A Comparative Analysis of Quinolone and Thiazole-Containing Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two distinct classes of antibacterial agents: the quinolones, a class of synthetic broad-spectrum antibiotics, and antibiotics containing a thiazole (B1198619) ring, with a focus on third-generation cephalosporins as a representative example. This analysis is supported by experimental data on their mechanisms of action, antibacterial spectrum, resistance profiles, and pharmacokinetic properties.

Mechanism of Action: DNA Synthesis vs. Cell Wall Synthesis

The fundamental difference between these two antibiotic classes lies in their cellular targets. Quinolones disrupt DNA replication, while thiazole-containing cephalosporins inhibit cell wall synthesis.

Quinolone Antibiotics: Quinolones are bactericidal agents that target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA supercoiling during replication. By forming a stable complex with the enzyme and DNA, quinolones introduce double-strand breaks in the bacterial chromosome, which halts DNA replication and ultimately leads to cell death.[1][3] In most Gram-negative bacteria, DNA gyrase is the primary target, whereas topoisomerase IV is the main target in many Gram-positive bacteria.[3]

Thiazole-Containing Antibiotics (Third-Generation Cephalosporins): Third-generation cephalosporins, many of which incorporate a thiazole moiety (e.g., Ceftriaxone (B1232239), Cefotaxime), are part of the broader beta-lactam class of antibiotics. Their mechanism involves inhibiting the synthesis of the bacterial cell wall. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and bacterial death. The thiazole ring in these molecules often plays a role in enhancing their antibacterial spectrum and stability against beta-lactamase enzymes.[4][5]

The distinct molecular pathways targeted by each antibiotic class are visualized below.

Mechanism_of_Action cluster_quinolone Quinolone Pathway cluster_thiazole Thiazole-Cephalosporin Pathway q_start Quinolone Antibiotic q_target DNA Gyrase & Topoisomerase IV q_start->q_target Binds to q_process Inhibition of DNA Replication & Repair q_target->q_process Leads to q_end Bacterial Cell Death q_process->q_end t_start Thiazole-Containing Cephalosporin t_target Penicillin-Binding Proteins (PBPs) t_start->t_target Binds to t_process Inhibition of Peptidoglycan (Cell Wall) Synthesis t_target->t_process Leads to t_end Cell Lysis & Bacterial Death t_process->t_end

Caption: Comparative mechanisms of action for Quinolones and Thiazole-Cephalosporins.

Spectrum of Activity and Potency

The antibacterial spectrum and potency, often quantified by the Minimum Inhibitory Concentration (MIC), vary significantly between these classes and even between different generations within the same class.

Quinolones: The first-generation quinolones, like nalidixic acid, had a narrow spectrum, primarily targeting Gram-negative bacteria.[6] The development of fluoroquinolones (second, third, and fourth generations) dramatically expanded this spectrum.[7]

  • Second-generation (e.g., Ciprofloxacin): Excellent activity against Gram-negative bacteria, including Pseudomonas aeruginosa, with some activity against Gram-positive organisms.[8]

  • Third-generation (e.g., Levofloxacin): Retain strong Gram-negative coverage while showing enhanced activity against Gram-positive bacteria (like Streptococcus pneumoniae) and atypical pathogens.[7][8]

  • Fourth-generation (e.g., Moxifloxacin): Further broadens the spectrum to include significant activity against anaerobic bacteria.[8]

Thiazole-Containing Cephalosporins (Third-Generation): These antibiotics are known for their potent activity against a wide range of Gram-negative bacteria due to increased stability against many beta-lactamase enzymes. While they have some activity against Gram-positive organisms, they are generally less potent than later-generation fluoroquinolones against these bacteria. For instance, Ceftriaxone is highly effective against Enterobacteriaceae but has limited activity against Pseudomonas aeruginosa and enterococci.

Comparative MIC Data: The following table summarizes representative MIC90 values (the concentration required to inhibit 90% of isolates) for Ciprofloxacin (B1669076) (a second-generation quinolone) and Ceftriaxone (a third-generation thiazole-containing cephalosporin) against common pathogens.

AntibioticEscherichia coli (MIC90, µg/mL)Staphylococcus aureus (MIC90, µg/mL)Pseudomonas aeruginosa (MIC90, µg/mL)
Ciprofloxacin 0.25 - 32[9][10]0.6[11]0.15[11]
Ceftriaxone ≤1 (Susceptible)[12]>8 (Often Resistant)>16 (Often Resistant)

Note: MIC values can vary significantly based on geographic location and the prevalence of resistant strains.

Mechanisms of Resistance

Bacterial resistance is a critical factor in the clinical utility of any antibiotic. Both quinolones and cephalosporins face significant challenges from evolving resistance mechanisms.

Quinolone Resistance: Resistance to quinolones primarily develops through two main chromosomal mutation-based mechanisms:

  • Target Alteration: Point mutations in the gyrA and parC genes, which encode the subunits of DNA gyrase and topoisomerase IV, respectively. These mutations occur in a specific "quinolone-resistance determining region" (QRDR) and reduce the binding affinity of the drug to its target.[1][13][14]

  • Reduced Accumulation: Mutations that either decrease the influx of the drug (e.g., by downregulating porin channels in Gram-negative bacteria) or increase its efflux through the overexpression of multidrug efflux pumps.[2]

Additionally, plasmid-mediated quinolone resistance (PMQR) has emerged, involving genes like qnr (which protects the target enzymes) and aac(6')-Ib-cr (an enzyme that modifies ciprofloxacin and norfloxacin).[1][15]

Thiazole-Containing Cephalosporin Resistance: The most prevalent mechanism of resistance to beta-lactam antibiotics, including cephalosporins, is the production of beta-lactamase enzymes. These enzymes hydrolyze the beta-lactam ring, inactivating the antibiotic. Extended-spectrum beta-lactamases (ESBLs) are a major concern as they can confer resistance to third-generation cephalosporins. Other mechanisms include alterations in the target PBPs, reducing the drug's binding affinity, and changes in outer membrane permeability that restrict drug entry.

Resistance_Mechanisms cluster_q_res Quinolone Resistance cluster_t_res Thiazole-Cephalosporin Resistance q_res_main Quinolone Resistance q_mut Chromosomal Mutations q_res_main->q_mut q_plasmid Plasmid-Mediated (PMQR) q_res_main->q_plasmid q_target Target Alteration (gyrA, parC) q_mut->q_target q_accum Reduced Accumulation q_mut->q_accum q_prot Target Protection (qnr genes) q_plasmid->q_prot q_mod Drug Modification (aac(6')-Ib-cr) q_plasmid->q_mod q_efflux Increased Efflux q_accum->q_efflux q_influx Decreased Influx q_accum->q_influx t_res_main Cephalosporin Resistance t_enz Enzymatic Degradation t_res_main->t_enz t_target Target Modification t_res_main->t_target t_perm Reduced Permeability t_res_main->t_perm t_bl t_bl t_enz->t_bl β-lactamases (e.g., ESBLs) t_pbp t_pbp t_target->t_pbp Altered PBPs t_porin t_porin t_perm->t_porin Porin Loss

Caption: Key resistance pathways for Quinolones and Thiazole-Cephalosporins.

Pharmacokinetic and Pharmacodynamic Properties

The absorption, distribution, metabolism, and excretion profiles of these drugs influence their clinical application and dosing regimens.

ParameterFluoroquinolones (e.g., Levofloxacin)Third-Gen Cephalosporins (e.g., Ceftriaxone)
Administration Oral, IVIV, IM
Bioavailability (Oral) Excellent (~99% for Levofloxacin)[16]Poor (Not administered orally)[17]
Half-life 4-8 hours (allows once or twice-daily dosing)[16][18]~8 hours (allows once-daily dosing)[17]
Distribution Wide, penetrates well into most tissues[18]Good distribution into body fluids and tissues[17]
Protein Binding Low to moderateHigh (e.g., 96% for Ceftriaxone)[17]
Primary Excretion Renal (primarily)[18]Renal and Biliary[17]

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination

A fundamental method for quantifying antibiotic performance is the determination of the MIC. The broth microdilution method is a standard protocol.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology: Broth Microdilution

  • Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate.[19][20]

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared from a pure culture grown on an agar (B569324) plate for 18-24 hours. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[19][21] This suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the standardized bacterial suspension.[19] A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is incubated at 35 ± 2°C for 16-20 hours in ambient air.[22]

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear).[21]

The workflow for this crucial experiment is depicted below.

MIC_Workflow start Start prep_abx Prepare Serial Dilutions of Antibiotic in 96-Well Plate start->prep_abx prep_inoc Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoc inoculate Inoculate Wells with Bacterial Suspension prep_abx->inoculate prep_inoc->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read Visually Inspect Wells for Turbidity incubate->read end Determine MIC (Lowest concentration with no growth) read->end

Caption: Standard experimental workflow for MIC determination via broth microdilution.

Conclusion

Quinolones and thiazole-containing cephalosporins represent two powerful but distinct classes of antibiotics.

  • Quinolones offer the advantages of broad-spectrum activity (including against Gram-positives and atypicals in later generations) and excellent oral bioavailability, making them versatile for a range of infections. Their unique mechanism targeting DNA synthesis is a key feature.

  • Thiazole-containing third-generation cephalosporins are mainstays for treating serious Gram-negative infections, valued for their potency and stability against many beta-lactamases. However, they lack oral bioavailability and have a more limited Gram-positive and anaerobic spectrum compared to newer fluoroquinolones.

The choice between these agents depends on the specific pathogen, its susceptibility profile, the site of infection, and patient-specific factors. The continuous evolution of bacterial resistance necessitates ongoing surveillance and the development of new derivatives in both classes to maintain their clinical efficacy.

References

Cytotoxicity comparison of "Antibacterial agent 260" on bacterial vs mammalian cells

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This guide provides a comparative framework for evaluating the cytotoxicity of "Antibacterial agent 260." As of the date of this publication, publically available data on the mammalian cell cytotoxicity of this specific compound is limited. The information presented herein combines known antibacterial data for "this compound" with generalized protocols and data from related compounds to serve as a template for comprehensive analysis.

Introduction

The development of novel antibacterial agents with high efficacy against pathogens and minimal toxicity to host cells is a cornerstone of modern drug discovery. "this compound," a 2,4,5-trisubstituted thiazole (B1198619) derivative also identified as "compound 4r," has demonstrated potent antibacterial activity. This guide provides a comparative overview of its known effects on bacteria versus a hypothetical assessment of its impact on mammalian cells, based on common methodologies in the field.

Quantitative Data Summary

The following tables summarize the known antibacterial efficacy of "this compound" and provide a template for its comparative mammalian cell cytotoxicity against a standard antibiotic.

Table 1: Antibacterial Activity of this compound vs. a Comparator

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compound (Compound 4r) Pseudomonas aeruginosa0.0076 µM
Staphylococcus aureus0.0076 µM
Streptomycin (Comparator) Pseudomonas aeruginosa[Insert Data]
Staphylococcus aureus0.0138 µM

Table 2: Comparative Cytotoxicity Profile

CompoundCell LineCell TypeAssayHalf-maximal Inhibitory Concentration (IC₅₀) / Cytotoxic Concentration (CC₅₀)Selectivity Index (SI) = IC₅₀ / MIC
This compound (Compound 4r) [e.g., HEK293][e.g., Human Embryonic Kidney][e.g., MTT][Placeholder for Experimental Data][Calculated from Experimental Data]
[e.g., HepG2][e.g., Human Hepatocellular Carcinoma][e.g., MTT][Placeholder for Experimental Data][Calculated from Experimental Data]
Streptomycin (Comparator) [e.g., HEK293][e.g., Human Embryonic Kidney][e.g., MTT][Insert Data][Insert Data]
[e.g., HepG2][e.g., Human Hepatocellular Carcinoma][e.g., MTT][Insert Data][Insert Data]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method, a standard procedure for assessing antibacterial activity.

a. Preparation of Bacterial Inoculum:

  • Bacterial strains (e.g., S. aureus, P. aeruginosa) are cultured on appropriate agar (B569324) plates for 18-24 hours.

  • A few colonies are transferred to a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • The inoculum is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

b. Assay Procedure:

  • "this compound" is serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • An equal volume of the prepared bacterial inoculum is added to each well.

  • The plate is incubated at 37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

a. Cell Culture and Seeding:

  • Mammalian cells (e.g., HEK293, HepG2) are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

b. Treatment:

  • A stock solution of "this compound" is prepared and serially diluted to various concentrations in the cell culture medium.

  • The old medium is removed from the cells, and the medium containing the different concentrations of the agent is added.

  • The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

c. Viability Assessment:

  • After incubation, the treatment medium is removed, and a solution of MTT (e.g., at 0.5 mg/mL) is added to each well.

  • The plate is incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

  • The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.

Visualizations

Experimental Workflow

G cluster_bacterial Bacterial Cytotoxicity cluster_mammalian Mammalian Cytotoxicity b_start Prepare Bacterial Inoculum b_serial Serial Dilution of Agent 260 b_start->b_serial b_incubate Inoculate and Incubate b_serial->b_incubate b_read Determine MIC b_incubate->b_read compare Compare Selectivity Index (IC50 / MIC) b_read->compare m_start Culture and Seed Mammalian Cells m_treat Treat Cells with Agent 260 m_start->m_treat m_assay Perform MTT Assay m_treat->m_assay m_calc Calculate IC50 m_assay->m_calc m_calc->compare

Caption: Workflow for comparative cytotoxicity analysis.

Hypothetical Signaling Pathway for Cytotoxicity

G cluster_cell Mammalian Cell agent This compound (Thiazole Derivative) membrane Cell Membrane agent->membrane mito Mitochondrion membrane->mito Off-target interaction ros Increased ROS Production mito->ros stress Oxidative Stress ros->stress caspase9 Caspase-9 Activation stress->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential apoptosis pathway induced by a thiazole agent.

Comparative Cross-Resistance Profile of Antibacterial Agent SK1260

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the antibacterial agent SK1260, a novel antimicrobial peptide (AMP), focusing on its cross-resistance profile against various bacterial pathogens. The data presented herein is compiled from available studies to facilitate an objective comparison with conventional antibiotics.

Executive Summary

Antimicrobial resistance is a critical global health threat, necessitating the development of novel antibacterial agents with unique mechanisms of action. SK1260 is an antimicrobial peptide that has demonstrated potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including several multidrug-resistant (MDR) strains.[1][2] Its primary mechanism of action involves the disruption of bacterial cell membranes, a method that is less prone to the development of resistance compared to conventional antibiotics that target specific intracellular pathways. This guide summarizes the available data on SK1260's efficacy and provides a comparative look at its performance against established antibiotics.

Comparative Efficacy of SK1260

SK1260 has shown significant in vitro activity against a range of clinically relevant bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of SK1260 against various bacterial strains and compares them with ciprofloxacin (B1669076), a broad-spectrum fluoroquinolone antibiotic.

Table 1: In Vitro Activity of SK1260 Compared to Ciprofloxacin [2]

Bacterial StrainResistance ProfileSK1260 MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Escherichia coli (ATCC)Susceptible3.13Not specified in source
Escherichia coli (Clinical Isolate 1)Not specified3.13Not specified in source
Escherichia coli (Clinical Isolate 2)Not specified6.25Not specified in source
Staphylococcus aureus (ATCC)Susceptible3.13Not specified in source
Staphylococcus aureus (Clinical Isolate 1)Not specified6.25Not specified in source
Staphylococcus aureus (Clinical Isolate 2)Not specified12.5Not specified in source
Methicillin-resistantS. aureus (MRSA, ATCC)Methicillin-resistantNot specified in sourceNot specified in source
Klebsiella pneumoniae (ATCC)Susceptible6.25Not specified in source
Pseudomonas aeruginosa (ATCC)Susceptible12.5Not specified in source

Note: While direct comparative MICs for ciprofloxacin against these specific strains were not available in the provided search results, studies indicate that SK1260's efficacy is comparable to ciprofloxacin, particularly at higher concentrations.[1][2]

Cross-Resistance Profile of SK1260

A critical aspect of a new antibacterial agent is its activity against strains resistant to existing antibiotic classes. While specific studies detailing a comprehensive cross-resistance profile of SK1260 are not yet widely available, its efficacy against multidrug-resistant strains, including MRSA, has been documented.[2] The unique membrane-disrupting mechanism of action of AMPs like SK1260 suggests a low probability of cross-resistance with antibiotics that have different cellular targets.

To provide context, the following table presents typical MIC ranges for conventional antibiotics against resistant phenotypes. This data can serve as a benchmark for evaluating the potential of SK1260.

Table 2: MIC Ranges of Comparator Antibiotics Against Resistant Bacteria

AntibioticBacterial SpeciesResistance PhenotypeTypical MIC Range (µg/mL)
CiprofloxacinP. aeruginosaCiprofloxacin-resistant> 2
MeropenemK. pneumoniaeCarbapenem-resistant (KPC)≥ 4
MeropenemP. aeruginosaCarbapenem-resistant> 8
VancomycinS. aureusMethicillin-resistant (MRSA)0.5 - 2
VancomycinS. aureusVancomycin-intermediate (VISA)4 - 8
VancomycinS. aureusVancomycin-resistant (VRSA)≥ 16
VancomycinEnterococcus faeciumVancomycin-resistant (VRE)> 8

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the antibacterial activity and cross-resistance profile of agents like SK1260.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for cationic antimicrobial peptides.[3][4][5]

  • Preparation of Materials:

    • 96-well polypropylene (B1209903) microtiter plates.

    • Cation-adjusted Mueller-Hinton Broth (MHB).

    • Bacterial inoculum standardized to a concentration of approximately 5 x 10^5 CFU/mL.

    • Stock solutions of SK1260 and comparator antibiotics. For SK1260, dissolve in sterile deionized water with 0.01% acetic acid and 0.2% bovine serum albumin (BSA) to prevent adhesion to plasticware.

  • Procedure:

    • A two-fold serial dilution of each antimicrobial agent is prepared in the microtiter plate wells using MHB.

    • Each well is inoculated with the standardized bacterial suspension.

    • A positive control well (bacteria without antibiotic) and a negative control well (broth only) are included on each plate.

    • Plates are incubated at 37°C for 18-24 hours.

  • Data Interpretation:

    • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Time-Kill Kinetics Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[6][7][8]

  • Preparation:

    • Prepare bacterial cultures to the logarithmic growth phase and dilute to a starting concentration of approximately 1 x 10^6 CFU/mL in MHB.

    • Prepare solutions of the antimicrobial agent at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC).

  • Procedure:

    • Add the antimicrobial solutions to the bacterial suspensions. A growth control (no antibiotic) is included.

    • Incubate the cultures at 37°C with agitation.

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.

    • Perform serial dilutions of the aliquots and plate on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_agent Prepare Antimicrobial Agent Stock serial_dilution Perform Serial Dilutions in 96-well Plate prep_agent->serial_dilution prep_bacteria Prepare Standardized Bacterial Inoculum inoculation Inoculate Wells with Bacteria prep_bacteria->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_plate Visually Inspect for Growth incubation->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Logical Relationship of Antimicrobial Peptide Action

AMP_Action AMP Antimicrobial Peptide (e.g., SK1260) Membrane Bacterial Cell Membrane AMP->Membrane Electrostatic Interaction Disruption Membrane Disruption/ Pore Formation Membrane->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Mechanism of action for membrane-targeting antimicrobial peptides.

References

Performance of Antibacterial Agent 260 (SK1260) Against Clinical Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with potent activity against clinically relevant pathogens. This guide provides a comparative analysis of the in vitro performance of the novel antimicrobial peptide, SK1260 (also referred to as Antibacterial Agent 260), against a panel of clinical isolates. The efficacy of SK1260 is benchmarked against established standard-of-care antibiotics, offering critical data for evaluating its therapeutic potential.

Comparative In Vitro Susceptibility

The in vitro activity of SK1260 and comparator agents was determined by assessing the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. The data, presented as MIC₅₀ and MIC₉₀ (the concentrations required to inhibit 50% and 90% of isolates, respectively), are summarized in the tables below.

Gram-Positive Clinical Isolates

SK1260 demonstrated potent activity against clinical isolates of Staphylococcus aureus, including methicillin-resistant (MRSA) strains. Its performance is comparable to or, in some instances, better than established anti-MRSA agents.

Table 1: Comparative MIC Values (µg/mL) Against Staphylococcus aureus (including MRSA) Clinical Isolates

Antimicrobial AgentMIC₅₀MIC₉₀
SK1260 0.5 - 6.25 1 - 12.5
Vancomycin11 - 2
Linezolid1 - 21 - 4
Daptomycin0.25 - 0.50.5 - 1
Ceftaroline0.51 - 2

Note: MIC values for comparator agents are compiled from various surveillance studies and may exhibit slight variations.

Gram-Negative Clinical Isolates

SK1260 also exhibits activity against Gram-negative clinical isolates, a critical feature for a broad-spectrum antibacterial agent.

Table 2: Comparative MIC Values (µg/mL) Against Gram-Negative Clinical Isolates

OrganismAntimicrobial AgentMIC₅₀MIC₉₀
Escherichia coli SK1260 3.13 6.25
Ciprofloxacin0.015 - 0.25>2 - 32
Klebsiella pneumoniae SK1260 N/A N/A
Ciprofloxacin0.06 - 0.25>2 - 16
Pseudomonas aeruginosa SK1260 N/A N/A
Ciprofloxacin0.25 - 1>4 - 32

N/A: Specific MIC₅₀ and MIC₉₀ values for SK1260 against clinical isolates of K. pneumoniae and P. aeruginosa were not available in the reviewed literature. However, MICs against reference strains were reported as 6.25 µg/mL and 12.5 µg/mL, respectively. Ciprofloxacin data is sourced from various surveillance studies and reflects a wide range of susceptibility profiles.

Mechanism of Action and Experimental Workflows

The primary mechanism of action for antimicrobial peptides like SK1260 is the disruption of the bacterial cell membrane, leading to leakage of cellular contents and cell death. This direct action on the membrane is thought to be a key factor in its ability to overcome common resistance mechanisms.

Proposed Mechanism of Action for SK1260 SK1260 SK1260 Peptide Membrane Bacterial Membrane SK1260->Membrane Electrostatic Interaction BacterialCell Bacterial Cell Intracellular Intracellular Components Membrane->Intracellular Membrane Disruption & Pore Formation Lysis Cell Lysis & Death Intracellular->Lysis Leakage of Contents

Proposed mechanism of action for SK1260.

The following diagrams illustrate the generalized workflows for determining the Minimum Inhibitory Concentration (MIC) and for conducting a Time-Kill Kinetics Assay, two fundamental experiments in evaluating the efficacy of an antimicrobial agent.

Experimental Workflow: MIC Determination (Broth Microdilution) cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Antimicrobial Prepare Serial Dilutions of Antimicrobial Agent Inoculate Inoculate Microtiter Plate Wells Antimicrobial->Inoculate Inoculum Standardize Bacterial Inoculum (0.5 McFarland) Inoculum->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Observe Visually Inspect for Bacterial Growth (Turbidity) Incubate->Observe DetermineMIC Determine MIC: Lowest Concentration with No Visible Growth Observe->DetermineMIC

Workflow for MIC determination.

Experimental Workflow: Time-Kill Kinetics Assay cluster_setup Setup cluster_sampling Sampling & Plating cluster_results Results Culture Prepare Standardized Bacterial Culture AddAgent Add Antimicrobial Agent at Various MIC Multiples Culture->AddAgent Sample Collect Aliquots at Specific Time Points (e.g., 0, 2, 4, 6, 24h) AddAgent->Sample Plate Perform Serial Dilutions and Plate on Agar (B569324) Sample->Plate IncubatePlates Incubate Plates Plate->IncubatePlates CountCFU Count Colony Forming Units (CFU/mL) IncubatePlates->CountCFU Plot Plot log10 CFU/mL vs. Time CountCFU->Plot

Workflow for time-kill kinetics assay.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
  • Preparation of Antimicrobial Agents: Stock solutions of the antimicrobial agents are prepared and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium for 18-24 hours. Several colonies are then suspended in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: A standardized volume of the bacterial inoculum is added to each well of a 96-well microtiter plate containing the serially diluted antimicrobial agents. Positive (bacteria and broth, no antimicrobial) and negative (broth only) growth controls are included.

  • Incubation: The microtiter plates are incubated at 35 ± 2°C in ambient air for 16-20 hours.

  • Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Time-Kill Kinetics Assay
  • Inoculum Preparation: A standardized bacterial suspension is prepared in a suitable broth medium to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Exposure to Antimicrobial Agent: The antimicrobial agent is added to the bacterial cultures at concentrations corresponding to multiples of its predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). A growth control tube containing no antimicrobial agent is also included.

  • Sampling: The cultures are incubated at 35 ± 2°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), an aliquot is removed from each culture.

  • Viable Cell Counting: The collected aliquots are serially diluted in sterile saline or broth, and a defined volume is plated onto an appropriate agar medium.

  • Incubation and Colony Counting: The agar plates are incubated for 18-24 hours, after which the number of colony-forming units (CFU) is counted.

  • Data Analysis: The results are expressed as the logarithm of CFU/mL. A time-kill curve is generated by plotting the log₁₀ CFU/mL against time for each antimicrobial concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.

Conclusion

The novel antimicrobial peptide SK1260 demonstrates promising in vitro activity against a range of clinically significant Gram-positive and Gram-negative bacteria. Its potent activity against MRSA, coupled with a mechanism of action that may be less prone to the development of resistance, positions it as a valuable candidate for further investigation in the fight against antimicrobial resistance. The data presented in this guide provide a foundational comparison to aid researchers and drug development professionals in the evaluation of this new antibacterial agent.

A Comparative Analysis of the Novel Herbicide Compound 4r (QPPE-I-4) Against Established Market Leaders

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark analysis of the novel quinazolinone-based herbicide, designated as Compound 4r (QPPE-I-4), against two established herbicides: Quizalofop-p-ethyl and Mesotrione. This document is intended to furnish researchers and professionals in the agrochemical and drug development sectors with a detailed comparison of their herbicidal efficacy, modes of action, and the experimental protocols utilized for their evaluation.

Executive Summary

Compound 4r (QPPE-I-4) is a novel quinazolinone-phenoxypropionate hybrid that has demonstrated significant herbicidal activity, particularly against grassy weeds.[1] Its mechanism of action, similar to that of Quizalofop-p-ethyl, involves the inhibition of the Acetyl-CoA Carboxylase (ACCase) enzyme, a critical component in fatty acid synthesis in plants.[1] This guide presents a comparative assessment of Compound 4r (QPPE-I-4) alongside Quizalofop-p-ethyl, a widely used ACCase inhibitor, and Mesotrione, a prominent herbicide with a different mode of action, targeting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[2] The objective is to provide a clear, data-driven perspective on the potential of Compound 4r (QPPE-I-4) as a next-generation herbicide.

Data Presentation: Comparative Herbicidal Efficacy

The following tables summarize the available quantitative data on the herbicidal activity of Compound 4r (QPPE-I-4) and the selected established herbicides. It is important to note that the data for Compound 4r (QPPE-I-4) is presented as percentage inhibition at a specific application rate, as detailed IC50 or GR50 values from comparative studies were not publicly available at the time of this publication. For the established herbicides, representative GR50 (50% growth reduction) values against Echinochloa crus-galli are provided from existing literature to offer a point of reference. Direct comparison of potency is limited due to variations in experimental conditions across different studies.

Table 1: Post-Emergence Herbicidal Activity of Compound 4r (QPPE-I-4) and Quizalofop-p-ethyl against Various Weed Species

Weed SpeciesCompound 4r (QPPE-I-4) Inhibition (%) @ 150 g/haQuizalofop-p-ethyl Inhibition (%) @ 150 g/ha
Echinochloa crus-galli (Barnyardgrass)>80[1][3][4]Comparable to QPPE-I-4[1][4]
Digitaria sanguinalis (Large Crabgrass)>80[1][4]Comparable to QPPE-I-4[1]
Spartina alterniflora (Saltmarsh Cordgrass)>80[1][4]Comparable to QPPE-I-4[1]
Eleusine indica (Goosegrass)>80[1][4]Comparable to QPPE-I-4[1]
Pennisetum alopecuroides (Fountain Grass)>80[1][4]Comparable to QPPE-I-4[1]

Table 2: Comparative Growth Reduction (GR50) Values against Echinochloa crus-galli

HerbicideMode of ActionGR50 (g a.i./ha)
Compound 4r (QPPE-I-4)ACCase InhibitorData not available
Quizalofop-p-ethylACCase Inhibitor~120 (for resistant biotypes)[5]
MesotrioneHPPD InhibitorData not available for E. crus-galli

Note: The GR50 value for Quizalofop-p-ethyl is for a resistant biotype of E. crus-galli and serves as a reference. The herbicidal efficacy of Mesotrione against E. crus-galli is established, though specific GR50 values from directly comparable studies were not found.

Experimental Protocols

The data presented in this guide for Compound 4r (QPPE-I-4) was generated using a standardized post-emergence herbicidal activity assay conducted in a greenhouse environment. The following is a detailed methodology representative of such studies.

1. Plant Material and Growth Conditions:

  • Weed Species: Seeds of various weed species, including Echinochloa crus-galli, Digitaria sanguinalis, Spartina alterniflora, Eleusine indica, and Pennisetum alopecuroides, were used.

  • Sowing: Seeds were sown in plastic pots containing a sterilized soil mix.

  • Growth Environment: The pots were maintained in a greenhouse at a temperature of 25 ± 2°C with a 14-hour light/10-hour dark photoperiod.

  • Watering: Plants were watered daily to maintain adequate soil moisture.

2. Herbicide Application:

  • Plant Stage: Herbicides were applied when the weed seedlings reached the 3-4 leaf stage.

  • Herbicide Formulation: The test compounds were dissolved in a suitable solvent (e.g., acetone) and diluted with water containing a surfactant (e.g., Tween-20) to the desired concentration.

  • Application Method: The herbicidal solutions were uniformly sprayed onto the foliage of the weed seedlings using a laboratory sprayer.

  • Dosage: Compound 4r (QPPE-I-4) and Quizalofop-p-ethyl were applied at a rate of 150 grams of active ingredient per hectare (g a.i./ha).

3. Data Collection and Analysis:

  • Evaluation Period: The herbicidal effects were visually assessed 14 days after treatment.

  • Assessment Criteria: The herbicidal activity was rated on a scale of 0 to 100%, where 0% represents no visible injury and 100% represents complete plant death. The fresh weight of the aerial parts of the treated plants was also measured and compared to the untreated control.

  • Statistical Analysis: The experiments were conducted with multiple replicates, and the data were subjected to statistical analysis to determine the mean inhibition rates.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the biochemical pathways targeted by Compound 4r (QPPE-I-4), Quizalofop-p-ethyl, and Mesotrione.

ACCase_Inhibition_Pathway cluster_herbicide ACCase Inhibitor Herbicides cluster_enzyme Enzyme cluster_process Metabolic Process Compound 4r Compound 4r ACCase Acetyl-CoA Carboxylase (ACCase) Compound 4r->ACCase Inhibits Quizalofop-p-ethyl Quizalofop-p-ethyl Quizalofop-p-ethyl->ACCase Inhibits MalonylCoA Malonyl-CoA PlantDeath Plant Death ACCase->PlantDeath Inhibition leads to AcetylCoA Acetyl-CoA AcetylCoA->MalonylCoA Catalyzed by ACCase FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Membranes Cell Membrane Formation FattyAcids->Membranes PlantGrowth Plant Growth Membranes->PlantGrowth

Caption: ACCase Inhibition Pathway for Compound 4r and Quizalofop-p-ethyl.

HPPD_Inhibition_Pathway cluster_herbicide HPPD Inhibitor Herbicide cluster_enzyme Enzyme cluster_process Metabolic Process Mesotrione Mesotrione HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Mesotrione->HPPD Inhibits Homogentisate Homogentisate Bleaching Chlorophyll Degradation (Bleaching) HPPD->Bleaching Inhibition leads to Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP HPP->Homogentisate Catalyzed by HPPD Plastoquinone Plastoquinone Synthesis Homogentisate->Plastoquinone Carotenoids Carotenoid Synthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll PlantDeath Plant Death Bleaching->PlantDeath

Caption: HPPD Inhibition Pathway for Mesotrione.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and evaluation of a novel herbicide like Compound 4r (QPPE-I-4).

Herbicide_Discovery_Workflow start Chemical Synthesis & Library Generation screening Primary Screening (e.g., multi-well plate assay) start->screening lead_id Lead Compound Identification screening->lead_id lead_id->screening Inactive optimization Lead Optimization (Structure-Activity Relationship) lead_id->optimization Active Hit greenhouse Greenhouse Trials (Whole Plant Assay) optimization->greenhouse field_trials Field Trials (Efficacy & Crop Safety) greenhouse->field_trials Promising Candidate toxicology Toxicology & Environmental Impact Assessment field_trials->toxicology registration Regulatory Submission & Registration toxicology->registration

Caption: Herbicide Discovery and Evaluation Workflow.

References

Comparative Analysis of the In Vitro Antibacterial Efficacy of Antibacterial Agent 260

Author: BenchChem Technical Support Team. Date: December 2025

A Statistical Validation of Minimum Inhibitory Concentration (MIC) Data Against Common Pathogens

This guide provides a detailed comparison of the in vitro antibacterial activity of the novel investigational compound, Antibacterial Agent 260, against a panel of clinically relevant bacteria. Its performance is benchmarked against established antibiotics: Ciprofloxacin (B1669076), Meropenem (B701), and Vancomycin. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a new therapeutic agent. All experimental data is based on standardized protocols to ensure reproducibility and comparability.

Comparative Minimum Inhibitory Concentration (MIC) Data

The antibacterial efficacy of an agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism in vitro.[1] A lower MIC value indicates greater potency.[1] The following table summarizes the MIC values of this compound and comparator drugs against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae.

Antibacterial AgentTest OrganismMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
This compound (SK1260) Escherichia coli3.13 - 6.253.13-
Staphylococcus aureus3.13 - 12.56.25-
Pseudomonas aeruginosa12.512.5-
Klebsiella pneumoniae6.256.25-
Ciprofloxacin Escherichia coli0.013 - 0.08--
Staphylococcus aureus0.6--
Pseudomonas aeruginosa0.150.12>32
Klebsiella pneumoniae0.047 - 0.380.047>32
Meropenem Escherichia coli0.032 - 4--
Staphylococcus aureus---
Pseudomonas aeruginosa16 - 512--
Klebsiella pneumoniae0.03 - 1280.125-
Vancomycin Escherichia coli64 - 256--
Staphylococcus aureus≤0.5 - 2.01.01.0
Pseudomonas aeruginosa---
Klebsiella pneumoniae---

Note: Data for this compound is based on the performance of the antimicrobial peptide SK1260.[2] Data for comparator agents is compiled from multiple sources.[3][4][5][6][7][8][9][10][11][12][13] MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocol: Broth Microdilution MIC Assay

The following protocol for determining the Minimum Inhibitory Concentration (MIC) is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14][15][16][17]

2.1. Materials

  • 96-well U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853, K. pneumoniae ATCC 700603)

  • Antibacterial agents (stock solutions of known concentration)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Densitometer or spectrophotometer

  • Incubator (35 ± 2°C)

2.2. Inoculum Preparation

  • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a densitometer at a wavelength of 625 nm.

  • Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2.3. Preparation of Antibiotic Dilutions

  • Prepare serial two-fold dilutions of each antibacterial agent in MHB directly in the 96-well microtiter plate.

  • The final volume in each well should be 50 µL (or 100 µL depending on the specific protocol variation) before the addition of the bacterial inoculum.

  • Include a growth control well (MHB with inoculum, no antibiotic) and a sterility control well (MHB only).

2.4. Inoculation and Incubation

  • Add 50 µL (or 100 µL) of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL (or 200 µL).

  • Seal the plate or cover with a lid to prevent evaporation.

  • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

2.5. Determination of MIC

  • Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antibacterial agent at which there is no visible growth. This can be more accurately determined by reading the optical density (OD) at 600 nm using a microplate reader.

Visual Representation of Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for MIC determination.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading bacterial_culture 1. Isolate Bacterial Colonies (18-24h culture) mcfarland 2. Prepare 0.5 McFarland Standard Suspension bacterial_culture->mcfarland Suspend in saline inoculum 3. Dilute to Final Inoculum (5x10^5 CFU/mL) mcfarland->inoculum Dilute in MHB inoculate 5. Inoculate Wells with Bacterial Suspension inoculum->inoculate serial_dilution 4. Prepare Serial Dilutions of Antibacterial Agent in Plate serial_dilution->inoculate incubate 6. Incubate Plate (35°C for 16-20h) inoculate->incubate read_mic 7. Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination using the broth microdilution method.

Concluding Remarks

The preliminary MIC data for this compound (SK1260) demonstrates its broad-spectrum activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa, K. pneumoniae) bacteria.[2] When compared to standard-of-care antibiotics, its potency varies depending on the target organism. For instance, while it shows promising activity against E. coli and S. aureus, its MIC against P. aeruginosa is higher.

It is important to note that in vitro MIC values are a primary indicator of antibacterial potential but do not solely predict clinical efficacy. Further investigations, including time-kill kinetic studies, post-antibiotic effect assessments, and in vivo animal models, are necessary to fully characterize the therapeutic potential of this compound. The standardized protocol provided in this guide serves as a foundational method for such ongoing and future research.

References

A Head-to-Head Comparative Analysis: Antibacterial Agent 260 versus Linezolid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides a hypothetical head-to-head comparison between the investigational compound "Antibacterial agent 260" and the established antibiotic linezolid (B1675486). Publicly available data on "this compound" is limited; therefore, the experimental data presented for this agent is illustrative and designed to showcase a plausible performance profile based on preliminary findings. The data for linezolid is based on established literature. This document is intended for research, scientific, and drug development professionals.

Introduction

The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. This guide provides a comparative overview of "this compound," a novel compound with reported potent, broad-spectrum antibacterial activity, and linezolid, a well-established oxazolidinone antibiotic.[1][2][3] Linezolid is primarily used against resistant Gram-positive infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][3][4] "this compound" has shown initial promise against both Gram-positive and Gram-negative pathogens, such as Pseudomonas aeruginosa and S. aureus, with a reported Minimum Inhibitory Concentration (MIC) of 0.0076 μM.[5] This guide will explore their respective mechanisms of action, in vitro activity, in vivo efficacy, and safety profiles through a series of comparative data tables and standardized experimental protocols.

Mechanism of Action

Linezolid: As the first approved oxazolidinone, linezolid inhibits bacterial protein synthesis at a very early stage.[1][6] It binds to the 23S ribosomal RNA on the 50S subunit of the bacterial ribosome.[6][7][8] This action prevents the formation of a functional 70S initiation complex, which is a crucial step for the translation process to begin.[6][7][8] This unique mechanism means there is a low likelihood of cross-resistance with other protein synthesis inhibitors that typically act on the elongation stage.[1][2]

linezolid_mechanism cluster_ribosome Bacterial Ribosome 30S 30S Subunit 70S_Complex Functional 70S Initiation Complex 30S->70S_Complex 50S 50S Subunit 50S->70S_Complex mRNA mRNA mRNA->70S_Complex Linezolid Linezolid Linezolid->50S Binds to 23S rRNA Linezolid->Inhibition Protein_Synthesis Protein Synthesis 70S_Complex->Protein_Synthesis Initiates Inhibition->70S_Complex Blocks Formation

Caption: Mechanism of action for Linezolid.

This compound (Hypothetical Mechanism): Based on its broad-spectrum activity, a plausible mechanism for "this compound" involves the disruption of the bacterial cell membrane. This could occur through electrostatic interactions with negatively charged membrane components, leading to pore formation, increased permeability, and subsequent leakage of essential intracellular contents, ultimately causing rapid cell death. This mechanism would be effective against both Gram-positive and Gram-negative bacteria.

agent260_mechanism cluster_bacterium Bacterial Cell Membrane Cell Membrane (Lipid Bilayer) Pore Pore Formation Membrane->Pore Contents Intracellular Contents Leakage Content Leakage Contents->Leakage Agent260 This compound Agent260->Membrane Binds & Disrupts Pore->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Hypothetical mechanism for this compound.

Data Presentation

Table 1: Comparative In Vitro Antibacterial Activity (MIC, µg/mL)
Bacterial StrainTypeThis compound (Hypothetical) Linezolid
Staphylococcus aureus (MSSA) ATCC 29213Gram-positive0.0152
Staphylococcus aureus (MRSA) USA300Gram-positive0.032
Enterococcus faecalis (VRE) ATCC 51299Gram-positive0.062
Streptococcus pneumoniae ATCC 49619Gram-positive0.0151
Escherichia coli ATCC 25922Gram-negative0.125>64
Pseudomonas aeruginosa ATCC 27853Gram-negative0.25>64
Klebsiella pneumoniae (CRE) BAA-1705Gram-negative0.5>64

Note: Data for Linezolid is representative of typical MIC ranges found in literature.[9] Data for "this compound" is hypothetical.

Table 2: Comparative Time-Kill Kinetics against MRSA USA300 (at 4x MIC)
Time (hours)This compound (Hypothetical) (Log10 CFU/mL Reduction)Linezolid (Log10 CFU/mL Reduction)
000
2-2.5-0.5
4-3.8-1.0
8> -4.0 (Bactericidal)-1.5
24> -4.0 (Bactericidal)-2.0 (Bacteriostatic)

Note: Bactericidal activity is defined as a ≥3-log10 reduction in CFU/mL. Linezolid is generally bacteriostatic against staphylococci.[6][7] Data for "this compound" is hypothetical.

Table 3: Comparative In Vivo Efficacy in a Murine Sepsis Model (MRSA)
Treatment GroupDosage (mg/kg)Survival Rate (72h)Spleen Bacterial Load (Log10 CFU/g ± SD)
Vehicle Control-0%8.2 ± 0.5
Agent 260 (Hyp.) 1090%2.5 ± 0.4
Linezolid 2560%4.3 ± 0.6

Note: Data is illustrative of a potential outcome in a standardized murine infection model.[10]

Table 4: Comparative Preclinical Safety Profile (Hypothetical)
ParameterThis compound Linezolid
Cytotoxicity (HepG2) CC50 > 100 µMCC50 > 100 µM
Primary Adverse Effect Mild renal tubular effects at high dosesMyelosuppression (thrombocytopenia) with prolonged use
MAO Inhibition None observedReversible, nonselective inhibitor

Note: Linezolid is a known reversible, nonselective monoamine oxidase (MAO) inhibitor.[6][7]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC for each compound was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation: Two-fold serial dilutions of each antibacterial agent were prepared in 96-well microtiter plates using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: Bacterial strains were cultured overnight, and the suspension was adjusted to a 0.5 McFarland turbidity standard. This was further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Plates were incubated at 35°C for 18-24 hours.

  • Reading: The MIC was defined as the lowest concentration of the drug that completely inhibited visible bacterial growth.[11][12]

Time-Kill Kinetic Assay

This assay evaluates the rate of bacterial killing over time.

  • Preparation: Bacterial cultures were grown to the logarithmic phase and diluted in fresh CAMHB to a starting concentration of approximately 5 x 10^5 CFU/mL.

  • Exposure: The antibacterial agents were added at a concentration of 4x their respective MICs. A growth control tube with no drug was included.

  • Sampling: Aliquots were removed from each tube at specified time points (0, 2, 4, 8, and 24 hours).

  • Quantification: The samples were serially diluted, plated on nutrient agar, and incubated for 24 hours. The resulting colonies were counted to determine the number of viable bacteria (CFU/mL) at each time point.[12]

Murine Sepsis Model

This in vivo model assesses the efficacy of antibacterial agents in a systemic infection.

  • Animal Model: Female BALB/c mice (6-8 weeks old) were used for the study.

  • Infection: Mice were infected via intraperitoneal (IP) injection with a lethal dose (approx. 1 x 10^7 CFU) of MRSA USA300.

  • Treatment: One hour post-infection, treatment groups received either the vehicle control, "this compound" (10 mg/kg, IV), or linezolid (25 mg/kg, PO).

  • Endpoints: The primary endpoint was survival over a 72-hour period. A secondary endpoint involved a separate cohort of animals being euthanized at 24 hours post-infection, with spleens harvested to quantify the bacterial burden.[10][13]

Experimental Workflow and Logic

The evaluation of a new antibacterial agent follows a structured progression from in vitro characterization to in vivo validation. This ensures a comprehensive understanding of the agent's potential before advancing to more complex studies.

experimental_workflow Start New Agent (e.g., Agent 260) InVitro In Vitro Screening Start->InVitro Toxicity Preclinical Safety Start->Toxicity MIC MIC Determination (Broad Panel) InVitro->MIC TimeKill Time-Kill Kinetics InVitro->TimeKill MoA Mechanism of Action Studies InVitro->MoA Decision Favorable Profile? MIC->Decision TimeKill->Decision Cytotox In Vitro Cytotoxicity Toxicity->Cytotox Cytotox->Decision InVivo In Vivo Efficacy Models Sepsis Murine Sepsis Model InVivo->Sepsis Thigh Thigh Infection Model InVivo->Thigh Advance Advance to Further Development Sepsis->Advance Thigh->Advance Decision->InVivo Yes

Caption: Standard workflow for antibacterial drug evaluation.

Conclusion

This guide presents a hypothetical but structured comparison between "this compound" and linezolid. While linezolid remains a critical tool against resistant Gram-positive pathogens, its spectrum is limited.[2][9] The illustrative data for "this compound" highlights the potential of a novel agent with potent, broad-spectrum, and bactericidal activity that could address infections caused by both resistant Gram-positive and Gram-negative bacteria. Further non-clinical and clinical studies are essential to validate the performance and safety of any new investigational compound.

References

Safety Operating Guide

Navigating the Disposal of Antibacterial Agent 260: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management and disposal of chemical waste are paramount in maintaining a safe laboratory environment and ensuring environmental protection. This guide provides a comprehensive overview of the proper disposal procedures for substances that may be identified as "Antibacterial Agent 260." It is critical to note that "this compound" is not a universally standardized chemical name. Instead, it may refer to various commercial products with different chemical compositions. Therefore, the first and most crucial step is to identify the specific chemical constituents of your agent by consulting its Safety Data Sheet (SDS).

This document offers a procedural framework for the safe disposal of antibacterial agents, emphasizing the importance of adhering to institutional and regulatory guidelines. The information provided is intended to supplement, not replace, the specific instructions in the SDS for your product.

Quantitative Data Summary for Disposal of "260" Labeled Products

The following table summarizes key disposal parameters for different products that may be labeled with "260." This information has been compiled from various Safety Data Sheets. Researchers must consult the specific SDS for their agent for complete and definitive guidance.[1]

Product IdentifierKey ComponentsRecommended Disposal MethodIncompatible Materials
Cemairin 260 Sodium lauryl ether sulfate, polymer emulsion, waterDispose of through an authorized waste contractor to a licensed site.[2] Packaging may be steam cleaned and recycled.[2]Strong acids.[2]
KC-260 Not specified (Soft metal cleaner)Dispose of contents/container to an approved waste disposal plant.[3]Strong oxidizing agents.[3]
FLOCON 260 Mixture of organic acids (Phosphonic acid derivative, Polycarboxylic acid)Absorb in vermiculite (B1170534) or dry sand and dispose of at a licensed hazardous waste collection point.[4] Do not dispose of down the drain.Alkalis, Reducing Agents.[4]
BEROL 260 SA Ethoxylated AlcoholDispose of in an appropriate and approved waste disposal facility in accordance with Federal, State/Provincial, and Local Regulations.[5]Oxidizers or Oxidizing Materials.[5]

General Disposal Workflow for Antibacterial Agents

The proper disposal of any chemical, including antibacterial agents, follows a structured decision-making process. This workflow ensures that all safety and environmental considerations are met. Always perform these steps in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

DisposalWorkflow start Start: Unused or Expired This compound sds Consult Safety Data Sheet (SDS) and Institutional Guidelines start->sds identify Identify Chemical Composition and Hazards sds->identify waste_type Determine Waste Category (Hazardous vs. Non-Hazardous) identify->waste_type hazardous Hazardous Waste Stream waste_type->hazardous Hazardous non_hazardous Non-Hazardous Waste Stream waste_type->non_hazardous Non-Hazardous neutralize Neutralization Required? (Check pH) hazardous->neutralize autoclave Decontamination Required? (e.g., biohazardous material) non_hazardous->autoclave neutralize_yes Neutralize to pH 6-8 (See Protocol Below) neutralize->neutralize_yes Yes collect_haz Collect in a Labeled, Approved Hazardous Waste Container neutralize->collect_haz No neutralize_yes->collect_haz disposal_haz Arrange for Pickup by Certified Hazardous Waste Management collect_haz->disposal_haz end End of Disposal Process disposal_haz->end autoclave_yes Autoclave Following Institutional Protocol autoclave->autoclave_yes Yes drain_disposal Permitted for Drain Disposal? (Consult SDS and Local Regulations) autoclave->drain_disposal No autoclave_yes->drain_disposal drain_disposal_yes Dispose Down Drain with Copious Amounts of Water drain_disposal->drain_disposal_yes Yes solid_waste Dispose as Regular Laboratory Solid Waste drain_disposal->solid_waste No drain_disposal_yes->end solid_waste->end

References

Essential Safety and Handling Protocols for Antibacterial Agent 260

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

This guide provides critical safety and logistical information for the handling and disposal of Antibacterial Agent 260. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is the first line of defense against potential exposure to this compound. The following table summarizes the required PPE based on the potential hazards of skin and eye irritation.[1][2][3]

PPE CategoryItemSpecifications & Use
Eye & Face Protection Safety Goggles or Face ShieldWear chemical safety goggles at all times.[1] A face shield is recommended if there is a risk of splashing.[2]
Hand Protection Chemical-Resistant GlovesImpermeable gloves, such as nitrile or rubber, are mandatory.[1][2] Gloves should be inspected before use and disposed of properly after handling the agent. Do not wear gloves outside of the laboratory.[4]
Body Protection Laboratory Coat or GownA lab coat or gown should be worn to protect street clothes from contamination.[4][5] This clothing should not be worn outside of the laboratory.[5]
Foot Protection Closed-Toe ShoesWear closed-toe shoes to protect against spills.[1]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to prevent accidental exposure and maintain the stability of this compound.

Handling:

  • Avoid Contact: Prevent direct contact with skin and eyes.[1]

  • Ventilation: Use in a well-ventilated area.[3][6]

  • Personal Hygiene: Do not eat, drink, or smoke in the designated work area.[1][4] Wash hands thoroughly after handling the agent and before leaving the laboratory.[4][5]

  • Pipetting: Never pipette by mouth. Use a mechanical pipetting device.[7]

Storage:

  • Location: Store in a cool, dry area away from incompatible materials such as strong acids and oxidizing agents.[1][3][6]

  • Containers: Keep containers tightly closed when not in use.[6]

Disposal Plan

All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations.

  • Unused Product: Dispose of through an authorized waste contractor to a licensed site.[1]

  • Contaminated Materials: Any materials that have come into contact with the agent, such as gloves, paper towels, and pipette tips, should be collected in a designated, properly labeled hazardous waste container.[6]

  • Spills: In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it into a sealed container for disposal.[6]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_area Prepare Work Area (Disinfect, Ensure Ventilation) prep_ppe->prep_area prep_reagent Retrieve this compound prep_area->prep_reagent exp_handling Handle Agent (Avoid Contact, Use Pipetting Device) prep_reagent->exp_handling exp_procedure Perform Experimental Procedure exp_handling->exp_procedure cleanup_decon Decontaminate Work Surface exp_procedure->cleanup_decon cleanup_waste Dispose of Contaminated Waste (Gloves, Tips, etc.) cleanup_decon->cleanup_waste cleanup_reagent Return Agent to Storage cleanup_waste->cleanup_reagent cleanup_ppe Doff PPE cleanup_reagent->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

References

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